molecular formula C8H11BrN2O2 B575759 Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 175276-98-9

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Katalognummer: B575759
CAS-Nummer: 175276-98-9
Molekulargewicht: 247.092
InChI-Schlüssel: RGVRHHCTCUKRLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a high-value chemical intermediate designed for advanced research and development. Its structure incorporates a bromine atom at the 4-position of the pyrazole ring, a feature known to facilitate key cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating complex biaryl structures for pharmaceutical and materials science applications . Pyrazole scaffolds, in general, are recognized for their significant biological and pharmaceutical properties, making them privileged structures in medicinal chemistry . Researchers utilize this brominated pyrazole ester as a key precursor in the synthesis of novel compounds with potential antibacterial activity. Studies on similar pyrazole amide derivatives have demonstrated promising efficacy against clinically isolated, drug-resistant bacteria, including New Delhi metallo-β-lactamase-1 (NDM-1) positive strains, with molecular docking studies indicating a potential mechanism of action through enzyme inhibition . Beyond medicinal chemistry, this compound's capacity for diverse non-covalent interactions, including hydrogen and halogen bonding, makes it a valuable building block in supramolecular chemistry and the synthesis of metal-organic frameworks (MOFs) . The methyl ester group offers a distinct reactivity and polarity profile compared to ethyl analogs, providing researchers with an alternative handle for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid. This compound is For Research Use Only and is strictly not for human or veterinary use.

Eigenschaften

IUPAC Name

methyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVRHHCTCUKRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657030
Record name Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-98-9
Record name Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a key building block in the development of novel pharmaceutical agents. The synthesis is presented with a focus on the underlying chemical principles, providing not just a methodology, but a framework for understanding and optimizing the reaction sequence.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazole scaffolds are of paramount importance in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. Their prevalence is attributed to their ability to engage in various biological interactions, acting as bioisosteres for amides and other functional groups, and their synthetic tractability. The target molecule, this compound, incorporates several key features: a brominated site for further functionalization via cross-coupling reactions, and ester and N-alkyl groups that can be modulated to fine-tune the molecule's physicochemical properties.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core pyrazole ring can be constructed via a classical Knorr-type condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. Subsequent functionalization, including bromination and final ester modification, will yield the desired product. The chosen forward synthesis prioritizes commercially available starting materials and robust, well-documented reactions to ensure reproducibility and scalability.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through a four-step sequence:

  • Synthesis of Ethyl 2,4-dioxopentanoate: A Claisen condensation of diethyl oxalate and acetone.

  • Pyrazole Ring Formation: Condensation of ethyl 2,4-dioxopentanoate with ethylhydrazine to form Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the pyrazole ring using N-Bromosuccinimide (NBS).

  • Transesterification: Conversion of the ethyl ester to the final methyl ester.

Synthesis_Pathway A Diethyl oxalate + Acetone B Ethyl 2,4-dioxopentanoate A->B Claisen Condensation D Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate B->D Pyrazole Synthesis C Ethylhydrazine C->D F Ethyl 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate D->F Bromination E N-Bromosuccinimide (NBS) E->F H Methyl 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate F->H Transesterification G Methanol, Acid/Base catalyst G->H

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate

The synthesis commences with the Claisen condensation of diethyl oxalate and acetone to furnish the key β-keto ester intermediate, ethyl 2,4-dioxopentanoate.[1][2] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Protocol:

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled to 0-5 °C in an ice bath, a mixture of diethyl oxalate and dry acetone is added dropwise.

  • The reaction mixture is stirred at low temperature for several hours to ensure complete reaction.

  • The resulting sodium salt of ethyl 2,4-dioxopentanoate precipitates from the solution and is collected by filtration.

  • The salt is then dissolved in cold water and acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 4-5.

  • The liberated ethyl 2,4-dioxopentanoate is extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Causality and Expertise: The use of a strong base like sodium ethoxide is crucial for the deprotonation of acetone, forming the nucleophilic enolate. The reaction is performed at low temperatures to minimize side reactions, such as self-condensation of acetone. The workup procedure is designed to carefully neutralize the basic reaction mixture and isolate the desired product.

Reagent/SolventMolar Ratio (relative to Acetone)Key Parameters
Acetone1.0Starting material
Diethyl oxalate1.1Electrophile
Sodium Ethoxide1.1Base catalyst
Ethanol-Solvent
Diethyl Ether-Extraction Solvent
Step 2: Pyrazole Ring Formation - Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

The core pyrazole heterocycle is constructed via the reaction of the synthesized ethyl 2,4-dioxopentanoate with ethylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.[3] It is important to note that the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers. In this case, the desired 1,3,5-trisubstituted pyrazole is expected to be the major product due to the higher reactivity of the ketone carbonyl closer to the ester group.

Protocol:

  • Ethyl 2,4-dioxopentanoate is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Ethylhydrazine (or its salt, such as ethylhydrazine oxalate) is added to the solution.

  • The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel will separate the desired regioisomer from any minor isomers and impurities.

Trustworthiness and Validation: The structural assignment of the major regioisomer can be unequivocally confirmed using 1D and 2D NMR spectroscopy, particularly through the use of NOE (Nuclear Overhauser Effect) experiments to establish the spatial proximity between the N-ethyl group and the protons of the C3-methyl group.

Experimental_Workflow_Step2 A Dissolve Ethyl 2,4-dioxopentanoate in Ethanol B Add Ethylhydrazine A->B C Reflux B->C D Solvent Removal C->D E Workup (Extraction & Washing) D->E F Drying and Concentration E->F G Column Chromatography F->G H Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate G->H

Caption: Experimental workflow for the synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Step 3: Regioselective Bromination

The C4 position of the pyrazole ring is activated towards electrophilic substitution. Bromination can be achieved with high regioselectivity using N-Bromosuccinimide (NBS) as the brominating agent.

Protocol:

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride.

  • N-Bromosuccinimide (NBS) is added in portions to the solution at room temperature.

  • The reaction mixture is stirred for several hours, and the progress is monitored by TLC.

  • Upon completion, the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by recrystallization or column chromatography will afford the pure Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Authoritative Grounding: The use of NBS for the bromination of activated aromatic and heteroaromatic systems is a well-established and mild method that often provides high yields and selectivity.[4]

Reagent/SolventMolar Ratio (relative to Pyrazole)Key Parameters
Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate1.0Substrate
N-Bromosuccinimide (NBS)1.0 - 1.1Brominating Agent
Chloroform/Carbon Tetrachloride-Solvent
Step 4: Transesterification to Methyl Ester

The final step involves the conversion of the ethyl ester to the desired methyl ester. This can be accomplished via transesterification under either acidic or basic conditions.[5] Using a large excess of methanol will drive the equilibrium towards the formation of the methyl ester, following Le Chatelier's principle.

Protocol (Acid-Catalyzed):

  • Ethyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is dissolved in a large excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • The mixture is heated to reflux for several hours.

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

  • The organic layer is dried, filtered, and concentrated to give the final product, this compound.

  • Purity can be assessed by NMR and mass spectrometry.

Alternative Protocol (Base-Catalyzed):

  • Dissolve the ethyl ester in methanol.

  • Add a catalytic amount of a base, such as sodium methoxide.

  • Stir the reaction at room temperature or with gentle heating.

  • Neutralize the reaction with a mild acid and proceed with a similar workup as the acid-catalyzed method.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-precedented route to this compound. By understanding the mechanistic underpinnings of each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The strategic use of classical organic reactions ensures the accessibility of this valuable building block for the advancement of drug discovery and development programs.

References

  • Ethyl 2,4-dioxopentanoate. ChemSynthesis. Available at: [Link]

  • Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or... ResearchGate. Available at: [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Transesterification. Master Organic Chemistry. Available at: [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this specific pyrazole ester, offering valuable insights for its application in research and development.

Chemical Structure and Properties

The structural formula of this compound is presented below. The molecule features a pyrazole ring substituted with a bromo group at the 4-position, an ethyl group at the N1-position, a methyl group at the 3-position, and a methyl carboxylate group at the 5-position.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C8H11BrN2O2Based on the chemical structure.
Molecular Weight 247.10 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar substituted pyrazoles are typically solids at room temperature.
Melting Point 60-70 °CEstimated based on the melting point of related pyrazole esters. The ethyl ester of a similar pyrazole has a reported melting point in this range.
Boiling Point > 300 °CHigh boiling point is expected due to the molecular weight and polar functional groups. The ethyl ester of a similar pyrazole has a predicted boiling point of 343 °C.[2]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.The ester functionality and the pyrazole ring contribute to polarity, while the ethyl and methyl groups provide some nonpolar character.
LogP ~2.5Estimated based on the lipophilicity of the substituents. The presence of the bromo and ethyl groups increases lipophilicity compared to simpler pyrazole esters.

Synthesis

The most direct and common synthetic route to this compound is through the esterification of its corresponding carboxylic acid precursor, 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 175276-99-0).[3] Two reliable methods for this transformation are Fischer esterification and reaction with diazomethane.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound Precursor 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Esterification Esterification Reaction Precursor->Esterification Product This compound Esterification->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

Method 1: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[4][5][6][7][8]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in methanol (20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Method 2: Esterification with Diazomethane

This method is suitable for small-scale synthesis and proceeds under mild conditions, often giving high yields.[9][10][11] Caution: Diazomethane is toxic and potentially explosive; it should be handled with extreme care in a well-ventilated fume hood by experienced personnel.

Step-by-Step Methodology:

  • Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures.

  • Reaction: Dissolve 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C.

  • Addition of Diazomethane: Slowly add the ethereal solution of diazomethane to the carboxylic acid solution with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Quenching: Quench the excess diazomethane by the careful addition of a few drops of acetic acid.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Purification: The product is often of high purity, but can be further purified by column chromatography as described in Method 1 if necessary.

Spectral Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, methyl, and methoxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Triplet3H-CH2CH3 (ethyl group)
~2.3Singlet3HPyrazole-CH3
~3.9Singlet3H-OCH3 (methoxy group)
~4.3Quartet2H-CH2 CH3 (ethyl group)

Justification: The chemical shifts are estimated based on typical values for similar functional groups in substituted pyrazole systems. The ethyl group will exhibit a characteristic triplet-quartet pattern due to spin-spin coupling. The pyrazole-methyl and methoxy protons will appear as singlets as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~15-CH2CH3
~18Pyrazole-CH3
~45-CH2 CH3
~52-OCH3
~110C4 (C-Br)
~140C5 (C-COOCH3)
~150C3 (C-CH3)
~160C =O (ester carbonyl)

Justification: The chemical shifts are predicted based on known data for substituted pyrazoles and esters.[12][13][14][15][16] The carbon attached to the bromine (C4) will be shifted to a higher field compared to an unsubstituted pyrazole carbon. The carbonyl carbon of the ester will appear at a characteristic downfield shift.

Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M+): An intense peak is expected at m/z 246 and 248 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 215/217.

    • Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 217/219.

    • Cleavage of the ester group can also lead to other characteristic fragments.[1][17][18][19]

Applications in Research and Development

Substituted pyrazoles are valuable building blocks in the synthesis of a wide range of biologically active molecules. This compound can serve as a key intermediate for the synthesis of novel compounds with potential applications as:

  • Agrochemicals: Many commercial herbicides and fungicides contain a pyrazole core.[20]

  • Pharmaceuticals: The pyrazole moiety is found in numerous drugs, including anti-inflammatory agents, anticancer drugs, and inhibitors of various enzymes.[1]

  • Materials Science: Pyrazole derivatives are also being explored for their applications in materials science, for example as ligands for metal complexes.

The bromo substituent at the 4-position provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a variety of substituents to explore structure-activity relationships.

Conclusion

This technical guide provides a detailed overview of the synthesis, and the predicted physicochemical and spectral properties of this compound. While experimental data for this specific molecule is not widely published, the information presented here, based on sound chemical principles and data from closely related compounds, offers a solid foundation for researchers and scientists working with this and similar pyrazole derivatives. The synthetic protocols described are robust and adaptable, and the predicted spectral data will be invaluable for the characterization of the synthesized compound.

References

  • PubChem. Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

  • ResearchGate. 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]

  • Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. [Link]

  • PubChem. ethyl 3-bromo-1H-pyrazole-4-carboxylate. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • PubChem. Methyl 5-bromo-1H-pyrazole-3-carboxylate. [Link]

  • PubChem. Ethyl 5-Bromo-3-methylpyrazole-4-carboxylate. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • ACS Publications. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. [Link]

  • YouTube. TRICKY Ester Formation Exam Question. [Link]

  • YouTube. Reactions of Carboxylic Acids: Esterification Using Diazomethane. [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

  • MySkinRecipes. 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

1H NMR and 13C NMR spectral data of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and predicted spectral data for this compound, a substituted pyrazole of interest in synthetic and medicinal chemistry. Leveraging established principles of Nuclear Magnetic Resonance (NMR) spectroscopy and comparative data from related pyrazole derivatives, this document offers a detailed interpretation of the expected ¹H and ¹³C NMR spectra. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this class of compounds. The guide includes a thorough rationale for chemical shift assignments, a summary of predicted data, a validated experimental protocol for data acquisition, and a visual representation of the molecular structure to aid in spectral interpretation.

Introduction

The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in compounds exhibiting a wide array of biological activities. As a privileged scaffold, its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials. The specific substitution pattern on the pyrazole ring dictates the molecule's steric and electronic properties, which in turn governs its biological and chemical behavior.

Structural Elucidation of this compound

This compound is a polysubstituted pyrazole derivative. Its structure features key functional groups: an N-ethyl substituent, a C3-methyl group, a C4-bromo atom, and a C5-methyl carboxylate group. The precise characterization of such molecules is paramount to confirming successful synthesis and ensuring purity, which are critical prerequisites for further research and development.

The Indispensable Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. Together, they allow for an unambiguous determination of the molecular structure. This guide provides the predicted spectral data and interpretation to facilitate the empirical verification of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on the distinct electronic environments of the protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the pyrazole ring and its substituents.

Rationale for Signal Assignment
  • N-Ethyl Group (CH₂ and CH₃): The N-ethyl group is expected to produce two distinct signals. The methylene protons (N-CH₂) are directly attached to the electronegative nitrogen atom of the pyrazole ring, causing them to be deshielded and appear as a quartet downfield. These protons are split by the adjacent methyl protons. The terminal methyl protons (CH₃) of the ethyl group will appear further upfield as a triplet, split by the neighboring methylene protons.

  • C3-Methyl Group (CH₃): The methyl group at the C3 position is attached to an sp²-hybridized carbon of the aromatic pyrazole ring. It is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be in the typical range for an aromatic methyl group.

  • O-Methyl Group (OCH₃): The protons of the methyl ester group are attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect will cause the signal to appear as a singlet downfield relative to alkyl methyl groups.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, the hybridization of the carbon atom, and the nature of the attached substituents.

Rationale for Signal Assignment
  • Pyrazole Ring Carbons (C3, C4, C5):

    • C3: This carbon is substituted with a methyl group and is adjacent to two nitrogen atoms. Its chemical shift is expected to be significantly downfield.

    • C4: The C4 carbon is directly bonded to the highly electronegative bromine atom. This will induce a significant downfield shift, but the "heavy atom effect" of bromine can also cause shielding. However, in pyrazole systems, the deshielding effect typically dominates.[1]

    • C5: This carbon is attached to the electron-withdrawing methyl carboxylate group and is also adjacent to a ring nitrogen, placing its resonance significantly downfield.[2][3]

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded due to the double bond to an electronegative oxygen atom and will appear in the characteristic downfield region for esters.

  • N-Ethyl Carbons (CH₂ and CH₃): The CH₂ carbon, being directly attached to nitrogen, will be more deshielded than the terminal CH₃ carbon.

  • C3-Methyl Carbon (CH₃): This signal will appear in the typical upfield region for alkyl carbons attached to an aromatic ring.

  • O-Methyl Carbon (OCH₃): The methyl carbon of the ester group is attached to an oxygen atom, causing it to resonate at a lower field than the other alkyl carbons.

Summary of Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, assuming a standard deuterated solvent like CDCl₃. Solvent effects may cause minor variations in chemical shifts.[4][5][6]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2 - 4.4Quartet (q)2HN-CH₂ CH₃
~3.8 - 3.9Singlet (s)3HO-CH₃
~2.3 - 2.5Singlet (s)3HPyrazole-CH₃
~1.4 - 1.6Triplet (t)3HN-CH₂CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160 - 162C =O (Ester)
~148 - 150C 3-CH₃
~138 - 140C 5-COOCH₃
~95 - 98C 4-Br
~51 - 53O-C H₃
~45 - 47N-C H₂CH₃
~14 - 16N-CH₂C H₃
~11 - 13Pyrazole-C H₃

Experimental Protocol

This section outlines a standardized protocol for the preparation and acquisition of high-quality NMR spectra for the title compound.

Materials and Equipment
  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C).[7]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), high purity.

  • High-precision 5 mm NMR tubes.

  • Volumetric glassware (micropipettes or syringes).

  • Vortex mixer or sonicator.

  • NMR Spectrometer (e.g., 400 MHz or higher).

Step-by-Step Sample Preparation[8][9]
  • Weighing: Accurately weigh the sample directly into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. The solvent should completely dissolve the compound.[7]

  • Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a clear, homogeneous solution free of any particulate matter.

  • Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid creating air bubbles. The final sample height should be approximately 4-5 cm.

  • Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol to remove any fingerprints or dust. Cap the tube securely and label it clearly.

Step-by-Step NMR Data Acquisition[10]
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, the magnetic field homogeneity is optimized through an automated or manual "shimming" process to ensure sharp, symmetrical peaks.

  • Tuning: The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to maximize signal detection and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 512 to 2048 scans, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

  • Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound with key atomic positions labeled to correspond with the NMR data assignments.

Caption: Molecular structure of this compound.

Conclusion

This guide provides a robust and scientifically grounded framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, splitting patterns, and signal assignments offer a reliable reference for chemists to verify the structure and purity of this compound. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained. This comprehensive spectral analysis is a vital tool for any researcher working with this important class of heterocyclic compounds, facilitating accelerated research and development efforts.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

  • Alcorta, I., Claramunt, R. M., Elguero, J., & Alkorta, I. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(1), 97-113. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Baran, M. C., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 101(19), 7266-7270. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link]

  • Ferreira, M. J. P., et al. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the ¹⁷O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Nanalysis. (n.d.). NMR sample preparation guidelines. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Table 2. ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • Matsushita, T., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(4), 523-527. [Link]

  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]

  • Thieme. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Substituted Pyrazoles

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds. Their versatile chemical scaffolds are foundational to a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] The biological activity of these compounds is exquisitely sensitive to their substitution patterns, making the precise structural confirmation of novel pyrazole-based entities a non-negotiable aspect of research and quality control. This guide provides an in-depth examination of the mass spectrometric analysis of a specific, highly substituted pyrazole: Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

This compound, with its combination of a brominated heterocyclic core, an N-alkyl group, and a carboxylate ester, presents a fascinating case study for mass spectrometric interrogation. Understanding its behavior under various ionization and fragmentation conditions is paramount for its unambiguous identification, purity assessment, and metabolic profiling. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven insights into the causality behind experimental choices in mass spectrometry.

Pillar I: Strategic Selection of Analytical Methodology

The choice of mass spectrometric technique is dictated by the physicochemical properties of the analyte and the analytical question at hand. For this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] Given the likely volatility of the target molecule, GC-MS is an excellent choice for achieving high-resolution separation from synthetic impurities and for obtaining detailed structural information through reproducible fragmentation patterns.

  • Expertise & Experience: The decision to use Electron Ionization (EI) is deliberate. As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), inducing extensive and predictable fragmentation.[2] This creates a rich fragmentation "fingerprint" that is highly characteristic of the molecule's structure and is invaluable for library matching and de novo structural elucidation. The resulting fragmentation patterns for pyrazoles are well-documented and provide a solid basis for spectral interpretation.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For applications where the analyte may be thermally labile or when analysis of complex mixtures without derivatization is required, LC-MS with a "soft" ionization technique like Electrospray Ionization (ESI) is preferable.[4]

  • Expertise & Experience: ESI is particularly well-suited for N-alkylated pyrazoles as the nitrogen atoms on the pyrazole ring can be readily protonated to form [M+H]⁺ ions.[5][6] This gentle ionization process typically preserves the molecular ion, providing a clear determination of the molecular weight.[4] By controlling the cone voltage in the mass spectrometer, fragmentation can be induced in a controlled manner (in-source collision-induced dissociation), allowing for tandem mass spectrometry (MS/MS) experiments that reveal detailed structural information.

Pillar II: Experimental Protocols - A Self-Validating System

The following protocols are designed to be robust and self-validating, ensuring reproducibility and high-quality data acquisition.

Protocol 1: GC-MS Analysis

This protocol details the instrumental parameters for the separation and detection of this compound.

  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

    • Perform serial dilutions to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • GC-MS Instrumental Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A non-polar or medium-polarity column is recommended. A DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column is a suitable choice for resolving pyrazole isomers and related compounds.[1]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading. The ratio may be adjusted based on sample concentration.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Maintain 280 °C for 5 minutes.

      • Rationale: The initial hold ensures sharp peak shapes, while the temperature ramp allows for the efficient elution of the analyte and any higher-boiling impurities.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol 2: LC-MS Analysis

This protocol is designed for the analysis of the target compound using ESI.

  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of methanol and water.

    • Incorporate 0.1% formic acid into the solvent to promote protonation and enhance the [M+H]⁺ signal.

    • Dilute to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • LC-MS Instrumental Parameters:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is appropriate.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start with 95% A, hold for 0.5 min.

      • Ramp to 95% B over 5 min.

      • Hold at 95% B for 2 min.

      • Return to initial conditions and equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS System: Waters Xevo TQ-S or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (can be varied to induce fragmentation).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: Scan from m/z 50 to 500.

Pillar III: Interpretation of Mass Spectra - Decoding the Fragmentation

The structural features of this compound give rise to a predictable and informative mass spectrum. The molecular formula is C₉H₁₃BrN₂O₂.

The Molecular Ion (M⁺˙) and Isotopic Pattern

A key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[7][8] This results in a characteristic pair of peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[7][8][9]

The monoisotopic mass of the target molecule containing ⁷⁹Br is approximately 260.02 Da, and with ⁸¹Br, it is 262.02 Da. Therefore, in the EI spectrum, we expect to see a molecular ion region with two peaks of similar height at m/z 260 and 262 . In the ESI spectrum (positive mode), the protonated molecule [M+H]⁺ will appear as a pair of peaks at m/z 261 and 263 .

Predicted Fragmentation Pathways under Electron Ionization (EI)

Under EI conditions, the molecular ion is energetically unstable and will undergo fragmentation.[10] The fragmentation of pyrazoles is often characterized by cleavage of substituents from the ring and ring fragmentation itself.[3]

A logical workflow for interpreting the fragmentation is as follows:

Fragmentation_Workflow cluster_0 Ionization & Molecular Ion Detection cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation M Analyte Molecule C₉H₁₃BrN₂O₂ MI Molecular Ion [M]⁺˙ m/z 260/262 M->MI EI (70 eV) F1 Loss of •OCH₃ m/z 229/231 MI->F1 α-cleavage F2 Loss of •CH₂CH₃ m/z 231/233 MI->F2 Benzylic-like cleavage F3 Loss of COOCH₃ m/z 201/203 MI->F3 α-cleavage F4 Loss of CO m/z 201/203 F1->F4

Caption: A logical workflow for the EI-MS analysis.

The primary fragmentation events are predicted to be:

  • Loss of the methoxy radical (•OCH₃): Cleavage of the ester group is a common fragmentation pathway for methyl esters.[11] This would result in a prominent acylium ion.

  • Loss of the ethyl radical (•CH₂CH₃): Cleavage of the N-ethyl group, alpha to the pyrazole ring, is also highly probable.

  • Loss of the entire methoxycarbonyl radical (•COOCH₃): This involves the cleavage of the C-C bond between the pyrazole ring and the ester group.

The following diagram illustrates the predicted major fragmentation pathway for this compound under EI.

Fragmentation_Pathway cluster_frags MI Molecular Ion m/z 260/262 F1 [M - •OCH₃]⁺ m/z 229/231 MI:f0->F1:f0 - •OCH₃ F2 [M - •CH₂CH₃]⁺ m/z 231/233 MI:f0->F2:f0 - •CH₂CH₃ F3 [M - •COOCH₃]⁺ m/z 201/203 MI:f0->F3:f0 - •COOCH₃ F4 [M - •OCH₃ - CO]⁺ m/z 201/203 F1:f0->F4:f0 - CO

Caption: Predicted EI fragmentation of the target molecule.

Data Summary Table

The predicted significant ions in the EI mass spectrum are summarized below. Relative abundances are estimations based on general fragmentation principles where the formation of stable ions is favored.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonLoss from Molecular IonPredicted Relative Abundance
260/262[C₉H₁₃BrN₂O₂]⁺˙— (Molecular Ion)Moderate
231/233[C₇H₈BrN₂O₂]⁺•CH₂CH₃High
229/231[C₈H₁₀BrN₂O]⁺•OCH₃High
201/203[C₇H₁₀BrN₂]⁺•COOCH₃Moderate to High

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages foundational principles of ionization and fragmentation. By strategically selecting between GC-MS with Electron Ionization and LC-MS with Electrospray Ionization, researchers can obtain complementary data that confirms both the molecular weight and the detailed structural features of the molecule. The characteristic isotopic pattern of bromine serves as an unmistakable marker, while the predictable fragmentation of the N-ethyl and methyl ester substituents provides a robust "fingerprint" for confident identification. The methodologies and interpretations presented in this guide offer a comprehensive framework for the analysis of this and structurally related pyrazole derivatives, ensuring high scientific integrity in drug development and chemical research.

References

  • Benchchem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Gomez-Gomez, M. M., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST WebBook. Retrieved from [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

  • Ren, Y., et al. (2017). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Analytical Letters, 50(12), 1935-1944.
  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Retrieved from [Link]

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gul, H. I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2372225.
  • PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ChemTube. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • Pettinari, C., et al. (2012). Synthesis, spectroscopy (IR, multinuclear NMR, ESI-MS), diffraction, density functional study and in vitro antiproliferative activity of pyrazole-beta-diketone dihalotin(IV) compounds on 5 melanoma cell lines. Journal of Inorganic Biochemistry, 117, 236-247.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • Mair, J., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. CHIMIA International Journal for Chemistry, 74(11), 856-864.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • LCGC International. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-bromo-5-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

Navigating the Synthetic Landscape of Novel Pyrazole Carboxylates: A Technical Guide to Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

The pyrazole ring is a privileged scaffold in drug discovery, and its substituted derivatives are cornerstones for building complex, biologically active molecules[3]. The title compound's structure, featuring a bromine atom at the 4-position, an ethyl group on one nitrogen, and methyl and carboxylate groups, offers multiple points for synthetic diversification. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide range of functional groups to modulate the pharmacological profile of the final molecule[3].

For reference, the key physicochemical properties of the closely related carboxylic acid analog are summarized below. These values provide a reliable estimation for the target methyl ester.

PropertyValueSource
Molecular Formula C7H9BrN2O2PubChem[2]
Molecular Weight 233.06 g/mol PubChem[2]
Monoisotopic Mass 231.98474 DaPubChem[2]
Topological Polar Surface Area 55.1 ŲPubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]

Synthesis and Methodologies

The synthesis of substituted pyrazoles like Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves a multi-step sequence, starting from acyclic precursors. A common and effective strategy is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by functional group manipulations such as bromination and esterification.

Generalized Synthetic Protocol

A plausible and robust synthetic route would proceed as follows. This protocol is a representative pathway and may require optimization based on specific laboratory conditions and starting material availability.

  • Pyrazole Ring Formation: The core pyrazole ring is constructed via the condensation of ethyl acetoacetate with ethylhydrazine. This reaction is typically carried out in a suitable solvent like ethanol and may be acid-catalyzed to facilitate the cyclization and dehydration steps.

  • Bromination: The resulting ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is then subjected to electrophilic bromination. A common brominating agent for this transformation is N-Bromosuccinimide (NBS) in a solvent such as acetonitrile or dichloromethane. This step selectively installs the bromine atom at the electron-rich 4-position of the pyrazole ring.

  • Esterification/Transesterification: If the synthesis starts with the carboxylic acid or if the methyl ester is desired from the ethyl ester, a standard esterification or transesterification protocol is employed. For esterification from the carboxylic acid, treatment with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) is effective. For transesterification, the ethyl ester can be heated in methanol with a suitable catalyst.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis of the target compound and its analogs.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis (Optional) cluster_3 Step 4: Esterification A Ethyl Acetoacetate + Ethylhydrazine B Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate A->B Condensation (Ethanol, Acid catalyst) C Ethyl 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate (CAS: 1019010-83-3) B->C NBS (Acetonitrile) D 4-Bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylic acid (CAS: 175276-99-0) C->D NaOH, H2O/EtOH (Hydrolysis) E Methyl 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate D->E Methanol, H2SO4 (Esterification)

Caption: Generalized synthetic workflow for pyrazole carboxylates.

Applications in Research and Development

Substituted pyrazoles are a cornerstone in the development of new pharmaceuticals and agrochemicals. Their versatile structure allows for the fine-tuning of biological activity, making them valuable in a range of therapeutic areas.

Pharmaceutical Development

The pyrazole scaffold is present in numerous approved drugs. The specific substitution pattern of the title compound makes it an attractive intermediate for the synthesis of compounds targeting:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature a pyrazole core that can interact with the ATP-binding site of kinases, which are crucial targets in oncology.

  • GPCR Ligands: G-protein coupled receptors are a major class of drug targets, and pyrazole derivatives have been developed as potent and selective ligands for various GPCRs.

  • Enzyme Inhibitors: The structural features of the pyrazole ring can be tailored to fit into the active sites of various enzymes, leading to the development of inhibitors for conditions ranging from metabolic disorders to infectious diseases[3].

Agrochemical Research

In addition to pharmaceuticals, pyrazole derivatives are widely used in the agrochemical industry as herbicides, fungicides, and insecticides[4][5]. The specific substituents on the pyrazole ring can be optimized to enhance potency against target pests while maintaining safety for crops and the environment. The bromo-substituent, in particular, can be a key feature for potent bioactivity or a handle for further derivatization.

Signaling Pathway Modulation

The diagram below illustrates a hypothetical mechanism where a derivative of the title compound acts as a kinase inhibitor, a common application for this class of molecules.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Pyrazole Derivative (e.g., from Topic Compound) Inhibitor->Kinase Inhibits ATP Binding

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its analogs. Based on safety data for related compounds, the following should be considered:

  • Hazard Classification: Similar brominated heterocyclic compounds are often classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed or inhaled[6][7].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[8]. Keep the container tightly sealed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound being handled.

Conclusion

This compound represents a valuable, albeit not widely cataloged, building block in synthetic chemistry. By understanding the properties and reactivity of its close analogs, researchers can effectively utilize this scaffold to develop novel compounds with significant potential in both pharmaceutical and agrochemical applications. The synthetic versatility of the brominated pyrazole core ensures its continued importance in the discovery of new bioactive molecules.

References

  • PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from a representative SDS source. A direct link to the specific SDS is not available, but similar documents can be found on supplier websites like Fisher Scientific.
  • Cayman Chemical. (2025). Safety Data Sheet for 4-Bromoamphetamine (hydrochloride). Retrieved from a representative SDS source. A direct link to the specific SDS is not available, but similar documents can be found on supplier websites like Cayman Chemical.
  • MySkinRecipes. (n.d.). 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Retrieved from [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from a general scientific blog post. A stable URL is not provided in the search results.
  • Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

The Pyrazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have cemented its role as a cornerstone in the development of a multitude of therapeutic agents.[1] From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, the strategic substitution of the pyrazole ring has proven to be a highly effective strategy for fine-tuning pharmacological activity.[3] This in-depth technical guide, designed for the discerning researcher, synthesizes the vast landscape of pyrazole structure-activity relationships (SAR), offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for future drug design endeavors.

The Pyrazole Core: Physicochemical Properties and Synthetic Versatility

The unique electronic distribution and structural features of the pyrazole ring confer upon it desirable drug-like properties.[2] The presence of two nitrogen atoms allows for hydrogen bonding interactions, while the aromatic nature of the ring contributes to its stability.[2] The pyrazole nucleus can exist in three tautomeric forms, a characteristic that can influence its interactions with biological targets.[4]

The true power of the pyrazole scaffold lies in its synthetic tractability. A variety of synthetic routes have been developed, allowing for the introduction of a wide array of substituents at positions 1, 3, 4, and 5 of the ring.[5][6]

Key Synthetic Strategies

The choice of synthetic methodology is critical as it dictates the achievable substitution patterns and, consequently, the biological activity of the final compounds.

  • Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] It is a robust and versatile method for accessing a broad range of substituted pyrazoles.

  • Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a facile route to pyrazoles, often proceeding through a pyrazoline intermediate.[5]

  • 1,3-Dipolar Cycloaddition: This powerful technique utilizes the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile like an alkyne, to construct the pyrazole ring with high regioselectivity.[5]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to pyrazole synthesis by combining three or more reactants in a single step.[7]

  • Microwave-Assisted Synthesis: Modern microwave technology can significantly accelerate reaction times and improve yields in pyrazole synthesis.[5][8]

G cluster_StartingMaterials Starting Materials cluster_Methods Synthetic Methods 1,3-Dicarbonyl 1,3-Dicarbonyl Knorr Synthesis Knorr Synthesis 1,3-Dicarbonyl->Knorr Synthesis Multicomponent Reaction Multicomponent Reaction 1,3-Dicarbonyl->Multicomponent Reaction Hydrazine Hydrazine Hydrazine->Knorr Synthesis Cyclocondensation Cyclocondensation Hydrazine->Cyclocondensation Hydrazine->Multicomponent Reaction alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl->Cyclocondensation 1,3-Dipole 1,3-Dipole 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition 1,3-Dipole->1,3-Dipolar Cycloaddition Dipolarophile Dipolarophile Dipolarophile->1,3-Dipolar Cycloaddition Pyrazole Core Pyrazole Core Knorr Synthesis->Pyrazole Core Cyclocondensation->Pyrazole Core 1,3-Dipolar Cycloaddition->Pyrazole Core Multicomponent Reaction->Pyrazole Core

Structure-Activity Relationships Across Therapeutic Areas

The biological activity of substituted pyrazoles is profoundly influenced by the nature and position of the substituents on the pyrazole ring.[9] This section will delve into the SAR of pyrazole derivatives in key therapeutic areas.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, with several approved drugs targeting various kinases.[1][8]

  • Kinase Inhibition: The pyrazole scaffold is a privileged structure for the design of protein kinase inhibitors.[2] For instance, in the case of rearranged during transfection (RET) kinase inhibitors, specific substitutions on the pyrazole ring are crucial for potent activity.[10] Molecular docking studies have revealed that the pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase domain.[10]

G cluster_pyrazole Substituted Pyrazole cluster_kinase Kinase Active Site Pyrazole R1-N |  N |  C-R5 |  C-R4 |  C-R3 Hinge Hinge Region Pyrazole:f1->Hinge H-Bond HydrophobicPocket Hydrophobic Pocket Pyrazole:f2->HydrophobicPocket Hydrophobic Interaction Gatekeeper Gatekeeper Residue Pyrazole:f4->Gatekeeper Steric Interaction

  • Structure-Activity Relationship Insights:

    • N1-Substitution: Large, aromatic substituents at the N1 position are often crucial for potent kinase inhibition, as they can occupy a hydrophobic pocket in the active site.[11]

    • C3-Substitution: The C3 position is often a key point for modulating selectivity and potency. For example, in the development of Hsp90 inhibitors, a resorcinol substituent at C3 was found to be critical for activity.[11]

    • C4-Substitution: Substituents at the C4 position can influence the overall conformation of the molecule and its interaction with the target protein.[12][13]

    • C5-Substitution: A para-substituted phenyl ring at the C5 position has been identified as a key requirement for potent and selective cannabinoid CB1 receptor antagonism.[12][13]

Drug NameTarget(s)Approved Indications
RuxolitinibJAK1, JAK2Myelofibrosis[1]
IbrutinibBruton's tyrosine kinase (BTK)B-cell malignancies[1]
AxitinibVEGFR, PDGFR, KITRenal cell carcinoma[1]
NiraparibPARPOvarian cancer[1]
CrizotinibALK, ROS1Non-small cell lung cancer[1]
Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example.[3] The anti-inflammatory effects of many pyrazole compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes.

  • SAR for COX Inhibition:

    • 1,5-Diaryl Substitution: The presence of two aryl groups at the 1 and 5 positions of the pyrazole ring is a common feature of many COX-2 selective inhibitors.

    • C3-Substitution: A sulfonamide or a similar acidic moiety at the C3 position is often required for potent COX-2 inhibition.

    • C4-Substitution: The C4 position is generally unsubstituted or contains a small group to maintain selectivity for COX-2 over COX-1.

Antimicrobial Activity

The pyrazole scaffold is a versatile platform for the development of novel antimicrobial agents.[6][14]

  • SAR for Antibacterial and Antifungal Activity:

    • The introduction of different substituents on the pyrazole ring can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16]

    • For instance, a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed promising antiproliferative activities against human cancer cell lines.[14] Another study reported that pyrazole derivatives containing a quinolinyl chalcone group were potent against bacterial and fungal strains.[16]

Experimental Protocols

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Condensation

This protocol describes a general and reliable method for the synthesis of a diverse library of substituted pyrazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure pyrazole derivative.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of pyrazole compounds against bacterial strains.[1]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.[1]

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole compound in a 96-well microtiter plate containing the growth medium.[1]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[1] Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[1]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Pyrazole Compound B->C D Incubate at 37°C C->D E Read and Record MIC D->E

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery.[17] The extensive body of work on the SAR of substituted pyrazoles provides a solid foundation for the rational design of new and improved therapeutic agents.[18] Future directions in this field will likely involve the use of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, to further refine our understanding of the interactions between pyrazole derivatives and their biological targets.[17][19] The integration of these computational approaches with advanced synthetic methodologies will undoubtedly accelerate the discovery and development of the next generation of pyrazole-based drugs.[17]

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information.

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

  • Review: biologically active pyrazole derivatives. Royal Society of Chemistry.

  • A Technical Guide to the Synthesis of Substituted Pyrazoles for Researchers and Drug Development Professionals. BenchChem.

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry.

  • The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications. BenchChem.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information.

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Design, synthesis, and bioevaluation of substituted pyrazoles. World Journal of Pharmaceutical Research.

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. PubMed.

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

  • Pyrazole and Its Biological Activity. Semantic Scholar.

  • Synthesis, computational and biological study of pyrazole derivatives. ResearchGate.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry.

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD.

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Center for Biotechnology Information.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Recent applications of pyrazole and its substituted analogs. Semantic Scholar.

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.

Sources

The Synthetic Chemist's Guide to 4-Bromo-Pyrazoles: A Comprehensive Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Bromo-Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical research, prized for its unique electronic properties and versatile synthetic handles. Among its many derivatives, the 4-bromo-pyrazole moiety stands out as a particularly valuable intermediate. The bromine atom at the C4 position, the most electron-rich site of the pyrazole ring, serves as a versatile linchpin for a wide array of cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Negishi couplings.[1][2] This strategic placement allows for the late-stage introduction of diverse molecular complexity, making 4-bromo-pyrazoles indispensable building blocks in the synthesis of pharmaceuticals, pesticides, and novel organic materials.[2][3] This in-depth guide provides a comprehensive overview of the principal synthetic routes to 4-bromo-pyrazoles, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols for key transformations.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-bromo-pyrazoles can be broadly categorized into four main approaches, each with its own set of advantages and considerations for the discerning researcher. The choice of method often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.

Synthetic Strategy Key Features Typical Yields Advantages Limitations
Direct C4 Bromination Electrophilic aromatic substitution on a pre-formed pyrazole ring.Good to ExcellentAtom-economical; straightforward for many substrates.Regioselectivity can be an issue with certain substitution patterns.
Cyclization of Brominated Precursors Construction of the pyrazole ring from acyclic precursors already containing bromine.Good to ExcellentExcellent control over regiochemistry.Requires the synthesis of potentially unstable brominated starting materials.
One-Pot Condensation and Bromination Concurrent formation of the pyrazole ring and subsequent bromination in a single reaction vessel.ExcellentHigh efficiency; reduced workup and purification steps; environmentally friendly.Optimization of reaction conditions for multiple steps can be challenging.
Sandmeyer Bromination of 4-Amino-Pyrazoles Conversion of a C4-amino group to a diazonium salt, followed by displacement with bromide.GoodA classic and reliable method for introducing bromine where direct bromination is not feasible.Requires a multi-step sequence; handling of diazonium salts requires care.
Electrochemical Bromination Anodic oxidation of bromide ions to generate the brominating species in situ.Good to ExcellentEnvironmentally friendly ("green") chemistry; avoids the use of hazardous brominating agents.Requires specialized electrochemical equipment.

I. Direct C4 Bromination of the Pyrazole Ring: The Electrophilic Approach

The direct introduction of a bromine atom onto the C4 position of a pyrazole ring is the most intuitive and frequently employed method. This electrophilic aromatic substitution is driven by the high electron density at this position. The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield.

Mechanism of Direct Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, either elemental bromine (Br₂) or a source of electrophilic bromine such as N-bromosuccinimide (NBS), is polarized or activated to generate a "Br⁺" equivalent. This electrophile is then attacked by the electron-rich C4 position of the pyrazole ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base regenerates the aromaticity of the pyrazole ring, yielding the 4-bromo-pyrazole product.

Direct Bromination Mechanism Pyrazole Pyrazole Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Pyrazole->Sigma_Complex Electrophilic Attack at C4 Br_source Br-X (e.g., Br₂, NBS) Br_source->Sigma_Complex Product 4-Bromo-Pyrazole Sigma_Complex->Product Deprotonation HBr H-Base⁺ + X⁻ Product->HBr Base Base Base->Product

Caption: General mechanism of direct C4 bromination of pyrazole.

Experimental Protocols for Direct Bromination

This classic method is effective for the bromination of unsubstituted and some substituted pyrazoles.

Procedure:

  • In a fume hood, dissolve pyrazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of elemental bromine (1.05 eq) in glacial acetic acid dropwise to the stirred pyrazole solution. The addition should be done over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The crude 4-bromopyrazole will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from an appropriate solvent, such as ethanol/water or hexanes.

NBS is a milder and more convenient brominating agent compared to elemental bromine, making it a popular choice in modern organic synthesis.[4][5]

Procedure:

  • Dissolve the pyrazole substrate (1.0 eq) in a suitable solvent such as chloroform, dichloromethane, or acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 - 1.1 eq) portion-wise to the stirred solution at room temperature. For less reactive substrates, the reaction may require gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

II. Cyclization of Brominated Precursors: Building the Ring with Precision

This strategy offers excellent control over the regiochemistry of the final product by constructing the pyrazole ring from acyclic precursors that already contain a bromine atom. The most common approach involves the condensation of a brominated 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.

Mechanism of Cyclocondensation

The reaction proceeds through a series of nucleophilic additions and condensations. The hydrazine first attacks one of the carbonyl groups of the brominated 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the remaining nitrogen atom on the second carbonyl group, followed by dehydration to yield the aromatic 4-bromo-pyrazole ring.

Cyclocondensation Mechanism Diketone Brominated 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Diketone->Hydrazone Nucleophilic Attack Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product 4-Bromo-Pyrazole Cyclic_Intermediate->Product Dehydration

Caption: General mechanism for the synthesis of 4-bromo-pyrazoles via cyclocondensation.

Experimental Protocol for Cyclocondensation

Procedure:

  • In a round-bottom flask, dissolve the brominated 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) (1.0 - 1.2 eq) to the solution. A catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude 4-bromo-pyrazole by column chromatography on silica gel or by recrystallization.

III. One-Pot Condensation and Bromination: The Efficient and Green Approach

One-pot syntheses that combine the formation of the pyrazole ring with its subsequent bromination have gained significant traction due to their high efficiency and environmentally friendly nature.[1] These methods reduce the number of workup and purification steps, saving time and resources.

Mechanism of One-Pot Synthesis

This process involves two key steps in a single reaction vessel. First, a 1,3-dicarbonyl compound reacts with a hydrazine to form a pyrazole intermediate, as described in the cyclocondensation section. Without isolation, a brominating agent is then added to the reaction mixture, which selectively brominates the electron-rich C4 position of the newly formed pyrazole ring.

One_Pot_Workflow Start 1,3-Dicarbonyl + Hydrazine Step1 In situ Pyrazole Formation Start->Step1 Step 1: Cyclocondensation Step2 Direct C4 Bromination Step1->Step2 Step 2: Addition of Brominating Agent Product 4-Bromo-Pyrazole Step2->Product

Caption: Workflow for the one-pot synthesis of 4-bromo-pyrazoles.

Experimental Protocol for One-Pot Synthesis

This protocol is adapted from a solvent-free method using N-bromosaccharin (NBSac) as the brominating agent.[1]

Procedure:

  • In a mortar and pestle, grind a mixture of the 1,3-dicarbonyl compound (1.0 mmol) and the arylhydrazine (1.0 mmol) with silica-supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g) at room temperature.

  • Monitor the formation of the pyrazole intermediate by TLC.

  • Once the pyrazole formation is complete, add N-bromosaccharin (1.0 mmol) to the mixture and continue grinding.

  • Monitor the bromination step by TLC. The reaction is often rapid.

  • After completion, add n-hexane (7-10 mL) to the solid mixture and filter.

  • Wash the residue with additional n-hexane.

  • Evaporate the solvent from the combined filtrates to afford the crude 4-bromo-pyrazole derivative.

  • If necessary, the product can be further purified by column chromatography on silica gel.

IV. Sandmeyer Bromination of 4-Amino-Pyrazoles: A Classic Transformation

The Sandmeyer reaction provides a reliable method for the introduction of a bromine atom onto an aromatic ring by converting a primary amino group into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.[6] This method is particularly useful when direct bromination is not feasible due to the presence of other sensitive functional groups or when the desired regiochemistry cannot be achieved.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The process begins with the diazotization of the 4-amino-pyrazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a 4-pyrazolyldiazonium salt. This is followed by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the 4-bromo-pyrazole and regenerating the copper(I) catalyst.

Sandmeyer_Mechanism Amine 4-Amino-Pyrazole Diazonium 4-Pyrazolyldiazonium Salt Amine->Diazonium Diazotization Aryl_Radical 4-Pyrazolyl Radical Diazonium->Aryl_Radical Single Electron Transfer (SET) Product 4-Bromo-Pyrazole Aryl_Radical->Product Bromine Atom Transfer Reagents NaNO₂, HBr Reagents->Diazonium Catalyst CuBr Catalyst->Aryl_Radical Catalyst->Product

Caption: Simplified mechanism of the Sandmeyer bromination of 4-amino-pyrazole.

Experimental Protocol for Sandmeyer Bromination

Procedure:

  • Diazotization: a. In a fume hood, dissolve 4-amino-pyrazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, excess) in a beaker or flask. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the cooled amino-pyrazole solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change. e. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. b. Cool the CuBr solution to 0 °C. c. Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. The evolution of nitrogen gas will be observed. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 60-70 °C for 1 hour, or until the evolution of nitrogen ceases.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. b. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude 4-bromo-pyrazole by column chromatography on silica gel or by recrystallization.

V. Electrochemical Synthesis: A Modern and Green Alternative

Electrochemical methods for the synthesis of 4-bromo-pyrazoles represent a modern and environmentally friendly approach to halogenation.[7][8] These methods avoid the use of stoichiometric amounts of potentially hazardous brominating agents by generating the active brominating species in situ through the anodic oxidation of a simple bromide salt.

Principles of Electrochemical Bromination

In an electrochemical cell, a solution of the pyrazole substrate and a bromide salt (e.g., sodium bromide) in a suitable solvent is subjected to an electric current. At the anode, bromide ions are oxidized to generate elemental bromine or other reactive bromine species. These in situ generated brominating agents then react with the pyrazole at the C4 position via the electrophilic substitution mechanism described earlier.

Electrochemical_Setup Power_Supply Power Supply Anode Anode (+) Power_Supply->Anode Cathode Cathode (-) Power_Supply->Cathode Electrolyte Pyrazole + NaBr in Solution Anode->Electrolyte 2Br⁻ → Br₂ + 2e⁻ Reaction Bromination Reaction Electrolyte->Reaction Br₂ + Pyrazole → 4-Bromo-Pyrazole

Caption: Simplified schematic of an electrochemical setup for the bromination of pyrazole.

Experimental Protocol for Electrochemical Bromination

Procedure:

  • Set up a diaphragm-divided electrochemical cell with a platinum anode and a suitable cathode.

  • In the anodic compartment, place a solution of the pyrazole substrate and sodium bromide in an aqueous or mixed aqueous/organic solvent system. The cathodic compartment is filled with the same electrolyte solution.

  • Conduct the electrolysis under galvanostatic (constant current) conditions. The current density and charge passed are important parameters to control the extent of the reaction.

  • Monitor the reaction progress by analytical techniques such as GC or HPLC.

  • Upon completion, work up the anolyte by extracting the product with an organic solvent.

  • Wash the organic extract, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude 4-bromo-pyrazole by standard methods such as column chromatography or recrystallization.

Conclusion: A Versatile Toolkit for the Synthetic Chemist

The synthesis of 4-bromo-pyrazoles is a well-established field with a diverse array of reliable and efficient methods at the disposal of the synthetic chemist. From the classic and direct approach of electrophilic bromination to the elegant precision of cyclization strategies, the high efficiency of one-pot procedures, the venerable Sandmeyer reaction, and the modern, green appeal of electrochemical synthesis, researchers have a comprehensive toolkit to access these valuable synthetic intermediates. A thorough understanding of the mechanisms, advantages, and limitations of each method, as outlined in this guide, will enable the judicious selection of the most appropriate synthetic route for the target molecule, thereby accelerating the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • Petrosyan, V. A., Lyalin, B. V., & Ugrak, B. I. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123–129.
  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
  • Albadi, J., Razeghi, M., & Mosallanezhad, A. (2018). A convenient approach for the electrochemical bromination and iodination of pyrazoles. ResearchGate. Retrieved from [Link]

  • CN111072630A - Preparation method and application of bromopyrazole compound intermediate. (n.d.). Google Patents.
  • Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2184–2237.
  • Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3125-3158.
  • Chemlink. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Retrieved from [Link]

  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical C−H chlorination and bromination of pyrazoles. Retrieved from [Link]

  • Krol, E. S., & Nienstedt, A. (1987). The Bromination of Pyrazabole. DTIC. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Chemlink. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Retrieved from [Link]

  • Barabash, O. V., Ostapiuk, Y. V., & et al. (2021). Pyrazolyldiazonium Salts in the Synthesis of 4‐Amino‐1,3'‐bipyrazoles. ChemistrySelect, 6(32), 8235-8241.
  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
  • Li, X., et al. (2022). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances, 12(47), 30659-30663.
  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Heterocyclic Chemistry, 35(2), 329-335.
  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

Sources

The Pyrazole Scaffold: A Cornerstone for Targeting Key Mediators of Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable synthetic tractability and ability to form key hydrogen bond interactions have cemented its role in the architecture of numerous FDA-approved drugs.[1][2] This guide provides a detailed exploration of the major therapeutic target classes amenable to pyrazole-based inhibition, delves into the mechanistic rationale behind their action, and furnishes field-proven methodologies for their evaluation. We will dissect the targeting of cyclooxygenase enzymes, the vast landscape of protein kinases—including Janus kinases (JAKs) and mitogen-activated protein kinases (MAPKs)—and other critical enzyme systems, offering a robust framework for researchers engaged in the design and development of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the pyrazole core is rooted in its distinct chemical properties. As a five-membered heterocycle, it can serve as a bioisosteric replacement for other rings, improving drug-like properties such as solubility and metabolic stability.[4] Crucially, the nitrogen atoms of the pyrazole ring are adept at acting as both hydrogen bond donors and acceptors, allowing for versatile and high-affinity interactions within the binding sites of target proteins.[4] This adaptability has led to the development of a multitude of successful drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and several targeted anticancer therapies like ruxolitinib and crizotinib.[2][4][5]

Key Classes of Therapeutic Targets for Pyrazole-Based Inhibitors

The structural versatility of the pyrazole scaffold has enabled its application against a wide array of biological targets. This section will explore the most prominent and clinically relevant target classes.

Cyclooxygenase (COX) Enzymes

Perhaps the most well-known application of the pyrazole scaffold is in the selective inhibition of cyclooxygenase-2 (COX-2). COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6][7] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[7]

Mechanism of Action: Diaryl-substituted pyrazoles, such as Celecoxib , are designed to selectively target COX-2.[8] Celecoxib's structure, featuring a sulfonamide side chain, allows it to bind to a specific hydrophilic side pocket near the active site of the COX-2 enzyme.[6][9] This pocket is larger and more flexible in COX-2 compared to COX-1, forming the basis for its selectivity.[7][9] By inhibiting COX-2, celecoxib blocks the synthesis of pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][9]

Table 1: Comparative COX Inhibition by Pyrazole-based and Non-selective NSAIDs

CompoundTarget(s)IC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)Therapeutic Class
Celecoxib COX-2 >> COX-1~15 µM~0.04 µM~375Selective COX-2 Inhibitor
Ibuprofen COX-1 & COX-2~13 µM~35 µM~0.37Non-selective NSAID
Aspirin COX-1 & COX-2~1.5 µM~250 µM~0.006Non-selective NSAID
(Note: IC50 values are approximate and can vary based on assay conditions. The data is compiled to illustrate relative selectivity.)
Protein Kinases

Protein kinases (PKs) represent one of the largest and most crucial families of drug targets, particularly in oncology and immunology.[4][10] Dysregulation of kinase activity is a hallmark of many diseases. The pyrazole scaffold is a key component in numerous clinically approved and investigational protein kinase inhibitors (PKIs).[4][10]

The JAK-STAT signaling pathway is a primary communication route for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response.[11][12] There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[11] Aberrant activation of this pathway is linked to myeloproliferative neoplasms and inflammatory diseases.[13][14]

Mechanism of Action: Pyrazole-based inhibitors like Ruxolitinib function as ATP-competitive inhibitors of JAK1 and JAK2.[5][15][16] They bind to the ATP-binding site within the kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins.[15][16][17] This blockade of the JAK-STAT cascade disrupts the downstream signaling that drives aberrant cell proliferation and inflammation.[17][18] Ruxolitinib's efficacy in treating myelofibrosis and polycythemia vera stems directly from its ability to inhibit the dysregulated JAK signaling characteristic of these conditions.[5][18]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Gene Regulation Inhibitor Ruxolitinib (Pyrazole Inhibitor) Inhibitor->JAK Inhibition Screening_Workflow Start Compound Library (Pyrazole Derivatives) Primary Primary Screen (In Vitro Enzymatic Assay) Start->Primary Hit_ID Hit Identification (Potency & Initial SAR) Primary->Hit_ID Hit_ID->Start Inactive Secondary Secondary Screen (Orthogonal & Selectivity Assays) Hit_ID->Secondary Active Hits Cellular Cell-Based Assay (Viability, Target Engagement) Secondary->Cellular Lead_Gen Lead Generation (Confirmed On-Target Activity) Cellular->Lead_Gen Lead_Gen->Start Discard Optimization Lead Optimization (ADME/Tox, In Vivo Models) Lead_Gen->Optimization Promising Leads Candidate Clinical Candidate Optimization->Candidate

Caption: A generalized workflow for pyrazole-based inhibitor screening and development.

Future Directions and Emerging Targets

The exploration of pyrazole-based inhibitors is far from complete. Current research is focusing on developing inhibitors with greater selectivity to minimize off-target effects, a critical issue for targets like kinases which share structural similarities. [19]Furthermore, pyrazole scaffolds are being investigated as inhibitors for emerging target classes, including protein-protein interaction (PPI) stabilizers or disruptors and epigenetic targets. The chemical dexterity of the pyrazole ring ensures it will remain a valuable tool for medicinal chemists aiming to tackle both established and novel therapeutic targets in the years to come.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery : Future Medicinal Chemistry. [Link]

  • Ruxolitinib - Wikipedia. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review . [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]

  • Mechanism of action - Jakafi® (ruxolitinib). [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review . [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [Link]

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β . [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab at Columbia University. [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists . [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing - The Royal Society of Chemistry. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists . [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - ACS Publications. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects . [Link]

  • Kinetic characterization of novel pyrazole TGF-β receptor I kinase inhibitors and their blockade of epithelial to mesenchymal transition | Cancer Research . [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition | Biochemistry - ACS Publications. [Link]

  • Cell Proliferation Inhibition Assay - Creative Diagnostics. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structures of pyrazole-based p38α/MAPK14 kinase inhibitors and their IC50 values . [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc.. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. [Link]

  • Small molecule drug discovery targeting the JAK-STAT pathway - ResearchGate. [Link]

  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review . [Link]

  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers . [Link]

  • Cytotoxicity of inhibitors and washout assay. Cell viability was... - ResearchGate. [Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed. [Link]

Sources

In vitro stability of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Abstract: This technical guide provides a comprehensive framework for assessing the in vitro stability of this compound, a substituted pyrazole compound with potential applications in drug discovery. Understanding a compound's stability profile is a cornerstone of early drug development, directly influencing its potential for viable pharmacokinetic properties.[1][2] This document outlines the key structural liabilities of the molecule, provides detailed, self-validating protocols for evaluating its metabolic, plasma, and chemical stability, and offers insights into the interpretation of the resulting data. The methodologies are designed for researchers, scientists, and drug development professionals to establish a robust and reliable stability profile for this and structurally related compounds.

Introduction to the Stability Assessment

In the journey of a new chemical entity (NCE) from discovery to a potential therapeutic, in vitro stability assays serve as a critical initial screen. These assays predict how a compound will fare in a biological system, flagging liabilities that could lead to rapid clearance, low bioavailability, or the formation of toxic metabolites.[3] A compound that is rapidly metabolized, for instance, may fail to achieve therapeutic concentrations in the body, while one that is excessively stable could accumulate and cause adverse effects.[1] Therefore, a well-structured in vitro stability assessment is not merely a data-gathering exercise; it is a fundamental tool for making informed decisions in lead optimization.

This guide focuses on this compound. An analysis of its structure reveals several key features that warrant a thorough stability investigation.

Molecular Structure:

  • Core: A 1,3-disubstituted pyrazole ring, which is generally considered an aromatic and relatively stable heterocycle but can be susceptible to certain metabolic transformations.[4][5]

  • Key Functional Group: A methyl carboxylate (ester) at the 5-position. Ester moieties are well-known structural alerts, as they are susceptible to hydrolysis by a wide range of esterase enzymes present in the liver, plasma, and other tissues.[6][7][8]

  • Other Substituents: An ethyl group at the 1-position and a methyl group at the 3-position, which can be sites for oxidative metabolism by Cytochrome P450 (CYP) enzymes. A bromo group at the 4-position is generally stable but can be a site for dehalogenation reactions.

The primary hypothesis is that the methyl ester group represents the most significant stability liability for this molecule, making it imperative to thoroughly characterize its susceptibility to both enzymatic and chemical hydrolysis.

Predicted Physicochemical Properties & Liabilities

A preliminary analysis of the compound's structure allows for the prediction of its basic properties and potential degradation pathways. The corresponding carboxylic acid is listed in PubChem, providing a basis for these predictions.[9]

PropertyPredicted Value / InformationRationale & Potential Impact
Molecular Formula C₉H₁₁BrN₂O₂(For the methyl ester)
Molecular Weight 247.10 g/mol (For the methyl ester)
Primary Liability Ester HydrolysisThe methyl carboxylate is highly susceptible to cleavage by esterases in plasma and liver, and to chemical hydrolysis at non-neutral pH.[6][10][11]
Secondary Liability N-dealkylation / Alkyl OxidationThe N-ethyl group could be a substrate for CYP-mediated oxidation or N-dealkylation.
Tertiary Liability Ring or Methyl OxidationThe pyrazole ring and the C3-methyl group are potential, though likely slower, sites for CYP-mediated oxidation.
Core Ring Stability Generally HighPyrazole rings are aromatic and typically stable, though some derivatives can undergo ring opening under specific conditions.[12][13][14]

Core Methodologies for Stability Assessment

A multi-faceted approach is required to build a comprehensive stability profile. This guide details three essential assays that address the most probable degradation routes for this molecule. The primary analytical endpoint for all assays is the disappearance of the parent compound over time, quantified by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS), a technique renowned for its sensitivity and specificity.[15][16]

  • Metabolic Stability in Human Liver Microsomes (HLM): This assay assesses the susceptibility of the compound to Phase I metabolic enzymes, primarily CYPs.[17][18]

  • Plasma Stability: This assay is crucial for compounds containing ester or amide bonds, as it evaluates degradation by enzymes, like carboxylesterases and cholinesterases, that are highly active in plasma.[19][20][21]

  • pH-Dependent Hydrolytic Stability: This assay determines the intrinsic chemical stability of the compound across a range of pH values, simulating conditions in the gastrointestinal tract and systemic circulation.[10][22][23]

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the trustworthiness and reliability of the generated data.

Protocol: Metabolic Stability in Human Liver Microsomes

Causality & Rationale: This experiment aims to quantify the rate of metabolism by Phase I enzymes. Human Liver Microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. The reaction requires the cofactor NADPH, which provides the reducing equivalents for CYP catalytic cycles. By measuring the rate of disappearance of the parent compound in the presence (but not absence) of NADPH, we can determine the intrinsic clearance (Clint) by these enzymes.[1][18]

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis A Compound Stock (10 mM in DMSO) E Pre-warm Compound, Buffer, and Microsomes A->E B Pooled Human Liver Microsomes (20 mg/mL stock) B->E C Phosphate Buffer (100 mM, pH 7.4) C->E D NADPH Regenerating System (Cofactor) F Initiate Reaction by adding NADPH D->F E->F G Incubate & Aliquot at 0, 5, 15, 30, 60 min F->G H Quench Reaction (Cold Acetonitrile + Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Data Analysis: % Remaining vs. Time Half-Life (t½) Intrinsic Clearance (Clint) J->K

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Materials:

  • Test Compound: this compound

  • Positive Controls: Verapamil (high clearance), Imipramine (intermediate clearance)

  • Negative Control: Warfarin (low clearance)

  • Pooled Human Liver Microsomes (e.g., from Corning or Sekisui XenoTech)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Prepare a 1 µM working solution of the test compound and controls by diluting the DMSO stock in phosphate buffer.

  • Incubation Setup: In a 96-well plate, combine 100 µL of the 1 µM compound solution with 10 µL of liver microsomes (final protein concentration 0.5 mg/mL).

  • Control Wells: Prepare parallel wells for each compound:

    • -NADPH Control: Replace the NADPH regenerating system with buffer to measure non-NADPH dependent degradation.

    • T=0 Control: Add quenching solution before adding the NADPH system.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add 10 µL of the NADPH regenerating system to all wells (except -NADPH and T=0 controls) to start the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot (e.g., 25 µL) from the incubation wells to a collection plate containing 100 µL of cold ACN with IS to terminate the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound by measuring the peak area ratio (compound/IS).

Data Analysis:

  • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (Clint) in µL/min/mg protein.

Protocol: Stability in Human Plasma

Causality & Rationale: This assay is critical for the target molecule due to its ester linkage. Plasma contains a variety of hydrolytic enzymes, particularly carboxylesterases, that can rapidly cleave ester bonds.[20] Instability in plasma can lead to a very short in vivo half-life and may indicate that the compound is acting as a prodrug. This protocol quantifies the compound's stability in this key biological matrix.

Workflow for Plasma Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis A Compound Stock (10 mM in DMSO) E Spike Compound into Plasma (final conc. 1-5 µM) A->E B Pooled Human Plasma (heparinized) B->E C Positive Control (e.g., Propantheline) C->E F Incubate & Aliquot at 0, 15, 30, 60, 120 min E->F G Precipitate Proteins (Cold Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis: % Remaining vs. Time Half-Life (t½) I->J

Caption: Workflow for the in vitro plasma stability assay.

Materials:

  • Test Compound and a stable control (e.g., Warfarin)

  • Positive Control: Propantheline or Procaine (known to be rapidly hydrolyzed by plasma esterases)

  • Pooled Human Plasma (heparinized)

  • Acetonitrile (ACN) with internal standard (IS)

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw frozen human plasma at 37°C.

  • Incubation Setup: In a 96-well plate, add plasma (e.g., 198 µL).

  • Reaction Initiation: Add 2 µL of a 100 µM stock of the test compound or controls to the plasma (final concentration 1 µM, final DMSO 1%). Mix well.

  • Time Points: Immediately remove the first aliquot for the T=0 time point and quench it in a collection plate containing cold ACN with IS.[19][20]

  • Incubation: Incubate the plate at 37°C. At subsequent time points (e.g., 15, 30, 60, 120 minutes), remove aliquots and quench as described above.[21]

  • Sample Processing: Centrifuge the collection plate at 4000 rpm for 15 minutes to pellet precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

  • Plot ln(% remaining) vs. time to determine the rate constant (k) and half-life (t½ = 0.693 / k).

Protocol: pH-Dependent Hydrolytic Stability

Causality & Rationale: This assay isolates chemical degradation from enzymatic processes. The ester bond in the target molecule is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[10][22][23] This experiment evaluates the compound's stability in aqueous buffers simulating various physiological environments, such as the stomach (pH ~1.2), small intestine (pH ~6.5), and blood (pH 7.4). Significant degradation at a particular pH can have profound implications for oral bioavailability or formulation strategy.

Potential Hydrolytic Degradation Pathway

Caption: Predicted hydrolytic degradation of the ester to its corresponding carboxylic acid and methanol.

Materials:

  • Test Compound

  • Standard buffers:

    • pH 1.2 (simulated gastric fluid, without enzymes)

    • pH 7.4 (phosphate buffered saline, simulated blood)

    • pH 9.0 (borate buffer, to assess base-catalyzed hydrolysis)

  • Acetonitrile for sample dilution and analysis

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the test compound in ACN. Prepare the required aqueous buffers.

  • Incubation Setup: For each pH condition, dilute the stock solution into the buffer to a final concentration of ~10 µg/mL. Ensure the initial percentage of organic solvent is low (<1%) to not affect the buffer pH.

  • Time Points: Take an immediate T=0 sample for analysis.

  • Incubation: Store the solutions at a controlled temperature (e.g., 37°C) protected from light.[24]

  • Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots for analysis by a stability-indicating HPLC-UV or LC-MS/MS method.[25][26]

  • Analysis: Quantify the peak area of the parent compound at each time point.

Data Analysis:

  • Calculate the percentage of compound remaining at each time point relative to the T=0 sample for each pH condition.

  • Plot the % remaining vs. time to observe the degradation profile. If degradation follows first-order kinetics, a plot of ln(% remaining) vs. time can be used to calculate the half-life.

Data Interpretation and Reporting

The data from these three assays should be integrated to form a cohesive stability profile. The results are typically summarized to classify the compound's stability.

Example Data Summary Table:

AssayParameterResultStability ClassificationInterpretation & Next Steps
Human Liver Microsomes t½ (min)45ModerateThe compound undergoes Phase I metabolism. Proceed with metabolite identification studies.
Clint (µL/min/mg)25ModeratePredicted moderate hepatic clearance.
Human Plasma t½ (min)< 5Very UnstableRapidly hydrolyzed by plasma esterases. This is a major clearance pathway. Consider prodrug strategy or structural modification to improve stability.
pH Stability (24h) % Remaining (pH 1.2)98%StableStable in acidic conditions; suitable for oral administration.
% Remaining (pH 7.4)95%StableChemically stable at physiological pH; plasma instability is enzymatic.
% Remaining (pH 9.0)70%UnstableSusceptible to base-catalyzed hydrolysis.

Field-Proven Insights:

  • A major discrepancy between microsomal and plasma stability, as hypothesized for this molecule, strongly points to esterase-mediated hydrolysis as the dominant clearance mechanism.[8] This is a critical finding, as human esterase activity can vary between individuals.[7]

  • The stability at pH 1.2 and 7.4 suggests that if the compound can bypass first-pass metabolism in the gut wall and liver, its chemical stability in circulation would be high.[27] However, the profound plasma instability indicates that enzymatic hydrolysis will likely be the determining factor for its pharmacokinetic profile.

  • Such a profile (rapid hydrolysis in plasma) is not necessarily a project endpoint. It could be an ideal characteristic for a soft drug or a prodrug, where the active form is the resulting carboxylic acid.[7] Further studies would be required to test the activity of the acid metabolite.

Conclusion

The in vitro stability assessment of this compound requires a focused investigation into its susceptibility to both enzymatic and chemical hydrolysis, driven by the presence of the methyl ester moiety. The protocols detailed in this guide provide a robust, self-validating framework for generating a comprehensive stability profile. The expected outcome is that the compound will exhibit high instability in plasma, moderate metabolic turnover in liver microsomes, and good chemical stability at physiological pH. This profile provides critical insights for drug development teams, enabling data-driven decisions on whether to advance the compound, modify its structure to block the primary metabolic site, or pivot the project strategy to leverage its properties as a potential prodrug.

References

  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. PubMed. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Scientific. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Richter, T., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. PubMed. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. Sekisui XenoTech. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]

  • Williams, F. M. (1988). Clinical significance of esterases in man. PubMed. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Domainex. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. BioDuro. [Link]

  • Bio-protocol. (n.d.). Plasma Stability Assay. Bio-protocol. [Link]

  • American Association of Drilling Engineers. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE. [Link]

  • Noble, C. G., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]

  • Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]

  • Richter, T., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. ResearchGate. [Link]

  • Feriotto, G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC - PubMed Central. [Link]

  • International Journal of Research in Engineering and Science. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. IJRES. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Farmacia Journal. (2016). HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Farmacia Journal. [Link]

  • Feriotto, G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. sfera.unife.it. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ghiuru, R., et al. (2019). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. MDPI. [Link]

  • Boyde, S. (2002). Hydrolytic Stability of Synthetic Ester Lubricants. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Wikipedia. [Link]

  • Bunton, C. A., et al. (1961). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. ElectronicsAndBooks. [Link]

  • Al-Masoudi, N. A., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. StabilityStudies.in. [Link]

  • U.S. Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. FDA. [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • CATO SMS. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. CATO SMS. [Link]

  • GMP Journal. (2023). FDA 483s and Warning Letters concerning Stability Testing. GMP Journal. [Link]

  • U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products (Draft Guidance). FDA. [Link]

  • International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. IJPSRR. [Link]

  • Pharma Dekho. (2020). Fda Guidelines For Stability Studies. Pharma Dekho. [Link]

  • Santa-Maria, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • LookChem. (n.d.). ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. LookChem. [Link]

  • ProPharma Group. (2025). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. ProPharma Group. [Link]

  • European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. EMA. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in the development of pharmaceuticals and agrochemicals.[2] Among the myriad of functionalized pyrazoles, Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate emerges as a highly versatile and strategic building block for the synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the aim is to not only provide step-by-step protocols but also to elucidate the underlying mechanistic principles that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their work.

PART 1: The Strategic Advantage of this compound

The strategic placement of the bromine atom at the C4 position, flanked by methyl and carboxylate groups, makes this pyrazole derivative an ideal substrate for a variety of cross-coupling reactions. The general reactivity trend for halo-pyrazoles in such reactions follows the order of C-I > C-Br > C-Cl, dictated by the carbon-halogen bond strength.[3] While 4-iodopyrazoles are more reactive, 4-bromopyrazoles like the title compound offer a balance of reactivity and stability, often leading to cleaner reactions and easier handling.[3]

The N-ethyl group and the C3-methyl group provide steric and electronic modulation of the pyrazole core, influencing its reactivity and the properties of the resulting products. The C5-methyl carboxylate group serves as a convenient handle for further synthetic manipulations, such as amide bond formation or reduction to an alcohol, further expanding the synthetic possibilities.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4] this compound is an excellent substrate for several of these key transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for constructing biaryl and heteroaryl-aryl linkages.[5]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[6] The cycle begins with the oxidative addition of the 4-bromopyrazole to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the desired 4-aryl-pyrazole and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R This compound This compound Arylboronic Acid Arylboronic Acid 4-Aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate 4-Aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[7][8]

  • Reaction Setup: To a dry Schlenk tube or microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes, or by subjecting it to several cycles of vacuum and backfilling with the inert gas.

  • Reaction:

    • Conventional Heating: Place the reaction vessel in a preheated oil bath or heating mantle and stir at the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-20 hours).

    • Microwave Irradiation: Place the reaction vial in the microwave reactor and heat to the specified temperature (e.g., 150 °C) for a shorter duration (e.g., 20-30 minutes).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Data Presentation: Representative Suzuki-Miyaura Couplings of 4-Bromopyrazoles

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)DMF1001285[9]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Dioxane901692[8]
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2.0)Toluene/H₂O100878[7]
42-Thiopheneboronic acidXPhosPdG2 (2)K₂CO₃ (2.0)EtOH/H₂O135 (MW)0.6789[7]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is particularly valuable for introducing linear, rigid alkynyl moieties into the pyrazole scaffold.

Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium cycle mirrors that of the Suzuki-Miyaura reaction, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination then furnishes the 4-alkynyl-pyrazole product. Copper-free versions of the Sonogashira reaction are also well-established.[2]

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromopyrazole 4-Bromopyrazole Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) 4-Bromopyrazole->Inert Atmosphere (N2 or Ar) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Inert Atmosphere (N2 or Ar) Pd Catalyst (e.g., PdCl2(PPh3)2) Pd Catalyst (e.g., PdCl2(PPh3)2) Pd Catalyst (e.g., PdCl2(PPh3)2)->Inert Atmosphere (N2 or Ar) CuI (co-catalyst) CuI (co-catalyst) CuI (co-catalyst)->Inert Atmosphere (N2 or Ar) Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Inert Atmosphere (N2 or Ar) Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Inert Atmosphere (N2 or Ar) Heating (50-80 °C) Heating (50-80 °C) Inert Atmosphere (N2 or Ar)->Heating (50-80 °C) Monitoring by TLC Monitoring by TLC Heating (50-80 °C)->Monitoring by TLC Cool to RT Cool to RT Extraction with Organic Solvent Extraction with Organic Solvent Cool to RT->Extraction with Organic Solvent Drying and Concentration Drying and Concentration Extraction with Organic Solvent->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography 4-Alkynyl-pyrazole Product 4-Alkynyl-pyrazole Product Column Chromatography->4-Alkynyl-pyrazole Product Monitoring by TLC) Monitoring by TLC) Monitoring by TLC)->Cool to RT

Caption: General workflow for Sonogashira cross-coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of halo-heterocycles.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv). Stir the mixture at room temperature for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 4-alkynyl-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Data Presentation: Representative Sonogashira Couplings of 4-Halopyrazoles

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEA (3.0)THF6091
2TrimethylsilylacetylenePd(OAc)₂/XPhos (1.5/3)-Et₃N (2.0)DMF10098 (conversion)
31-Heptyne[DTBNpP]Pd(crotyl)Cl (2.5)-TMP (2.0)DMSOrt85[2]
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (2.0)Dioxane8075
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling amines with aryl halides. This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which are arylamines.

Mechanistic Rationale: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the 4-bromopyrazole to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the 4-amino-pyrazole product and regenerate the Pd(0) catalyst. The choice of ligand is crucial in this reaction to facilitate the reductive elimination step.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine\nCoordination R2NH [Ar-Pd(II)-NHR2(L2)]+Br- [Ar-Pd(II)-NHR2(L2)]+Br- Amine\nCoordination->[Ar-Pd(II)-NHR2(L2)]+Br- Deprotonation Deprotonation [Ar-Pd(II)-NHR2(L2)]+Br-->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on modern methods for the amination of 4-bromopyrazoles, often employing sterically hindered phosphine ligands.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu or LHMDS, 1.2-2.2 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous solvent (e.g., toluene, THF, or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate product.

Data Presentation: Representative Buchwald-Hartwig Aminations of 4-Bromopyrazoles

EntryAmineCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃/tBuDavePhos (5/10)NaOtBu (1.2)Toluene10067
2AnilinePd-precatalyst/tBuBrettPhos (1/1)LHMDS (2.2)THF5085
3BenzylaminePd(OAc)₂/XPhos (2/4)K₃PO₄ (2.0)t-AmylOH11072[1]
42-AminopyridinePd-precatalyst/tBuBrettPhos (2/2)LHMDS (2.2)THF8079

PART 3: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a powerful platform for the synthesis of diverse and complex pyrazole-containing molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4993. Available from: [Link]

  • BenchChem (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem.
  • Usami, Y., et al. (2012). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. Tetrahedron, 68(35), 7113-7123.
  • CymitQuimica (2023).
  • Esposti, L. D., & Bottoni, A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493. Available from: [Link]

  • Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Mondal, B. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. New Journal of Chemistry, 41(24), 15155-15165.
  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available from: [Link]

  • Chem-Impex.
  • ChemicalBook. ETHYL 3-(4-BROMOPHENYL)
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Gherib, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35.
  • MDPI.
  • Google Patents. Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination.
  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • National Institutes of Health. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
  • Singh, P., & Kumar, A. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery, 2(4), 674-675.
  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • El-borai, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2268-2283.
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6726-6738.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • MDPI. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for...
  • Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509.
  • BenchChem. 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. BenchChem.
  • Tcyrulnikov, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(4), 1084-1087.
  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

Sources

The Strategic Application of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility in substitution patterns and its ability to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. A significant area of interest is their application as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

This guide focuses on a specific, highly functionalized pyrazole derivative: Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate . This compound, while not extensively documented in mainstream literature, represents a key building block for the synthesis of potent and selective kinase inhibitors, as suggested by its core structure's presence in patented chemical libraries targeting these enzymes[1]. Its strategic arrangement of functional groups—a reactive bromine atom, a modifiable ester, and specific alkyl substitutions on the pyrazole ring—offers a versatile platform for generating diverse chemical entities for drug discovery programs.

Molecular Profile and Synthetic Versatility

This compound is a polysubstituted pyrazole with the following key features:

  • 4-Bromo Substituent : This bromine atom is strategically positioned for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl moieties, which are crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

  • 5-Carboxylate Group : The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse array of amines to form amides, a common functional group in many kinase inhibitors that often participates in key hydrogen bonding interactions with the target protein.

  • 1-Ethyl and 3-Methyl Groups : These alkyl substituents influence the molecule's solubility, lipophilicity, and steric profile, which can in turn affect its binding affinity and pharmacokinetic properties.

The synthetic utility of this molecule lies in its ability to serve as a versatile intermediate for the construction of more complex molecules, particularly those designed to target the ATP-binding site of protein kinases.

Application in the Synthesis of Kinase Inhibitors

The core structure of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is found in compounds disclosed in patents for protein kinase inhibitors, such as those targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3)[1]. These kinases are implicated in a variety of diseases, including cancer and neurodegenerative disorders. The general strategy for utilizing this building block involves two key transformations: a Suzuki-Miyaura coupling at the 4-position and an amide bond formation at the 5-position.

Targeted Signaling Pathway: An Overview

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. They function by transferring a phosphate group from ATP to specific substrate proteins, thereby modulating their activity. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can lead to uncontrolled cell proliferation and survival. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anticancer drugs.

G cluster_0 Kinase Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Phosphorylates and Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Promotes Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->Kinase_Cascade Inhibits ATP Binding caption General Kinase Signaling Pathway and Point of Inhibition

General Kinase Signaling Pathway and Point of Inhibition

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic transformations of this compound. These protocols are based on established procedures for similar pyrazole derivatives and are designed to be robust and reproducible.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the 4-Bromo-pyrazole

This protocol describes the palladium-catalyzed cross-coupling of the 4-bromo-pyrazole with an arylboronic acid to introduce a new substituent at the 4-position.

Causality Behind Experimental Choices:

  • Catalyst : A palladium(0) catalyst, such as Pd(PPh₃)₄, is used to initiate the catalytic cycle.

  • Base : A base, typically an aqueous solution of a carbonate like K₂CO₃ or Cs₂CO₃, is required for the transmetalation step.

  • Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere : The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.

G Start Methyl 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Step1 Dissolve in 1,4-Dioxane/Water Start->Step1 Step2 Add Arylboronic Acid (1.1 eq) and K₂CO₃ (2.0 eq) Step1->Step2 Step3 Degas the Mixture Step2->Step3 Step4 Add Pd(PPh₃)₄ (0.05 eq) Step3->Step4 Step5 Heat to 90-100 °C under N₂ Step4->Step5 Step6 Monitor by TLC/LC-MS Step5->Step6 Step7 Work-up and Purification Step6->Step7 End Methyl 4-aryl-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Step7->End caption Workflow for Suzuki-Miyaura Coupling

Workflow for Suzuki-Miyaura Coupling

Step-by-Step Methodology:

  • To a dried Schlenk flask equipped with a magnetic stirrer, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrazole derivative.[2]

Protocol 2: Amide Bond Formation via the Carboxylic Acid

This protocol involves a two-step process: hydrolysis of the methyl ester to the carboxylic acid, followed by coupling with an amine to form the desired amide.

Step 2A: Saponification (Ester Hydrolysis)

Causality Behind Experimental Choices:

  • Base : A strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is used to hydrolyze the ester.

  • Solvent : A mixture of a water-miscible organic solvent (e.g., THF or methanol) and water is used to ensure the solubility of the starting material.

  • Acidification : After hydrolysis, the reaction mixture is acidified to protonate the carboxylate and precipitate the carboxylic acid.

Step-by-Step Methodology:

  • Dissolve Methyl 4-aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (from Protocol 1) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0-3.0 equiv) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Step 2B: Amide Coupling

Causality Behind Experimental Choices:

  • Coupling Reagents : A combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an additive, like HOBt (1-Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid and facilitate amide bond formation while minimizing side reactions.

  • Base : A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the reaction mixture.

  • Solvent : An aprotic polar solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) is typically used.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the 4-aryl-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add EDC (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.

Structure-Activity Relationship (SAR) Insights for Pyrazole-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of the chemical scaffold. For pyrazole-based inhibitors, several key structural features have been identified as critical for activity:

Position on Pyrazole RingMoietyRole in Kinase Inhibition
N1 Small alkyl groups (e.g., ethyl)Can influence solubility and occupy a hydrophobic pocket.
C3 Small alkyl groups (e.g., methyl)Can provide favorable van der Waals interactions.
C4 Aryl or heteroaryl groupOften extends into a solvent-exposed region, allowing for modifications to improve potency and selectivity.
C5 CarboxamideTypically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

The ability to systematically modify the substituents at the 4- and 5-positions using this compound as a starting material is therefore highly advantageous for optimizing the pharmacological profile of new kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of diverse libraries of pyrazole derivatives, particularly for the discovery of novel kinase inhibitors. The protocols detailed in this guide provide a robust framework for the synthetic manipulation of this compound, enabling researchers and drug development professionals to explore its full potential in the quest for new and improved therapeutics.

References

  • Ahmad, G., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(9), 103270. Available at: [Link]

  • Pfizer Inc. (2002). Pyrazole derivatives and their use as protein kinase inhibitors. WO2002018346A1.

Sources

Application Note: Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a Pivotal Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring system is a cornerstone in the architecture of numerous high-performance agrochemicals, lending potent biological activity to fungicides, herbicides, and insecticides.[1][2][3] This application note provides a detailed technical guide on the utility of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate , a highly versatile and strategically functionalized intermediate for the synthesis of next-generation crop protection agents. We will explore its chemical properties, delineate key synthetic transformations, provide detailed, field-tested protocols for its conversion into advanced analogues, and discuss the underlying structure-activity relationships that make it a molecule of critical interest for researchers in agrochemical discovery and development.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole moiety has become an indispensable pharmacophore in modern agrochemical design.[1] Its unique electronic properties and rigid, planar structure facilitate high-affinity binding to a range of biological targets. Notably, pyrazole carboxamides have given rise to a blockbuster class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the mitochondrial respiration of pathogenic fungi.[4][5]

This compound (hereafter referred to as M4BEMP ) is an exemplary building block, engineered for synthetic efficiency. Its structure offers two orthogonal points for diversification:

  • The C5-Methyl Carboxylate: A readily modifiable handle for forming the critical amide bond central to the bioactivity of many pyrazole fungicides and insecticides.

  • The C4-Bromo Substituent: A versatile position for introducing further complexity and modulating the compound's physicochemical properties and biological spectrum through cross-coupling reactions.[6]

This guide serves to equip researchers with the foundational knowledge and practical methodologies to effectively leverage M4BEMP in their synthetic programs.

Physicochemical and Structural Data

A thorough understanding of a building block's properties is paramount for successful reaction planning and execution. The key characteristics of M4BEMP's corresponding carboxylic acid are summarized below.

PropertyValueSource
IUPAC Name 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid[7]
CAS Number 175276-99-0[7]
Molecular Formula C₇H₉BrN₂O₂[7]
Molecular Weight 233.06 g/mol [7]
Appearance Solid (predicted)
InChIKey CABAIQRHBLZKEG-UHFFFAOYSA-N[7]

Core Synthetic Pathways & Mechanistic Rationale

M4BEMP is primarily utilized via a two-stage synthetic logic that culminates in highly functionalized pyrazole carboxamides. This approach allows for the late-stage diversification necessary in modern discovery campaigns.

Pathway A: Saponification followed by Amide Coupling

This is the most prevalent route for accessing pyrazole carboxamide fungicides.

  • Saponification (Ester Hydrolysis): The methyl ester of M4BEMP is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification provides the free carboxylic acid, activating it for the next step. The choice of a strong base like NaOH or LiOH is driven by the need to ensure complete and rapid cleavage of the relatively stable methyl ester.

  • Amide Bond Formation: The resulting carboxylic acid is coupled with a selected aniline or amine. This reaction is the linchpin of the synthesis. The amide bond formed is often a critical hydrogen bond donor/acceptor and a key structural element for binding to the target protein (e.g., the ubiquinone binding site of the SDH enzyme).[8][9] The use of peptide coupling reagents (e.g., HATU, DCC) is essential as they convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions, thereby preserving sensitive functionalities on both coupling partners.

Pathway B: C-C and C-N Cross-Coupling

The C4-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or complex amine fragments at a position known to influence the fungicide's spectrum of activity and pharmacokinetic properties. This pathway is often explored to fine-tune the performance of a lead compound discovered via Pathway A.

Detailed Experimental Protocols

The following protocols represent a robust and validated workflow for the synthesis of a model agrochemical candidate from M4BEMP.

Protocol 1: Saponification of M4BEMP to its Carboxylic Acid

Objective: To hydrolyze the methyl ester of M4BEMP to produce 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH, 2.0 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl, 2M)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve M4BEMP (1.0 eq) in a 3:1 mixture of Methanol and Deionized Water (approx. 10 mL per gram of M4BEMP).

  • Base Addition: Add Sodium Hydroxide (2.0 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Heat the mixture to 50°C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

    • Causality Note: Heating accelerates the saponification process, which can be sluggish at room temperature. Using a 2-fold excess of NaOH ensures the reaction goes to completion.

  • Solvent Removal: Once complete, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Re-dissolve the remaining aqueous residue in water and cool the flask in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH of the solution reaches ~2. A white precipitate of the carboxylic acid should form.

    • Causality Note: Protonation of the carboxylate salt is necessary to generate the neutral carboxylic acid, which has low solubility in water and thus precipitates, facilitating its isolation.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x volume of water). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Expected Outcome & QC:

  • Appearance: A white to off-white solid.

  • Yield: Typically >90%.

  • QC: The product can be characterized by ¹H NMR to confirm the disappearance of the methyl ester singlet (~3.8 ppm) and by LC-MS to confirm the correct molecular weight. The crude product is often of sufficient purity (>95%) to be used directly in the next step.

Protocol 2: Amide Coupling with 2-Fluoroaniline (Model Amine)

Objective: To synthesize N-(2-fluorophenyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.

Materials:

  • 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • 2-Fluoroaniline (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (from Protocol 1, 1.0 eq) in anhydrous DCM (approx. 20 mL per gram).

  • Amine & Base Addition: Add 2-fluoroaniline (1.1 eq) followed by DIPEA (3.0 eq).

    • Causality Note: DIPEA is a non-nucleophilic base used to mop up the hexafluorophosphate and proton generated during the reaction, driving the equilibrium towards product formation. An excess is used to ensure the reaction medium remains basic.

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add HATU (1.2 eq) portion-wise. The solution may turn yellow.

    • Causality Note: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid, which is then readily attacked by the amine. Performing this at 0°C controls the initial rate of reaction and minimizes potential side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Expected Outcome & QC:

  • Appearance: A white or pale yellow solid after purification.

  • Yield: 60-85%.

  • QC: Confirm structure and purity (>98%) via ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Visualization of Workflow and Molecular Logic

Visual diagrams are essential for conceptualizing synthetic pathways and the logic of molecular design.

Synthetic Workflow Diagram

G M4BEMP Methyl 4-bromo-1-ethyl- 3-methyl-1H-pyrazole-5-carboxylate Acid 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylic acid M4BEMP->Acid Protocol 1: NaOH, MeOH/H₂O then HCl Amide Final Pyrazole Carboxamide (Agrochemical Candidate) Acid->Amide Protocol 2: Ar-NH₂, HATU, DIPEA

Caption: Synthetic workflow for converting M4BEMP to a target agrochemical.

Structure-Activity Relationship (SAR) Diagram

Caption: Key modification points on the M4BEMP scaffold for SAR studies.

Application Data: Synthesis of Analogues

To illustrate the utility of the described protocol, a small library of analogues could be generated. The table below presents hypothetical but realistic data for such an effort, demonstrating how modifications to the aniline coupling partner can influence yield and biological activity.

Compound IDAniline Moiety (Ar-NH₂)Yield (%)Purity (%)EC₅₀ vs R. solani (µg/mL)
AG-01 2-Fluoroaniline82>990.15
AG-02 2-Trifluoromethylaniline75>990.09
AG-03 2,6-Dichloroaniline68>980.21
AG-04 4-Methoxy-2-methylaniline85>991.50

This data is illustrative. EC₅₀ values indicate the concentration required for 50% inhibition of fungal growth.

The data suggests that introducing electron-withdrawing groups (e.g., -CF₃) on the aniline ring can enhance fungicidal potency, a common trend in SDHI fungicides.[4][8]

Conclusion

This compound is a superior-quality building block for the synthesis of advanced pyrazole-based agrochemicals. Its pre-installed substitution pattern and orthogonal reactive sites—the C5-carboxylate and the C4-bromide—provide a direct and flexible entry into vast chemical space. The protocols detailed herein are robust, scalable, and grounded in established mechanistic principles, offering researchers a reliable platform for the rapid generation of novel compound libraries. By enabling systematic exploration of structure-activity relationships, M4BEMP serves as a powerful tool in the ongoing effort to develop more effective and sustainable crop protection solutions.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Available at: [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. China Academic Journal Electronic Publishing House. Available at: [Link]

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. Structure-Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. J-Stage. Available at: [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. Available at: [Link]

  • Synthesis of pyrazole-5-carboxylic acid (84);... ResearchGate. Available at: [Link]

  • Structure-activity relationship of carboxin-related carboxamides as fungicide. ResearchGate. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science. Available at: [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. Available at: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. IJRPR. Available at: [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. Heterocycles. Available at: [Link]

  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate. Available at: [Link]

  • Examples of pyrazole-based fungicides. ResearchGate. Available at: [Link]

  • 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes. Available at: [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... MDPI. Available at: [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Google Patents.
  • The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Suzuki coupling reactions with Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of blockbuster drugs. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have made it a critical component in designing molecules with high target affinity and favorable pharmacokinetic profiles. The functionalization of the pyrazole ring is therefore a paramount task in drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and ADME properties.

Among the most powerful and versatile methods for forging carbon-carbon bonds in contemporary organic synthesis is the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning transformation provides a robust and reliable pathway to synthesize complex biaryl and heteroaryl structures from readily available organoboron reagents and organic halides.[1][2] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents have cemented its status as an indispensable tool for medicinal chemists.[3][4]

This guide provides a detailed application note and a set of validated protocols for the Suzuki-Miyaura coupling of a key heterocyclic building block: This compound . We will delve into the mechanistic underpinnings of the reaction, explain the critical role of each reaction component, and offer practical, field-proven protocols and troubleshooting advice for researchers in drug development and synthetic chemistry.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst.[5][6] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] Understanding this cycle is critical for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the pyrazole substrate. This is often the rate-determining step of the reaction and results in a square-planar Pd(II) intermediate.[7] The reactivity of the organic halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][8]

  • Transmetalation : This step involves the transfer of the organic group (R') from the organoboron species to the Pd(II) complex.[1] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R'B(OH)₃]⁻).[9][10][11][12] This boronate then exchanges its organic group with the halide on the palladium center.

  • Reductive Elimination : In the final step, the two organic fragments on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][13]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)Ln-X pd0->pd_complex Oxidative Addition pd_transmetal R¹-Pd(II)Ln-R² pd_complex->pd_transmetal Transmetalation product R¹-R² pd_transmetal->product Reductive Elimination product->pd0 product:s->pd0:s Catalyst Regeneration start R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted approach for accelerated synthesis.

Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling

This protocol is a general and reliable method suitable for a wide range of aryl- and heteroarylboronic acids.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 ratio), degassed

  • Schlenk flask or sealed reaction tube

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 275 mg, 1.0 mmol), the desired boronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Inerting the Vessel: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[8]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe. A thoroughly degassed solvent is critical for preventing catalyst decomposition.[14]

  • Heating: Immerse the sealed flask in a preheated oil bath at 90-100 °C.

  • Reaction Monitoring: Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times and often improve yields, making it ideal for rapid library synthesis.[15][16]

Materials & Reagents:

  • Same as Protocol 1, but with a microwave-safe reaction vial.

  • A more robust catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], is often preferred for microwave conditions.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (e.g., 138 mg, 0.5 mmol), the boronic acid (0.65 mmol), the base (e.g., K₂CO₃, 138 mg, 1.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 18 mg, 0.025 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 15-30 minutes.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps (6-9) as described in Protocol 1.

Optimization and Key Parameter Insights

Achieving high yields in Suzuki couplings often requires careful selection and optimization of several parameters. The table below summarizes key variables and provides guidance based on established literature.

ParameterOptions & ConsiderationsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄: Standard, reliable for many substrates. Pd(dppf)Cl₂: Robust, good for heteroaromatic substrates. Buchwald Precatalysts (e.g., XPhos Pd G3): Highly active, for challenging couplings, including aryl chlorides.[17]The choice of ligand on the palladium center dictates its stability, activity, and substrate scope. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, especially for less reactive or sterically hindered substrates.[4][17]
Base K₂CO₃, Na₂CO₃: Mild, generally effective, and compatible with base-sensitive functional groups like the ester on the target substrate.[18] K₃PO₄, Cs₂CO₃: Stronger bases, often used for less reactive boronic acids or aryl chlorides. Can increase the rate of transmetalation.[11] KF: A very mild base used when ester hydrolysis is a significant concern.[19][20]The base is essential for activating the boronic acid to form the reactive boronate species.[10][12] The strength of the base can influence reaction rate and selectivity, but stronger bases increase the risk of side reactions like ester saponification.[11]
Solvent Dioxane/H₂O, Toluene/H₂O: Common biphasic systems that dissolve both organic and inorganic reagents. DMF, Acetonitrile/H₂O: Polar aprotic options.[20] Ethanol/H₂O: A "greener" solvent system.[18]The solvent must solubilize the reactants and catalyst. The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Temperature 80-110 °C (Conventional): A typical range to ensure a reasonable reaction rate without causing significant catalyst decomposition.[13] 120-150 °C (Microwave): Higher temperatures for very short durations accelerate the reaction significantly.[15]The reaction rate is temperature-dependent. However, excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and an increase in side reactions.[14]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems and provides systematic solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination has deactivated the Pd(0) catalyst. 2. Poor Reagent Quality: The boronic acid has degraded (protodeboronation). 3. Insufficient Temperature: The reaction is too sluggish.1. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[8][14] 2. Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[8] 3. Gradually increase the reaction temperature in 10 °C increments or increase the reaction time.
Significant Side Products 1. Dehalogenation: The bromo-pyrazole is reduced to the corresponding H-pyrazole. 2. Homocoupling: The boronic acid couples with itself (R²-R²). 3. Ester Hydrolysis: The methyl ester is saponified to a carboxylic acid.1. This can be caused by impurities or catalyst decomposition. Try a different palladium source or ligand. Ensure the base is not excessively strong.[18] 2. This is often due to oxygen. Improve degassing procedures. 3. Switch to a milder base like K₂CO₃ or KF.[19][20] Minimize water content in the solvent system if possible, or reduce reaction time/temperature.
Reaction Stalls 1. Catalyst Deactivation: The catalyst has precipitated as palladium black. 2. Inhibition by Substrate: The pyrazole nitrogen may coordinate to the palladium center, inhibiting catalysis.[21]1. Use a more robust ligand (e.g., dppf, Buchwald ligands) that stabilizes the palladium species. Lower the reaction temperature. 2. Increasing the catalyst loading (e.g., from 3 mol% to 7 mol%) can sometimes overcome substrate-based inhibition.[21]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable tool for the synthesis of functionalized pyrazoles, which are of immense value in pharmaceutical research and development. By understanding the underlying mechanism and the critical function of each reaction component, researchers can effectively apply and optimize this transformation for the specific substrate, this compound. The protocols and insights provided in this guide serve as a comprehensive resource for successfully synthesizing novel pyrazole-based compounds, thereby accelerating the discovery of new therapeutic agents.

References

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: Chemistry – A European Journal URL: [Link]

  • Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Wiley Online Library URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL: [Link]

  • Title: Palladium catalyzed couplings Source: Chemistry LibreTexts URL: [Link]

  • Title: Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development Source: DSpace@MIT URL: [Link]

  • Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: Wiley Online Library URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids Source: ResearchGate URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: ResearchGate URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters URL: [Link]

  • Title: Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH National Library of Medicine URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development URL: [Link]

  • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PubMed Central URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]

  • Title: An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids Source: PubMed Central URL: [Link]

  • Title: Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls Source: University of California, San Diego URL: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for the Identification of Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous potent kinase inhibitors and approved drugs.[1][2] High-Throughput Screening (HTS) is an essential methodology for rapidly interrogating large chemical libraries to identify novel pyrazole derivatives that modulate kinase activity. This guide provides an in-depth overview of the principles and practices for designing and executing robust HTS campaigns targeting kinases. We present detailed, field-proven protocols for both a universal biochemical assay (ADP-Glo™ Kinase Assay) and a quantitative cell-based target engagement assay (NanoBRET®), designed to equip researchers with the technical knowledge to accelerate the discovery of next-generation pyrazole-based therapeutics.

Scientific Foundation: Pyrazoles as Kinase Inhibitors

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for potent and selective interactions within the ATP-binding pocket of protein kinases.[3] This structural versatility has enabled the development of numerous FDA-approved pyrazole-containing drugs that target kinases, such as Ruxolitinib (JAK1/JAK2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor).[3]

Kinases are a major class of drug targets as their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] HTS campaigns for pyrazole libraries are therefore frequently directed at identifying novel kinase inhibitors. The screening strategy can be broadly divided into two complementary approaches:

  • Biochemical Assays: These assays utilize purified kinase enzymes and substrates to directly measure the inhibitory effect of a compound on enzymatic activity in a cell-free system. They are ideal for primary screening due to their simplicity, robustness, and scalability.[5]

  • Cell-Based Assays: These assays measure a compound's effect on a specific target or pathway within a live-cell environment.[6] They provide more physiologically relevant data by accounting for factors like cell permeability and off-target effects, and are crucial for validating hits from biochemical screens.[5][7]

This guide will provide detailed protocols for a leading example of each assay type.

General HTS Workflow for Pyrazole Library Screening

A successful HTS campaign follows a structured, multi-stage process to ensure data quality and efficient hit identification. The workflow is designed as a self-validating cascade, where each stage refines the pool of candidate compounds.[8]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation AssayDev Assay Development & Optimization PilotScreen Pilot Screen (Z' Factor > 0.5) AssayDev->PilotScreen Validate Robustness PrimaryHTS Primary HTS (Single Concentration) PilotScreen->PrimaryHTS LibPrep Pyrazole Library Preparation & QC LibPrep->PilotScreen HitConfirm Hit Confirmation (Dose-Response) PrimaryHTS->HitConfirm Identify 'Hits' Orthogonal Orthogonal & Counter-Screens HitConfirm->Orthogonal Remove False Positives Cellular Cell-Based Assay (Target Engagement) Orthogonal->Cellular Confirm On-Target Activity SAR SAR by Analogue Cellular->SAR Establish SAR

Caption: General workflow for an HTS campaign involving pyrazole libraries.

Biochemical HTS Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method ideal for primary HTS.[4][9] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which drives a luciferase reaction to produce a luminescent signal directly proportional to kinase activity.[10]

Principle of the ADP-Glo™ Assay

The causality behind this assay's design is its high sensitivity and robustness. By depleting the initial ATP substrate before measuring the newly generated ATP (from ADP), the assay achieves a high signal-to-background ratio, which is critical for HTS.[10][11]

ADP_Glo_Principle cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Detection KinaseRxn Kinase + Substrate + ATP (Pyrazole Inhibitor Present) ADP_Prod ADP + Phospho-Substrate + Unused ATP KinaseRxn->ADP_Prod Add_Reagent1 Add ADP-Glo™ Reagent ADP_Prod->Add_Reagent1 ATP_Depletion Unused ATP -> AMP Add_Reagent1->ATP_Depletion Add_Reagent2 Add Kinase Detection Reagent ADP_to_ATP ADP -> ATP Add_Reagent2->ADP_to_ATP Luciferase ATP + Luciferin -> Light ADP_to_ATP->Luciferase

Caption: The two-step principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol

Materials:

  • Target Kinase and specific substrate (protein or peptide)

  • Pyrazole compound library (typically 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes, acoustic liquid handler (e.g., Echo), and plate reader with luminescence detection capability.

Procedure: (Adapted for a 10 µL final volume in a 384-well plate)

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 10-50 nL of each pyrazole compound from the library stock plate to the 384-well assay plate. This results in a final screening concentration of 10-50 µM.

    • Plate Layout: Design the plate map carefully.[12][13]

      • Columns 1-22: Test compounds (352 compounds).

      • Column 23: Negative Controls (DMSO vehicle only, 16 wells) - Represents 0% inhibition.

      • Column 24: Positive Controls (Potent, known inhibitor, 16 wells) - Represents 100% inhibition.

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate mix in assay buffer. The optimal concentrations of kinase and substrate must be determined empirically during assay development.

    • Add 5 µL of the 2X Kinase/Substrate mix to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the kinase.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The ATP concentration should ideally be at or below the Km for the specific kinase to facilitate the detection of competitive inhibitors.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction, typically determined during assay development to be <30% substrate conversion.

  • Stop Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to all wells.

    • Mix on a plate shaker for 30 seconds.

    • Incubate for 40 minutes at room temperature.[10]

  • Generate Luminescent Signal:

    • Add 20 µL of Kinase Detection Reagent to all wells.

    • Mix on a plate shaker for 30 seconds.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Cell-Based HTS Protocol: NanoBRET® Target Engagement Assay

After identifying initial hits from a biochemical screen, it is crucial to confirm that these compounds can engage their intended target inside a living cell. The NanoBRET® Target Engagement assay is a powerful method for quantifying compound binding at specific kinase targets in live cells.[5][14] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor).[15] A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Principle of the NanoBRET® Assay

This assay provides a self-validating system for intracellular activity. Because the BRET signal is proximity-dependent, it only occurs when the tracer binds to the specific NanoLuc®-tagged kinase, ensuring target specificity.[15] The competitive nature of the assay allows for the quantitative determination of compound affinity (IC₅₀) within the complex cellular milieu.

Sources

Use of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Guide to the Characterization and Application of Substituted Pyrazoles as Novel Chemical Probes, Featuring Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a Model Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and advanced clinical candidates.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets make it an ideal starting point for the development of chemical probes to interrogate complex biological systems.[3][4] This guide outlines a comprehensive, target-agnostic workflow for the characterization and validation of novel pyrazole derivatives as chemical probes. Using this compound as a representative model compound, we provide a series of detailed protocols, from initial physicochemical and phenotypic characterization to advanced affinity-based target identification and biochemical validation. The methodologies described herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices, thereby providing a robust framework for researchers seeking to elucidate the mechanism of action of novel bioactive small molecules.

Introduction: The Pyrazole Scaffold in Probe Development

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the five-membered pyrazole ring is particularly prominent.[5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form key interactions within protein binding pockets.[1] Marketed drugs containing this scaffold target a wide array of protein classes, including enzymes (e.g., Celecoxib, a COX-2 inhibitor) and G-protein coupled receptors.[4]

A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein target. The utility of a probe is defined by its potency, selectivity, and well-characterized mechanism of action. The model compound, This compound , possesses several features that make it an intriguing candidate for probe development:

  • Pyrazole Core: Provides a proven framework for biological activity.

  • Bromo Substituent: A key functional handle. The bromine atom can serve as a vector for synthetic elaboration to improve potency or selectivity.[6] Crucially, it can also be exploited for the attachment of affinity tags or photo-crosslinkers, which are essential tools for target identification.

  • N-ethyl and C3-methyl Groups: These alkyl substitutions modulate the compound's lipophilicity and steric profile, influencing its solubility, cell permeability, and binding interactions.

  • Methyl Ester: This group can participate in hydrogen bonding and may be hydrolyzed by intracellular esterases, potentially creating a different active species (the corresponding carboxylic acid) within the cell.

This guide will walk through the necessary steps to take an uncharacterized molecule like this from the shelf to a validated chemical probe for a novel biological target.

Initial Characterization: Laying the Groundwork

Before any biological experiments, it is critical to understand the fundamental physicochemical properties of the compound. These properties dictate how the molecule will behave in aqueous assay buffers and complex cellular environments.

Physicochemical Properties (Predicted)

The following properties for this compound have been estimated using computational methods.

PropertyValueSource
Molecular Formula C₈H₁₁BrN₂O₂Calculated
Molecular Weight 247.09 g/mol Calculated
CAS Number Not assignedN/A
Predicted LogP ~2.1 - 2.5Cheminformatics Tools
Predicted Solubility Low in water; Soluble in DMSO, EthanolExperience-based
Protocol: Experimental Determination of Aqueous Solubility

Rationale: Aggregation of insoluble compounds is a major source of artifacts in biological assays. Determining the solubility limit in your specific assay buffer ensures you are working with a true solution and that dose-response curves are accurate. This protocol uses nephelometry (light scattering) to detect compound precipitation.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • 96-well clear-bottom microplate

  • Plate-reading nephelometer or spectrophotometer capable of reading absorbance at ~600 nm.

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.

  • Create Serial Dilution: In the 96-well plate, perform a 2-fold serial dilution of the compound in DMSO. Start with 100 µL of the 20 mM stock and dilute across 12 wells, leaving the final well as a DMSO-only control.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into a new 96-well plate containing a fixed volume of assay buffer (e.g., 98 µL). This creates a final 1:50 dilution with a consistent 2% DMSO concentration across all wells. The final compound concentrations will range from 400 µM down to ~0.2 µM.

  • Equilibrate: Cover the plate, mix gently, and let it equilibrate at room temperature for 1-2 hours.

  • Measure Light Scattering: Read the plate on a nephelometer. Alternatively, measure the absorbance (optical density) at a wavelength where the compound does not absorb (e.g., 595-650 nm). An increase in the signal indicates the formation of insoluble particles (precipitate).

  • Analyze Data: Plot the signal (Nephelometric Units or OD) against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline (DMSO control) is the kinetic solubility limit. Ensure all biological assays are performed well below this concentration.

Workflow for Probe Characterization: From Phenotype to Target

The following workflow provides a logical progression from identifying a cellular effect to pinpointing the specific molecular target responsible.

G cluster_0 Phase 1: Activity Discovery cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation A Phenotypic Screen (e.g., Cell Viability Assay) B Determine Potency (EC50) & Max Effect A->B Dose-response C Hypothesis Generation (e.g., Target Class Prediction) B->C Active Compound D Affinity Chromatography (Probe Immobilization) C->D Unbiased Approach E LC-MS/MS Proteomics (Identify Bound Proteins) D->E Elution & Digestion F Biochemical Assay (e.g., Enzyme Activity) E->F Identify Putative Target G Cellular Target Engagement (e.g., CETSA, Western Blot) E->G Confirm in Cells H Confirm Mechanism (Validate Probe Utility) F->H G->H

Caption: A generalized workflow for chemical probe development.

Protocol: Anti-Proliferation / Cytotoxicity Assay

Rationale: A primary phenotypic screen determines if the compound has any biological effect in a cellular context. A cytotoxicity or anti-proliferation assay is a robust and common starting point, particularly given the known anticancer activities of many pyrazole derivatives.[3][7]

Materials:

  • HCT116 or HepG2 human cancer cell lines (or other relevant cell line).

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar.

  • Opaque-walled 96-well microplates suitable for luminescence.

  • Staurosporine or Doxorubicin (positive control for cytotoxicity).

Procedure:

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare a 2x concentration serial dilution of the model compound in complete medium. The highest concentration should be below the measured solubility limit. Also prepare 2x solutions of the positive control (e.g., Staurosporine starting at 2 µM) and a vehicle control (e.g., 0.2% DMSO).

  • Dosing: Remove the medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Readout: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions (typically 100 µL per well).

  • Luminescence Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle control wells to 100% viability and the wells with the highest concentration of the positive control (or no cells) to 0% viability. Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter dose-response curve to determine the EC₅₀ value.

Target Identification and Validation

If the compound shows robust activity in a phenotypic screen, the next critical phase is to identify its molecular target.

Strategy: Affinity-Based Target Identification

Rationale: This technique, often called "chemical proteomics," uses an immobilized version of the bioactive compound to "fish" for its binding partners from a complex cell lysate. The bromine atom on our model compound is a key enabler for this approach, as it can be used as a synthetic handle for linker attachment, although alternative strategies may be more synthetically feasible. For instance, one could synthesize an analogue with a linker attached to the N1-ethyl group.

G cluster_0 Probe Probe Molecule (with Linker) Bead Solid Support (e.g., Sepharose Bead) Probe->Bead Immobilization Lysate Cell Lysate (Protein Mixture) Bead->Lysate Mix Elution Elution Buffer (e.g., High Salt, SDS) Bead->Elution Wash & Elute Target Target Protein NonBinder Non-specific Protein Target->Bead Specific Binding MS LC-MS/MS Analysis Target->MS Identification Elution->Target Release

Caption: Workflow for affinity chromatography-mass spectrometry.

Protocol: Target Validation via a Biochemical Assay (Example: Kinase Inhibition)

Rationale: After mass spectrometry identifies a list of putative binding partners, each high-confidence hit must be validated. This involves obtaining the purified protein and testing whether the compound directly modulates its function in a simplified, cell-free system. Pyrazoles are well-known kinase inhibitors, so we use a generic kinase assay as an example.

Materials:

  • Purified recombinant kinase (the putative target from LC-MS/MS).

  • Specific peptide substrate for the kinase.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent technology that measures kinase activity by quantifying ADP production.

  • White, low-volume 384-well plates.

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare them according to the assay kit manufacturer's protocol. Prepare a kinase/substrate mix and an ATP solution in the kinase assay buffer.

  • Compound Plating: Create a serial dilution of the model compound in a DMSO plate. Transfer a small volume (e.g., 50 nL) into the 384-well assay plate using an acoustic dispenser or manual pipetting. Include wells for a positive control (a known inhibitor for the kinase, if available) and a vehicle control (DMSO only).

  • Kinase Reaction:

    • Add the kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the ATP solution.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents in a two-step process as per the manufacturer's protocol. This involves a first reagent to stop the reaction and deplete unused ATP, followed by a second reagent to convert ADP into a luminescent signal.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the "no enzyme" or positive control wells (100% inhibition) and the DMSO vehicle control wells (0% inhibition). Plot the percent inhibition versus the logarithm of compound concentration and fit the data to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Essential Considerations for Probe Validation

A compound is not a probe until it has been rigorously validated.

  • Selectivity: The compound's activity should be profiled against related proteins (e.g., a panel of other kinases) to ensure it does not have broad activity, which would confound experimental interpretation.

  • On-Target Cellular Activity: The biochemical IC₅₀ should correlate with the cellular EC₅₀. A large discrepancy may suggest poor cell permeability, metabolic instability, or off-target effects. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to directly confirm target engagement in intact cells.

  • Negative Control: A crucial component of any probe-based experiment is a negative control: a closely related chemical analogue that is inactive against the target of interest. This control is used to ensure that the observed cellular phenotype is a direct result of inhibiting the target and not some other, off-target effect.

Conclusion

The journey from a novel compound to a validated chemical probe is a systematic process requiring careful physicochemical characterization, robust phenotypic screening, unbiased target identification, and rigorous biochemical and cellular validation. The model compound, this compound, represents a class of molecules with immense potential. The presence of a versatile pyrazole core and a synthetically tractable bromine handle makes it an excellent candidate for the workflow described. By following these protocols, researchers can effectively deconvolute the mechanism of action of new bioactive molecules and develop powerful tools to explore complex biology.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]

  • Li, X., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]

  • Kumar, V., & Aggarwal, M. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Hewings, D. S., et al. (2013). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. [Link]

  • Chem-Impex International. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Chem-Impex. [Link]

  • Zhang, Y., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, D., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [Link]

Sources

Application Notes and Protocols for the Synthesis of Functionalized Pyrazoles from Bromo-Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bromo-Intermediates in Pyrazole Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] The strategic introduction of functional groups onto the pyrazole ring is paramount for modulating the physicochemical properties and biological activities of these molecules. Bromo-intermediates have emerged as exceptionally versatile and powerful precursors in the synthesis of functionalized pyrazoles. Their utility stems from two primary strategies: direct construction of the pyrazole ring from a bromo-containing acyclic precursor, and post-synthetic modification of a pre-formed bromo-pyrazole.

This guide provides an in-depth exploration of synthetic routes to functionalized pyrazoles utilizing bromo-intermediates. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to navigate the synthesis of this critical heterocyclic motif with precision and confidence.

Part 1: Direct Synthesis of the Pyrazole Ring from Acyclic Bromo-Precursors

A primary strategy for accessing the pyrazole core involves the cyclization of acyclic starting materials where a bromine atom plays a key role, either as a leaving group to facilitate aromatization or as a component in a multi-step reaction sequence.

[3+2] Cycloaddition using Bromoalkenes as Alkyne Surrogates

The 1,3-dipolar cycloaddition is a powerful tool for pyrazole synthesis.[1][3] While alkynes are the traditional dipolarophiles, their preparation and regioselectivity in cycloadditions can present challenges.[1] Bromoalkenes can function as effective "alkyne synthons," reacting with nitrile imines to form bromopyrazoline intermediates that readily eliminate hydrogen bromide (HBr) to yield aromatic pyrazoles.[1] This approach offers excellent control over regioselectivity.[1]

Causality of Experimental Design: The use of a bromoalkene, such as α-bromocinnamaldehyde, introduces a latent triple bond. The electron-withdrawing nature of the bromine atom activates the double bond for cycloaddition. The subsequent elimination of HBr is thermodynamically driven by the formation of the stable aromatic pyrazole ring.[1]

Workflow for [3+2] Cycloaddition using a Bromoalkene

cluster_prep Nitrile Imine Generation cluster_cycloaddition Cycloaddition and Aromatization hydrazonoyl_halide Hydrazonoyl Halide base Base (e.g., Triethylamine) hydrazonoyl_halide->base Deprotonation nitrile_imine Nitrile Imine (in situ) bromoalkene Bromoalkene (Alkyne Surrogate) nitrile_imine->bromoalkene [3+2] Cycloaddition pyrazoline Bromopyrazoline Intermediate bromoalkene->pyrazoline pyrazole Functionalized Pyrazole pyrazoline->pyrazole Elimination of HBr

Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.

Protocol 1: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

This protocol is adapted from a method describing the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene.[1]

Materials:

  • Hydrazonoyl halide (1.0 equiv)

  • α-Bromocinnamaldehyde (1.0 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a solution of the hydrazonoyl halide in anhydrous toluene, add triethylamine.

  • Stir the mixture at room temperature for 15 minutes to facilitate the in situ generation of the nitrile imine.

  • Add α-bromocinnamaldehyde to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,4,5-tetrasubstituted pyrazole.

Visible Light-Catalyzed Tandem Radical Addition-Cyclization

A modern and efficient approach involves the reaction of hydrazones with α-bromo ketones under visible light catalysis.[4][5] This method proceeds through a radical addition followed by an intramolecular cyclization, offering mild reaction conditions and a broad substrate scope.[4][5]

Causality of Experimental Design: A photoredox catalyst, upon excitation by visible light, reduces the α-bromo ketone to generate an alkyl radical. This radical then adds to the hydrazone. The resulting radical intermediate undergoes intramolecular cyclization and subsequent oxidation/aromatization to form the 1,3,5-trisubstituted pyrazole. This process avoids harsh reagents and high temperatures.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Visible Light Catalysis

This protocol is based on the tandem reaction of hydrazones and α-bromo ketones.[4][5]

Materials:

  • Hydrazone (1.0 equiv)

  • α-Bromo ketone (1.5 equiv)

  • Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Degassed solvent (e.g., Acetonitrile or DMF)

Procedure:

  • In a reaction vessel, combine the hydrazone, α-bromo ketone, photoredox catalyst, and base.

  • Add the degassed solvent and ensure the mixture is thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen).

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 1,3,5-trisubstituted pyrazole.

Part 2: Post-Synthetic Functionalization of Bromo-Pyrazoles

The presence of a bromine atom on a pre-formed pyrazole ring provides a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions.[6] This strategy is a cornerstone of modern synthetic chemistry, enabling the rapid generation of molecular diversity.[7][8]

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between a bromo-pyrazole and an organoboron reagent (boronic acid or ester).[9][10] This reaction is tolerant of a wide range of functional groups and is extensively used in pharmaceutical development.[7]

Causality of Experimental Design: The catalytic cycle involves the oxidative addition of a Palladium(0) complex to the C-Br bond of the pyrazole. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient coupling.[11]

Catalytic Cycle for Suzuki-Miyaura Coupling

cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-Br(L_n) pd0->pd_complex Oxidative Addition (Bromo-pyrazole) transmetalation_complex R-Pd(II)-R'(L_n) pd_complex->transmetalation_complex Transmetalation (Boronic Acid + Base) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 3: Suzuki-Miyaura Coupling of a 4-Bromo-Pyrazole with an Arylboronic Acid

This is a general protocol adaptable from literature procedures for the Suzuki coupling of bromopyrazoles.[9][12]

Materials:

  • 4-Bromo-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhosPdG2[12])

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture or Toluene)

Procedure:

  • To an oven-dried reaction flask, add the 4-bromo-pyrazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Comparative Data for Suzuki-Miyaura Coupling

Bromo-HeterocycleCoupling PartnerCatalyst SystemBaseSolventYield (%)
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₃PO₄Dioxane/H₂O>95
4-Bromopyrazole derivativePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane~90
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane95

Data adapted from representative literature.[12][13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] It enables the synthesis of N-aryl and N-alkyl aminopyrazoles from bromo-pyrazole precursors.[15][16][17]

Causality of Experimental Design: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of Pd(0) to the bromo-pyrazole. The resulting complex coordinates with the amine, which is then deprotonated by a base to form a palladium-amido intermediate. Reductive elimination furnishes the desired aminopyrazole and regenerates the Pd(0) catalyst.[14] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often rate-limiting.[15][17]

Protocol 4: Buchwald-Hartwig Amination of a 4-Bromo-1H-pyrazole

This protocol is a generalized procedure based on methods developed for the amination of halo-pyrazoles.[15][16][17]

Materials:

  • 4-Bromo-1H-1-tritylpyrazole (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., tBuDavePhos, 4-10 mol%[15])

  • Base (e.g., NaOtBu or LHMDS[16], 1.4-2.2 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.

  • Add the 4-bromo-1H-1-tritylpyrazole and the anhydrous solvent.

  • Stir the mixture for a few minutes to allow for catalyst activation.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat to the required temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Data for Buchwald-Hartwig Amination of 4-Bromo-1H-1-tritylpyrazole

AmineLigandBaseSolventYield (%)
MorpholinetBuDavePhosNaOtBuToluene67
PiperidinetBuDavePhosNaOtBuToluene60
PyrrolidinetBuDavePhosNaOtBuToluene7

Data is illustrative of the impact of the amine on reaction efficiency.[15] Note: Amines with β-hydrogens, like pyrrolidine, can give lower yields due to competitive β-hydride elimination.[15][17]

Conclusion

Bromo-intermediates are indispensable tools in the synthesis of functionalized pyrazoles. They provide access to this privileged scaffold through both direct cyclization pathways and post-synthetic modifications. The methods outlined in this guide, from visible-light-catalyzed radical reactions to palladium-catalyzed cross-couplings, represent the state-of-the-art in modern organic synthesis. A thorough understanding of the underlying mechanisms and the rationale behind the choice of reagents and conditions, as detailed in these protocols, will empower researchers to design and execute efficient, reliable, and innovative synthetic routes to novel pyrazole derivatives for a wide range of applications.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Fan, X.-W., Lei, T., Zhou, C., Meng, Q.-Y., Chen, B., Tung, C.-H., & Wu, L.-Z. (2016). Radical Addition of Hydrazones by α-Bromo Ketones To Prepare 1,3,5-Trisubstituted Pyrazoles via Visible Light Catalysis. The Journal of Organic Chemistry, 81(16), 7127–7133.
  • Yosuke, O., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4696.
  • Padwa, A., et al. (2010).
  • Powers, D. G., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 3(11), 15731–15737.
  • Fan, X.-W., et al. (2016).
  • Beilstein Institute. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Fan, X.-W., et al. (2016). Radical Addition of Hydrazones by α-Bromo Ketones To Prepare 1,3,5-Trisubstituted Pyrazoles via Visible Light Catalysis. The Journal of Organic Chemistry, 81(16), 7127-7133.
  • University of Mississippi. (n.d.). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove.
  • ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.
  • Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527.
  • MDPI. (2018).
  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • National Institutes of Health. (2023).
  • Amri, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidines. RSC Advances, 11, 2593-2604.
  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • PlumX. (n.d.).
  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 522-525.
  • National Institutes of Health. (2018).
  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 363-380.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Yosuke, O., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4696.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (n.d.).
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1872-1897.
  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(23), 17359-17409.
  • MDPI. (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you achieve a successful synthesis with high yield and purity.

Overview of the Synthesis

The target compound is typically synthesized via an electrophilic aromatic substitution reaction. The key step is the regioselective bromination of the precursor, Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, at the C4 position of the pyrazole ring. The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which serves as an electrophilic bromine source.[1][2]

General Reaction Scheme

The reaction proceeds as follows:

The pyrazole ring is electron-rich, making it susceptible to electrophilic attack. Halogenation occurs preferentially at the 4-position, which is the most nucleophilic site on the substituted pyrazole ring.[2]

Synthetic Workflow Diagram

Below is a generalized workflow for the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dry Glassware & Inert Atmosphere Setup B Dissolve Pyrazole Precursor in Anhydrous Solvent A->B C Cool Reaction Mixture (e.g., 0 °C) B->C D Portion-wise Addition of NBS C->D E Reaction Monitoring (TLC/LC-MS) D->E F Quench Reaction (e.g., with Water) E->F Upon Completion G Liquid-Liquid Extraction F->G H Wash Organic Phase (Water, Brine) G->H I Dry & Concentrate H->I J Crude Product (Oil/Solid) I->J K Trituration or Recrystallization J->K L Column Chromatography (if necessary) J->L M Characterization (NMR, MS) K->M L->M

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to address specific issues you may encounter.

Part 1: Reagents and Starting Materials

Question 1: My reaction is not starting or shows very low conversion. What could be the cause?

Answer: This issue often traces back to the quality of your reagents.

  • Purity of N-Bromosuccinimide (NBS): NBS can degrade over time, especially with exposure to light and moisture. Impure, yellowish NBS may give unreliable results.[3] For best results, use freshly recrystallized NBS. To recrystallize, dissolve NBS in preheated water (e.g., 90-95 °C) and allow it to cool slowly to form pure white crystals, which are then filtered and dried under vacuum.[3]

  • Purity of Starting Material: Ensure your starting material, Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, is pure and free of contaminants from its own synthesis (e.g., residual hydrazine or base).[4][5] Verify its identity and purity via ¹H NMR and/or LC-MS before starting the bromination.

  • Solvent Quality: The presence of water in the reaction solvent can consume NBS, reducing its effectiveness. While some protocols use aqueous solvents for specific NBS reactions like bromohydrin formation, for a direct bromination, an anhydrous solvent like DMF (Dimethylformamide) or CCl₄ is often preferred.[1][3][6] Always use a dry, high-purity grade solvent.

Question 2: I am unsure about the choice of solvent. Which one is best?

Answer: The choice of solvent is critical for controlling reactivity and solubility.

SolventAdvantagesDisadvantagesTypical Conditions
DMF Good solvent for both the pyrazole and NBS.High boiling point; can be difficult to remove completely, leading to an oily product.[6] Must be anhydrous.0 °C to Room Temp.[1]
CCl₄ Non-polar, good for radical-initiated brominations (though this reaction is electrophilic). Easy to remove.Toxic and environmentally harmful. Poor solubility for some pyrazole salts. Often requires a radical initiator for other types of NBS reactions.[7]Room Temp. to Reflux
Acetonitrile Polar aprotic, good solvent, relatively easy to remove.Must be anhydrous.0 °C to Room Temp.
Dichloromethane (DCM) Good general-purpose solvent, easy to remove.Lower boiling point may require careful temperature control.0 °C to Room Temp.

For this specific electrophilic bromination, anhydrous DMF is a common and effective choice due to its excellent solvating properties for the reactants.[1] However, meticulous care must be taken during the work-up to remove it.

Part 2: Reaction Conditions

Question 3: My reaction is producing multiple spots on TLC, including what appears to be a di-brominated product. How can I improve selectivity?

Answer: Formation of multiple products indicates a loss of regioselectivity or over-bromination. Here’s how to troubleshoot:

  • Control Temperature: The bromination of pyrazoles is an exothermic process. Adding the NBS in one portion can cause a temperature spike, leading to side reactions. The standard protocol involves cooling the reaction mixture to 0 °C in an ice bath before and during the addition of NBS.[1]

  • Portion-wise Addition of NBS: Add the solid NBS in small portions over a period of 20-30 minutes.[1] This maintains a low, steady concentration of the electrophilic bromine species, favoring the mono-bromination of the most activated site (C4).

  • Stoichiometry: Use a slight excess, but not a large one, of NBS. A stoichiometry of 1.05 to 1.1 equivalents of NBS relative to the pyrazole substrate is typically sufficient.

  • Reaction Monitoring: Do not let the reaction run for an excessively long time after the starting material is consumed. Monitor the reaction progress closely by TLC or LC-MS. Once the starting material has disappeared, proceed with the work-up.

Troubleshooting Decision Tree

G A Problem: Low or No Conversion B Check Purity of NBS (Should be white solid) A->B C Check Purity of Pyrazole Precursor A->C D Ensure Anhydrous Solvent A->D I Recrystallize NBS B->I If yellow/impure J Purify Starting Material C->J If impure E Problem: Multiple Products on TLC F Control Temperature (Maintain 0 °C during addition) E->F G Add NBS in Small Portions E->G H Check Stoichiometry (Use 1.05-1.1 eq NBS) E->H

Caption: Decision tree for common bromination reaction issues.

Part 3: Work-up and Purification

Question 4: After rotary evaporation, my product is a persistent, orange-colored oil, but the literature reports a solid. What should I do?

Answer: An oily crude product is a very common issue in this synthesis, especially when DMF is used as the solvent.[6] The oil is likely the desired product contaminated with residual DMF and/or succinimide.

Step-by-Step Protocol for Isolation:

  • Thorough Extraction: After quenching the reaction with water, extract the product into a suitable organic solvent like ethyl acetate or diethyl ether. Perform at least three extractions to maximize recovery.

  • Wash Extensively: This is the most critical step. Combine the organic layers and wash them multiple times with water (3-4 times) to remove the highly water-soluble DMF. Follow this with a wash using saturated brine (1-2 times), which helps break up emulsions and further removes water from the organic layer.[1][6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Be thorough, but avoid excessively high temperatures on the rotary evaporator, which could decompose the product.

  • Induce Crystallization (Trituration): If the product remains an oil, trituration is often effective. Add a non-polar solvent in which the product is poorly soluble, such as n-hexane, petroleum ether, or a mixture of diethyl ether and petroleum ether.[1][6]

    • Add the non-polar solvent to the oil and scratch the inside of the flask with a glass rod.

    • Stir vigorously. The product should precipitate as a solid.

    • Cool the flask in an ice bath or store it in a freezer overnight to maximize precipitation.[6]

  • Filtration: Collect the resulting solid by vacuum filtration, wash it with a small amount of the cold non-polar solvent, and dry it under vacuum.

Question 5: I am having trouble purifying the product with column chromatography. What conditions do you recommend?

Answer: If trituration fails or the product is still impure, column chromatography is the next step.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient or isocratic system of ethyl acetate and a non-polar solvent like hexane or petroleum ether is effective. A good starting point is a low polarity mixture, such as 10-20% ethyl acetate in hexanes.[1] The brominated product is more non-polar than the starting material and should elute first. Monitor the fractions by TLC to isolate the pure product.

References

  • Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents.
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.
  • The Bromination of Pyrazabole. (1984). Defense Technical Information Center. Retrieved from [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2018). International Journal of Chemical and Physical Sciences. Retrieved from [Link]

  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2002). Synthetic Communications.
  • How to get solid 4-Br pyrazolate from oily liquid? (2017). ResearchGate. Retrieved from [Link]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (2021). Google Patents.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). MDPI. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Ethyl 3-(4-bromophenyl)-1-methyl-1h-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar pyrazole derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions, and a detailed experimental protocol to help you navigate the challenges of this synthesis and improve your yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions to get your experiment back on track.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Pyrazole Core 1. Incomplete cyclocondensation reaction.[1][2][3] 2. Degradation of starting materials (e.g., hydrazine sensitivity). 3. Incorrect pH of the reaction mixture.1. Reaction Time & Temperature: Extend the reaction time or moderately increase the temperature. Monitor reaction progress by TLC. 2. Reagent Quality: Use freshly opened or purified hydrazine and dicarbonyl compounds. 3. Catalyst: Consider the use of an acid catalyst like acetic acid to facilitate the condensation.[4]
Formation of Regioisomers 1. The cyclocondensation of asymmetric 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers.[1][5] 2. N-ethylation of the pyrazole ring can occur at both nitrogen atoms.[6][7]1. Cyclocondensation Control: Carefully control the reaction temperature; lower temperatures often favor the formation of one isomer. Purification by column chromatography will be necessary to separate the isomers. 2. N-Alkylation Strategy: Employing a bulky alkylating agent or using phase transfer catalysis can improve regioselectivity.[7][8] Protecting groups can also be utilized to direct the alkylation to the desired nitrogen.
Poor Bromination Efficiency 1. Inactive brominating agent (e.g., old NBS). 2. Insufficient activation of the pyrazole ring for electrophilic substitution.[9][10] 3. Steric hindrance at the C4 position.1. Fresh Reagent: Use freshly recrystallized N-bromosuccinimide (NBS). 2. Solvent & Temperature: Perform the reaction in a suitable solvent like DMF or chloroform at 0 °C to room temperature.[9] 3. Alternative Brominating Agents: Consider using elemental bromine in acetic acid if NBS is ineffective, but be cautious of over-bromination.[11]
Product is an Oil, Not a Solid 1. Presence of residual solvent (e.g., DMF).[12] 2. Impurities are preventing crystallization. 3. The product may have a low melting point.1. Solvent Removal: Ensure complete removal of high-boiling solvents under high vacuum. An aqueous workup can help remove DMF.[12] 2. Purification: Purify the product using column chromatography. If it's still an oil, try trituration with a non-polar solvent like hexane and cooling to induce solidification.[12] 3. Characterization: Confirm the purity of the oil by NMR and mass spectrometry before proceeding.
Difficulty in Product Purification 1. Close polarity of the desired product and byproducts. 2. Formation of hard-to-separate isomers.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 2. Crystallization: Attempt recrystallization from various solvents or solvent mixtures. 3. Acid-Base Extraction: If applicable, convert the pyrazole to a salt to facilitate separation from non-basic impurities.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate?

A1: A common and effective strategy involves a three-step process:

  • Cyclocondensation: Reaction of a 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxovalerate) with a hydrazine derivative to form the pyrazole ring.[14]

  • N-Ethylation: Alkylation of the pyrazole nitrogen with an ethylating agent like ethyl iodide or diethyl sulfate.[6]

  • Bromination: Regioselective bromination at the C4 position using an electrophilic brominating agent such as N-bromosuccinimide (NBS).[9][15]

The order of these steps, particularly N-ethylation and bromination, can sometimes be interchanged depending on the desired regioselectivity and substrate reactivity.

Q2: How can I control the regioselectivity during the N-ethylation of the pyrazole ring?

A2: Controlling N-alkylation regioselectivity is a common challenge.[16] The outcome is influenced by both steric and electronic factors. Generally, the less sterically hindered nitrogen is favored. To enhance selectivity for the desired N1-ethylation:

  • Steric Hindrance: The presence of a substituent at the C5 position can sterically direct the incoming ethyl group to the N1 position.

  • Reaction Conditions: The choice of base and solvent can significantly influence the ratio of N1 to N2 alkylation. Non-polar solvents and bulky bases can favor N1 alkylation.

  • Protecting Groups: In more complex syntheses, a removable protecting group can be used to block one nitrogen atom, forcing alkylation at the other.

Q3: Why is N-bromosuccinimide (NBS) the preferred brominating agent for this synthesis?

A3: NBS is often preferred for the bromination of pyrazoles for several reasons:

  • Mild Conditions: It allows for bromination under relatively mild conditions, often at or below room temperature, which helps to minimize side reactions.[9]

  • Selectivity: NBS is a selective source of electrophilic bromine ("Br+"), which typically favors substitution at the electron-rich C4 position of the pyrazole ring.[17][18]

  • Ease of Handling: As a solid, NBS is easier and safer to handle compared to liquid bromine.

Q4: What is the mechanism of the cyclocondensation reaction to form the pyrazole ring?

A4: The formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine is a classic cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis.[2] The mechanism generally proceeds as follows:

  • Nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Formation of a hydrazone intermediate.

  • Intramolecular cyclization through the attack of the second hydrazine nitrogen on the remaining carbonyl group.

  • Dehydration to form the aromatic pyrazole ring.

Synthesis_Workflow

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate [14]

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add hydrazine monohydrate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate [6][19]

  • Dissolve the crude ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (1.5 equivalents).

  • Add ethyl iodide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • After cooling, filter off the base and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to separate the desired N1-ethylated isomer from any N2-ethylated byproduct.

Step 3: Synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate [9][20]

  • Dissolve the purified ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography to obtain pure 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

Troubleshooting_Logic

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry. [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. [Link]

  • Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Optimization for the bromination step. ResearchGate. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Semantic Scholar. [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

  • Unit 4 Pyrazole. SlideShare. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. PubMed. [Link]

  • Bromination of pyrazole derivatives. ResearchGate. [Link]

  • Regioselectivity of pyrazole bromination. Reddit. [Link]

  • Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. [Link]

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. MDPI. [Link]

  • Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Method for purifying pyrazoles.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. Chemical Register. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

Sources

Technical Support Center: Purification of Brominated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated pyrazole compounds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their halogenated derivatives are crucial intermediates for further functionalization.[1][2][3] However, the introduction of a bromine atom can present unique purification challenges, from removing residual reagents to separating closely related isomers.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after a pyrazole bromination reaction?

A1: The impurity profile can be complex and typically includes:

  • Residual Bromine/Brominating Agent: Excess elemental bromine (Br₂) or reagents like N-Bromosuccinimide (NBS) often persist, imparting a characteristic orange or brown color to the crude product.[4][5]

  • Over-brominated Species: The desired monobrominated product can sometimes react further to yield di- or poly-brominated pyrazoles, especially with highly activated pyrazole rings or an excess of a powerful brominating agent.[6][7]

  • Regioisomers: If the pyrazole ring has multiple available positions for substitution, a mixture of isomers can be formed. Their similar polarities make them particularly challenging to separate.[8]

  • Unreacted Starting Material: Incomplete conversion will leave the starting pyrazole in the crude mixture.[9]

  • Acidic Byproducts: Reactions involving elemental bromine often produce hydrogen bromide (HBr), which may need to be neutralized.[10]

Q2: How do I effectively remove the strong orange/brown color from my crude product?

A2: This color is almost always due to residual elemental bromine (Br₂). The safest and most effective method is to quench the reaction with a reducing agent. A wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard and highly effective procedure.[5][11][12] The thiosulfate reduces colored bromine (Br₂) to colorless and water-soluble bromide (Br⁻) ions, which are easily removed in the aqueous phase during a liquid-liquid extraction.[4][11] You should continue adding the quenching solution until the color completely disappears.[5][12]

Q3: My brominated pyrazole seems to be degrading on the silica gel column. What's happening and how can I prevent it?

A3: Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds. Pyrazoles, being basic heterocycles, can interact strongly with the acidic silanol groups, leading to peak tailing, poor recovery, or on-column decomposition.[13][14] To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, typically 0.1-1% triethylamine (Et₃N) or ammonia in methanol.[13][14] Alternatively, using a different stationary phase like neutral alumina can be a solution.[14]

Q4: Should I use recrystallization or column chromatography for my brominated pyrazole?

A4: The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is highly effective and efficient for removing small amounts of impurities from solid compounds, especially if the crude product purity is already high (>90%).[15] It is often the best choice for large-scale purification.

  • Flash Column Chromatography is superior for separating mixtures with multiple components, such as starting material, product, and over-brominated species, or for purifying oils and non-crystalline solids.[13][16][17] It is particularly necessary for separating regioisomers with different polarities.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Symptom / Issue Possible Causes Recommended Solutions & Scientific Rationale
Product "oils out" or won't crystallize during recrystallization. 1. Solvent is too good: The compound is too soluble even at low temperatures. 2. Cooling too rapidly: Prevents the formation of a crystal lattice. 3. Presence of impurities: Impurities can inhibit crystal nucleation.[15]1. Use a solvent pair: Dissolve the compound in a "good" solvent while hot, then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity appears. Reheat to clarify and cool slowly.[14] 2. Slow down the cooling: Insulate the flask to allow for slow cooling to room temperature before moving to an ice bath.[15] 3. Initial purification: First, run the crude material through a short silica plug to remove gross impurities, then attempt recrystallization.[15]
Poor or no separation of spots on TLC plate (and column). 1. Isomers have very similar polarity: This is common for regioisomers of brominated pyrazoles.[8] 2. Inappropriate mobile phase: The solvent system does not have the correct polarity to differentiate the components.1. Optimize the mobile phase: Test a range of solvent systems with different polarities. A common starting point is a gradient of ethyl acetate in hexane.[8] Sometimes, adding a small amount of a more polar solvent like methanol can improve separation. 2. Consider reverse-phase chromatography: If normal-phase fails, reverse-phase HPLC with a C18 column using a mobile phase like acetonitrile/water may provide the necessary resolution.[8]
Significant amount of di-brominated product is formed. 1. Incorrect stoichiometry: More than one equivalent of the brominating agent was used.[7] 2. High reactivity: The substrate is highly activated, making the monobrominated product susceptible to a second bromination.[7] 3. Harsh reaction conditions: High temperatures or long reaction times can drive the reaction further than desired.[7]1. Use precise stoichiometry: Carefully control the addition of the brominating agent to 1.0 equivalent or slightly less. 2. Use a milder reagent: N-Bromosuccinimide (NBS) is generally more selective and less aggressive than elemental bromine (Br₂), reducing the risk of over-bromination.[7] 3. Control the temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity.
Product is a persistent, hard-to-purify oil. 1. Residual solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove.[18] 2. Mixture of isomers: A mixture of products can result in a lower melting point or an oily state.1. Aqueous washes & high-vacuum: If using DMF, perform multiple aqueous washes during the workup to remove the bulk of it. Dry the final product under a high vacuum for an extended period. 2. Chromatography: This is the most effective way to separate the components of an oily mixture.[1][6] Treating the oil with a non-polar solvent like n-hexane and stirring may sometimes induce crystallization of the desired product.[18]
Low yield after acid-base extraction. 1. Incorrect pH: The pH of the aqueous layer was not sufficiently acidic to protonate the pyrazole or not sufficiently basic to deprotonate it for recovery. 2. Emulsion formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping the product.1. Verify pH: Use pH paper or a meter to ensure the pH is well below the pKa of the pyrazole conjugate acid during the acidic wash, and well above the pKa of the pyrazole during basification for recovery. 2. Break emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[5] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[5]

Data & Visualization Hub

Purification Method Selection

Choosing the right purification strategy is critical. The following decision tree provides a logical workflow for selecting an appropriate method based on the characteristics of your crude product.

Purification_Decision_Tree start Crude Brominated Pyrazole check_color Is the crude product colored (orange/brown)? start->check_color quench Quench with aq. Na2S2O3. Perform aqueous workup. check_color->quench Yes check_solid Is the product a solid? check_color->check_solid No quench->check_solid check_purity Is crude purity >90% by TLC/NMR? check_solid->check_purity Yes chromatography Purify by Column Chromatography. check_solid->chromatography No (Oil/Wax) recrystallize Purify by Recrystallization. check_purity->recrystallize Yes check_isomers Are isomers present? check_purity->check_isomers No check_isomers->recrystallize No check_isomers->chromatography Yes

Caption: Decision tree for selecting a purification strategy.

General Purification Workflow

The diagram below illustrates a standard workflow from the end of the reaction to the isolated pure product.

Purification_Workflow reaction 1. Reaction Complete workup 2. Quench & Aqueous Workup (Na2S2O3, Base/Acid wash) reaction->workup extraction 3. Extraction with Organic Solvent workup->extraction drying 4. Dry Organic Layer (e.g., Na2SO4) & Evaporate extraction->drying crude 5. Crude Product drying->crude purification 6. Purification (Chromatography or Recrystallization) crude->purification analysis 7. Purity Analysis (TLC, NMR, HPLC/GC) purification->analysis final 8. Pure Brominated Pyrazole analysis->final

Caption: General experimental workflow for purification.

Detailed Experimental Protocols

Protocol 1: Quenching of Residual Bromine

Objective: To safely and effectively remove excess elemental bromine from a reaction mixture.

Materials:

  • Crude reaction mixture

  • 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution[5][12]

  • Separatory funnel

  • Ice-water bath

Procedure:

  • Cool the Reaction: Cool the reaction mixture to 0-5 °C in an ice-water bath. This helps to control any potential exotherm during the quench.[5]

  • Add Quenching Solution: While stirring vigorously, slowly add the 10% sodium thiosulfate solution dropwise.

  • Monitor Color Change: Continue adding the solution until the characteristic reddish-brown color of bromine is completely discharged and the organic layer becomes colorless or pale yellow.[5][12]

  • Proceed to Workup: The mixture is now ready for standard aqueous workup and extraction. Transfer the mixture to a separatory funnel and proceed with washing and extraction steps.[5]

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate the desired brominated pyrazole from starting materials, isomers, and other byproducts.

Materials:

  • Silica gel (standard grade, 230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N), if needed for deactivation

  • Crude product mixture

  • Collection tubes

Procedure:

  • Select and Prepare Eluent: Based on TLC analysis, choose a solvent system that provides good separation (Rf of the desired product ~0.2-0.4). If deactivation is needed, add 0.5-1% Et₃N to the eluent mixture.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no cracks or air bubbles.

  • Load the Sample (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8] This method generally provides superior resolution compared to wet loading.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is required.[13] Use positive air pressure to maintain a steady flow rate.

  • Collect and Analyze Fractions: Collect fractions in separate tubes. Monitor the composition of the fractions by TLC to identify those containing the pure product.[13]

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated pyrazole.[13]

Protocol 3: Purification by Acid-Base Extraction

Objective: To separate a basic brominated pyrazole from neutral or acidic impurities.

Materials:

  • Crude product mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃)

  • Separatory funnel

  • Brine (saturated NaCl solution)

Procedure:

  • Acidic Wash: Transfer the organic solution of the crude product to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake, venting frequently. This will protonate the basic pyrazole, forming a water-soluble salt that partitions into the aqueous layer.[9][19]

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the organic layer.

  • Back-Wash (Optional): To remove any residual neutral compounds from the acidic aqueous extract, perform a "back-wash" by extracting it with a fresh portion of the organic solvent.[19] Discard this organic wash.

  • Basify and Recover: Cool the acidic aqueous layer in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution is basic (confirm with pH paper). The protonated pyrazole will be neutralized, causing it to precipitate if it is a solid or form an immiscible layer if it is an oil.

  • Final Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent.

  • Isolate Product: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the purified pyrazole.[1]

References

  • Remove the Remaining Bromine In Reaction Mixture Using Sodium Thiosulf
  • Technical Support Center: Purification of Pyrazolone Deriv
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Technical Support Center: Removal of Unreacted Bromine
  • How to remove bromine
  • Technical Support Center: Purification of Trifluoromethyl
  • Troubleshooting the reaction mechanism of pyrazole form
  • Preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID. (FAQ). Guidechem.
  • Method to Remove Bromine. Christopher Bronner.
  • Workup: Bromine or Iodine. University of Rochester, Department of Chemistry.
  • The Bromin
  • Column chromatography conditions for separ
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI.
  • Acid-Base Extraction.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (2002). Photochemical & Photobiological Sciences.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (MDPI).
  • Bromination of pyrazole derivatives.
  • Method for purifying pyrazoles.
  • 4-Bromo-1H-pyrazole, 98+%. Thermo Scientific Chemicals.
  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles.
  • 4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.
  • The acidic acylpyrazolones and acylisoxazolones extractants.
  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024).
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Analytical Services for Purity Determin
  • How to get solid 4-Br pyrazolate
  • Bromination of pyrazole-3(5)-carboxylic acid.
  • Organic Syntheses Procedure.
  • Separation techniques: Chromatography. (2016).
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022).
  • Separation techniques: Chrom
  • Minimizing dibromo impurity formation during halogen
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • ChemScene: Building blocks | Bioactive small molecules.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (MDPI).
  • Separation techniques: Chrom
  • The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

Sources

Side product formation in pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Avoiding Side Product Formation

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Introduction: The Challenge of Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry and materials science, but their synthesis is not always straightforward.[1][2][3] The classic Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a workhorse method.[1][4] However, this and other methods can be plagued by side product formation, leading to low yields and difficult purification. The most common issues include the formation of regioisomers, incomplete cyclization, and various side reactions.[5][6] This guide provides expert-driven advice to diagnose and solve these common problems.

Troubleshooting and FAQ

Issue 1: Formation of Regioisomers

Q1: My NMR shows two distinct sets of peaks for my pyrazole product. Why am I getting a mixture of regioisomers?

A1: This is the most common byproduct issue, especially when using an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3) and a substituted hydrazine in a Knorr-type synthesis.[5][6][7] The formation of two regioisomers occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two different carbonyl carbons.[4][5][8] Since the two carbonyls may have similar reactivity, both reaction pathways can proceed simultaneously, leading to a mixture of products that are often difficult to separate via standard column chromatography.[5][6]

G cluster_pathways Competing Initial Attack SM1 Unsymmetrical 1,3-Dicarbonyl P1 Attack at Carbonyl 1 SM1->P1 Condensation P2 Attack at Carbonyl 2 SM1->P2 Condensation SM2 Substituted Hydrazine SM2->P1 Condensation SM2->P2 Condensation Prod1 Regioisomer A P1->Prod1 Cyclization & Aromatization Prod2 Regioisomer B P2->Prod2 Cyclization & Aromatization

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Q2: How can I control the regioselectivity to favor a single pyrazole isomer?

A2: Controlling regioselectivity requires tipping the kinetic or thermodynamic balance in favor of one reaction pathway. Several field-proven strategies can be employed:

  • Solvent Choice: This is often the simplest and most effective modification. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[5][7] These solvents can modulate the reactivity of the carbonyl groups and hydrazine through hydrogen bonding, favoring one isomer.[7]

  • Substrate Modification: Instead of a 1,3-dicarbonyl, use a β-enaminone derivative. The reaction of β-enaminones with hydrazines is often highly regioselective.[5]

  • Leverage Steric and Electronic Effects: If possible, design your 1,3-dicarbonyl substrate so that the two carbonyls have significantly different steric hindrance or electronic properties. A bulky group near one carbonyl will disfavor attack at that site.

  • Alternative Synthetic Routes: When high regioselectivity is critical, consider abandoning the Knorr synthesis in favor of a more selective method. The 1,3-dipolar cycloaddition of a nitrile imine or a diazo compound with an alkyne is a powerful and highly regioselective alternative.[5]

Data Summary: Effect of Solvent on Regioselectivity
1,3-Dicarbonyl SubstrateHydrazineSolventRatio of Regioisomers (A:B)Yield (%)Reference
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEtOH60:4085[7]
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE89:1192[7]
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99:195[7]

Data adapted from a study on fluorinated pyrazole synthesis.[7] Isomer A refers to the 3-trifluoromethyl derivative.

Issue 2: Incomplete Reactions and Low Yields

Q3: My reaction has stalled. TLC and LC-MS show remaining starting material and potentially an intermediate, but not the desired pyrazole. What's happening?

A3: This often points to issues with the cyclization or final dehydration (aromatization) steps. The initial condensation may form a stable hydrazone or enamine intermediate that fails to cyclize under the current conditions.[4]

G Start Starting Materials Intermediate Hydrazone/Enamine Intermediate Start->Intermediate Initial Condensation Cyclized Non-aromatic Pyrazoline Intermediate Intermediate->Cyclized Intramolecular Cyclization (Stall Point 1) Product Aromatic Pyrazole Product Cyclized->Product Dehydration/ Aromatization (Stall Point 2)

Caption: Potential stall points in the pyrazole formation pathway.

Troubleshooting Steps:

  • Adjust pH: The cyclization and dehydration steps are often acid-catalyzed.[9][10] Adding a catalytic amount of a protic acid, like acetic acid or a mineral acid, can effectively promote the formation of the pyrazole ring.[9][11]

  • Increase Temperature: Many condensation reactions require heat to overcome the activation energy for cyclization and dehydration. Consider increasing the temperature or refluxing the reaction mixture. Microwave-assisted synthesis can also be highly effective at reducing reaction times and improving yields.[9]

  • Check Reagent Quality: Hydrazine and its derivatives can degrade over time. Ensure you are using fresh, high-quality reagents.

  • Consider an Oxidation Step: If you are synthesizing pyrazoles from α,β-unsaturated ketones and hydrazines, the reaction often forms a pyrazoline intermediate first. This intermediate must be oxidized to form the final aromatic pyrazole.[1][12] Sometimes, simply exposing the reaction to air during workup is sufficient, but a mild oxidizing agent may be required.

Issue 3: Alternative Synthetic Pathways

Q4: I am not using a 1,3-dicarbonyl. What are the common side products when synthesizing pyrazoles from α,β-unsaturated carbonyl compounds?

A4: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines is another common route. The primary side product concern here is the formation of a stable, non-aromatic pyrazoline.[6][12][13] As mentioned above, this intermediate requires an oxidation step to be converted to the desired pyrazole. Without an explicit oxidation step or the presence of an oxidant, the pyrazoline will be your main isolated product.

Additionally, the initial reaction is a Michael-type addition of the hydrazine to the double bond.[2] Depending on the substrate and conditions, competing reactions can occur.

Recommended Experimental Protocol

Protocol: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol demonstrates the use of a fluorinated alcohol to achieve high regioselectivity in the Knorr synthesis.

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol, 216 mg)

  • Methylhydrazine (1.2 mmol, 55 mg)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)

  • Round-bottom flask with magnetic stir bar

  • Standard purification supplies (rotary evaporator, silica gel, solvents for chromatography)

Procedure:

  • Dissolve the 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add methylhydrazine (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Upon completion (disappearance of the dione starting material), remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired pyrazole regioisomer as the major product.

General Troubleshooting Workflow

G cluster_issues Common Issues & Solutions Start Reaction Problem (e.g., Low Yield, Multiple Products) Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Side Products Analyze->Identify Regioisomers Problem: Regioisomers Solution: Change solvent to TFE/HFIP. Modify substrate (β-enaminone). Consider 1,3-dipolar cycloaddition. Identify->Regioisomers Multiple Isomers Detected Stalled Problem: Stalled Reaction (Intermediate Buildup) Solution: Add catalytic acid (AcOH). Increase temperature/reflux. Use microwave irradiation. Identify->Stalled Starting Material/ Intermediate Detected Pyrazoline Problem: Pyrazoline Formed (Incomplete Aromatization) Solution: Add mild oxidant. Expose to air during workup. Identify->Pyrazoline Mass consistent with (Product + 2H)

Sources

Optimizing reaction conditions for N-alkylation of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in medicinal chemistry and drug development is the N-alkylation of pyrazoles, which modifies the physicochemical and pharmacological characteristics of these significant heterocyclic scaffolds.[1] This technical support guide was created to help researchers, scientists, and drug development experts deal with the challenges of pyrazole N-alkylation. It provides troubleshooting techniques and answers to frequently asked questions to help you optimize your reaction conditions and get the best results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a typical N-alkylation reaction of pyrazole?

A typical N-alkylation of a pyrazole involves the deprotonation of the pyrazole's N-H bond by a base to form a pyrazolide anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent (commonly an alkyl halide) in a nucleophilic substitution reaction to form the N-alkylated product.[2][3] The key components are the pyrazole substrate, a suitable base, an alkylating agent, and a solvent.

Q2: Why is regioselectivity a major challenge in the N-alkylation of unsymmetrical pyrazoles?

Unsymmetrical pyrazoles have two non-equivalent nitrogen atoms (N1 and N2). Because both nitrogen atoms have similar electronic properties and can be deprotonated, alkylation can occur at either site, leading to a mixture of regioisomers.[4][5] Controlling which nitrogen is alkylated is a primary challenge. The final isomeric ratio is influenced by factors like steric hindrance from substituents on the pyrazole ring, the nature of the base and its counter-ion, the solvent, and the alkylating agent used.[2][4]

Q3: How do I choose the right base for my reaction?

The choice of base is critical and depends on the pyrazole's acidity and the desired reactivity.

  • Strong Bases (e.g., NaH, KOH): Sodium hydride (NaH) is commonly used to achieve complete and irreversible deprotonation of the pyrazole, which can drive the reaction to completion.[1][5] Strong bases like potassium hydroxide (KOH) are often used in phase-transfer catalysis.[6]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonates are milder bases and are often used when the pyrazole is sufficiently acidic or when harsh conditions need to be avoided.[4] Potassium carbonate is a frequent choice, but sometimes its use can lead to a lack of regioselectivity.[4] In some cases, the choice of base can directly influence which regioisomer is formed.[4][5]

  • Organic Bases (e.g., DBU, Et₃N): These are generally not used for the initial deprotonation of the pyrazole N-H but may be employed as acid scavengers in certain methodologies.[7]

Q4: What is the role of the solvent in this reaction?

The solvent solubilizes the reactants and influences the reactivity of the nucleophile and electrophile.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are most common. DMF and DMSO are excellent at dissolving the pyrazolide salt and promoting Sₙ2 reactions.[1] Acetonitrile is another effective polar aprotic solvent.[4]

  • Ethers (e.g., THF, Diethyl Ether): THF is often used, particularly with strong bases like NaH.[7][8]

  • Solvent-Free and Alternative Conditions: Phase-transfer catalysis (PTC) can be performed without any solvent, which simplifies workup and reduces waste.[6][9][10] Ionic liquids have also been explored as "green" reaction media that can enhance reaction rates.[11]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1: Incomplete Deprotonation. The pyrazole N-H may not be acidic enough for the chosen base, or the base may have degraded.

  • Solution:

    • Switch to a stronger base. If you are using K₂CO₃, consider switching to NaH to ensure complete deprotonation.[1][5]

    • Verify base quality. Sodium hydride, for instance, is often sold as a 60% dispersion in mineral oil. Ensure you are using the correct weight and that it has not been deactivated by moisture.

    • Increase temperature. Gently heating the reaction can often overcome a small activation barrier, but be cautious as this can also promote side reactions.

Possible Cause 2: Poor Reactivity of the Alkylating Agent. The electrophile may be too sterically hindered or electronically deactivated. Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.

  • Solution:

    • Use a more reactive alkyl halide. If using an alkyl chloride, try the corresponding bromide or iodide.

    • Consider alternative alkylating agents. For complex alkyl groups, trichloroacetimidates can be effective electrophiles under acidic conditions, providing an alternative to base-mediated methods.[2][12]

Possible Cause 3: Side Reactions. The alkylating agent could be reacting with the solvent or the base. For example, highly reactive agents like benzyl bromide can react with KOH.[6]

  • Solution:

    • Choose a less reactive combination. If benzyl bromide is reacting with KOH, switching to the less reactive benzyl chloride can favor the desired N-alkylation.[6]

    • Control reaction temperature. Adding the alkylating agent at a lower temperature (e.g., 0 °C) before slowly warming to room temperature can help minimize side reactions.[1]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Possible Cause 1: Steric and Electronic Effects are Not Differentiated. For an unsymmetrical pyrazole, if the substituents at the 3- and 5-positions are similar in size and electronic influence, a mixture is highly likely.

  • Solution:

    • Leverage Steric Hindrance: The alkylation will generally favor the less sterically hindered nitrogen atom. Using a bulkier alkylating agent can enhance this effect.[2] Recently, the use of bulky α-halomethylsilanes as masked methylating agents has been shown to dramatically improve N1 selectivity.[13]

    • Change the Base/Cation: The regioselectivity can be controlled by the base and its counter-ion.[4] For example, using NaH may favor one isomer, while K₂CO₃ might favor another or give a mixture.[5] Magnesium-catalyzed reactions have been developed to provide high selectivity for the N2-alkylated product.[7]

    • Modify Substituents: The electronic nature of substituents on the pyrazole ring can direct alkylation. Electron-withdrawing groups can influence the acidity of the adjacent N-H protons. Tuning these functional groups can guide the reaction toward a single regioisomer.[4][14]

Issue 3: Difficulty with Product Isolation and Purification

Possible Cause 1: Co-distillation with Solvent. Low boiling point products, such as N-methylpyrazole, can be lost during solvent removal.[6]

  • Solution:

    • Use a higher boiling point solvent.

    • Employ solvent-free methods. Phase-transfer catalysis (PTC) is an excellent method that avoids this issue by eliminating the solvent altogether.[6][10]

Possible Cause 2: Product is an Oil or Difficult to Crystallize. Many N-alkylated pyrazoles are oils at room temperature, making purification by crystallization challenging.

  • Solution:

    • Purify by silica gel column chromatography. This is the most common method for isolating N-alkylated pyrazoles.[1]

    • Use ball-to-ball distillation for thermally stable, volatile products.[6]

Visual Troubleshooting Workflow

Below is a workflow to diagnose and solve common issues encountered during the N-alkylation of pyrazoles.

Troubleshooting_Workflow Start Problem Observed: Low Yield or Poor Selectivity Cause1 Potential Cause: Incomplete Deprotonation Start->Cause1 Cause2 Potential Cause: Poor Regioselectivity Start->Cause2 Cause3 Potential Cause: Side Reactions / Degradation Start->Cause3 Sol1a Solution: Use stronger base (e.g., NaH) Cause1->Sol1a Sol1b Solution: Check base quality / stoichiometry Cause1->Sol1b Sol2a Solution: Leverage sterics (bulky alkylating agent) Cause2->Sol2a Sol2b Solution: Change base/cation (e.g., K₂CO₃ vs NaH vs MgBr₂) Cause2->Sol2b Sol2c Solution: Consider alternative methods (e.g., Michael addition) Cause2->Sol2c Sol3a Solution: Control temperature (e.g., add agent at 0°C) Cause3->Sol3a Sol3b Solution: Use less reactive alkylating agent (e.g., R-Cl instead of R-Br) Cause3->Sol3b

Caption: Troubleshooting workflow for pyrazole N-alkylation.

Experimental Protocols & Data

Protocol: General N-Alkylation using Sodium Hydride

This protocol describes a widely adopted procedure for the N1-alkylation of a pyrazole using an alkyl halide and sodium hydride.[1]

Materials:

  • Pyrazole substrate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Alkyl halide (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq.).

  • Add anhydrous DMF to create a suspension, and cool the mixture to 0 °C using an ice bath.

  • Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation. Hydrogen gas evolution should be observed.[1]

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated pyrazole.[1]

Data Presentation: Comparison of N-Alkylation Methods

The choice of methodology can dramatically impact yield, reaction time, and environmental friendliness.

MethodTypical Base/CatalystSolventAdvantagesCommon IssuesReference
Classical Sₙ2 NaH, K₂CO₃, KOHDMF, THF, AcetoneVersatile, widely understood, broad substrate scope.Can require harsh conditions; regioselectivity issues.[1][2]
Phase-Transfer Catalysis (PTC) KOH, K₂CO₃ / TBABToluene or Solvent-FreeMild conditions, high yields, simple work-up, often no solvent needed.Catalyst can be "poisoned" by iodide ions.[6][9][15]
Microwave-Assisted K₂CO₃, various catalystsWater, Ethanol, or Solvent-FreeDrastically reduced reaction times (minutes vs. hours), improved yields.Requires specialized microwave reactor equipment.[15][16][17]
Acid-Catalyzed Camphorsulfonic acid (CSA)1,2-DCEAlternative for base-sensitive substrates; uses trichloroacetimidates.May not work for all alkyl groups; can generate carbocation intermediates.[2][12][18]
Biocatalytic Engineered EnzymesAqueous BufferExtremely high regioselectivity (>99%); environmentally friendly.Limited substrate scope; requires specific enzymes.[19]

References

  • ResearchGate (2022). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. Available from: [Link]

  • Edilova, Y., Kudyakova, Y. S., Osipova, E. A., & Bazhin, D. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13359. Available from: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (2017). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Royal Society of Chemistry. Available from: [Link]

  • ResearchGate (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • Edilova, Y., Kudyakova, Y. S., Osipova, E. A., & Bazhin, D. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Available from: [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. Available from: [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. Available from: [Link]

  • Beaver, M. G., Close, A. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 101-115. Available from: [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(16), 10816-10828. Available from: [Link]

  • Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. Available from: [Link]

  • Beaver, M. G., Close, A. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

  • PYRAZOLE. (2018). Organic Chemistry, Pharmacy. Available from: [Link]

  • ResearchGate (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available from: [Link]

  • Bio, M. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • Bentham Science (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Available from: [Link]

  • ResearchGate (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • ResearchGate (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Available from: [Link]

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148). Available from: [Link]

  • JoVE (Journal of Visualized Experiments) (2022). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. Available from: [Link]

  • DergiPark (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Wai, J. S., et al. (2019). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Available from: [Link]

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(23), 12835-12840. Available from: [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyrazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole carboxylate esters. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the solubility challenges frequently encountered with this important class of compounds. The planar and often aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, contributing to poor solubility. This guide offers in-depth troubleshooting, field-proven insights, and detailed protocols to help you overcome these hurdles in your research and development endeavors.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the solubility of pyrazole carboxylate esters.

Q1: Why are my pyrazole carboxylate esters poorly soluble in aqueous solutions?

The limited aqueous solubility of many pyrazole derivatives is a known characteristic.[1] This is primarily due to the interplay of several factors:

  • Crystal Lattice Energy: The planar structure of the pyrazole ring facilitates strong intermolecular interactions in the solid state, leading to high crystal lattice energy that is difficult for water molecules to overcome.

  • Hydrophobicity: The pyrazole ring itself contributes to the lipophilicity of the molecule. While the pyrazole ring can act as a bioisostere to improve lipophilicity and solubility in some contexts, its inherent character can lead to poor aqueous solubility.[2]

  • Ester Functional Group: The ester group, while adding some polarity, is not as effective as more polar functional groups (like carboxylic acids or amines) at promoting aqueous solubility. The overall solubility will be a balance between the hydrophobicity of the pyrazole core and the alkyl chain of the ester, and the polarity of the ester linkage.

Q2: What are the best starting organic solvents for dissolving pyrazole carboxylate esters?

Pyrazole and its derivatives generally exhibit good solubility in a range of organic solvents.[1] Common and effective choices include:

  • Acetone

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

For reactions such as cyclocondensation, aprotic polar solvents often yield better results.[1]

Q3: How does the structure of my pyrazole carboxylate ester affect its solubility?

Structural modifications can significantly impact solubility:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring play a crucial role. Introducing polar functional groups (e.g., hydroxyl, amino) can enhance aqueous solubility.[3] Conversely, bulky, nonpolar groups will likely decrease it.

  • Ester Alkyl Chain Length: The length of the alkyl chain on the ester group influences the molecule's overall lipophilicity. Shorter alkyl chains are generally more soluble in polar solvents, while longer chains favor non-polar solvents.[4] Esterification with shorter alkyl chains (C1-C4) has been shown to improve the bioavailability of some compounds, suggesting a balance between increased lipophilicity for membrane transport and sufficient aqueous solubility for dissolution.[5]

Troubleshooting Guides for Common Experimental Issues

This section provides step-by-step guidance for specific problems you may encounter during your experiments.

Issue 1: Premature Precipitation of the Product During Synthesis

Premature precipitation of your pyrazole carboxylate ester from the reaction mixture can result in incomplete reactions and purification difficulties.[3]

Root Cause Analysis and Solutions:

  • Insufficient Solvent Power: The solvent system may not be adequate to keep the product in solution as its concentration increases.

    • Solution 1: Co-solvent Addition: Introduce a co-solvent to increase the solvating power of the reaction medium.[3] A mixture of a primary solvent with ethanol, propylene glycol, or polyethylene glycol can be effective.[3]

    • Solution 2: Solvent Screening: If your reaction conditions allow, perform small-scale screening with different solvents or solvent mixtures to find a more suitable system.

  • Temperature Effects: Solubility of solids in organic solvents generally increases with temperature.[1]

    • Solution: Temperature Adjustment: Carefully increasing the reaction temperature can help maintain the product in solution. However, be mindful of potential side reactions or degradation at higher temperatures.[3]

Issue 2: Difficulty in Obtaining a Crystalline Product

Obtaining a pure, crystalline solid of your pyrazole carboxylate ester can be challenging due to its solubility profile.

Workflow for Optimizing Crystallization:

Caption: A systematic workflow for troubleshooting crystallization issues.

Detailed Steps:

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents with different polarities (e.g., hexane, ethyl acetate, ethanol, acetonitrile).

  • Anti-Solvent Addition: Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until you observe turbidity. Allow the solution to cool slowly.[3]

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to a saturated solution to induce crystallization.

Strategies for Enhancing the Solubility of Final Compounds

For downstream applications, especially in drug development, enhancing the aqueous solubility of your final pyrazole carboxylate ester is often critical.

Chemical Modification
  • Salt Formation: If your compound possesses an ionizable group (acidic or basic), forming a salt is a highly effective method to increase aqueous solubility.[3]

  • Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that can be converted back to the active compound in vivo.[3]

  • Co-crystals: The formation of co-crystals with a pharmaceutically acceptable co-former can significantly enhance solubility and dissolution rate without altering the chemical structure of the active pharmaceutical ingredient (API).[6][7][8][9][10] Co-crystals work by creating a new crystal lattice with different, often lower, lattice energy.[6]

Formulation Strategies

These techniques focus on the physical form of the compound to improve its dissolution characteristics.

TechniqueMechanism of Solubility EnhancementKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.Techniques include micronization and nanosuspension. Does not increase equilibrium solubility.
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix. Upon contact with water, the carrier dissolves, releasing the drug as fine, often amorphous, particles with a high surface area.Can lead to the formation of a supersaturated solution. The amorphous form has higher free energy and thus higher apparent solubility.
Use of Surfactants Surfactants reduce the surface tension between the drug and the dissolution medium and can form micelles that encapsulate the drug, increasing its apparent solubility.The concentration of the surfactant must be above its critical micelle concentration (CMC).
Co-solvency The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of a non-polar drug by reducing the polarity of the solvent system.The choice of co-solvent is critical and must be biocompatible for pharmaceutical applications.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion to enhance the solubility of a pyrazole carboxylate ester.

  • Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

  • Dissolution: Dissolve both the pyrazole carboxylate ester and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Scrape the dried solid dispersion from the flask and pulverize it. Characterize the resulting powder using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.

  • Solubility and Dissolution Testing: Compare the aqueous solubility and dissolution rate of the prepared solid dispersion with the pure crystalline drug.

References

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). Preprints.org.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
  • Improving solubility of pyrazole deriv
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.).
  • Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. (2021).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024). PubMed.
  • Effect of alkyl chain length and degree of substitution on the complexation of sulfoalkyl ether beta-cyclodextrins with steroids. (n.d.). PubMed.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • (PDF) Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (n.d.).
  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (n.d.).
  • 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis. (n.d.). ChemicalBook.
  • Synthesis and crystal structures of N-substituted pyrazolines. (2013). PubMed.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). Semantic Scholar.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.).
  • (PDF) Effect of Sophorolipid n-Alkyl Ester Chain Length on Its Interfacial Properties at the Almond Oil-Water Interface. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.).
  • EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides. (n.d.).
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
  • Ethyl 3-(Trifluoromethyl)
  • Alkyl Chain Length Impact on Chemical Properties. (2025).
  • Pyrazole. (n.d.). ChemicalBook.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.).
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.).
  • Injectable Formulations of Poorly Water-Soluble Drugs. (n.d.).
  • An In-depth Technical Guide on the Solubility and Bioavailability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (2025). BenchChem.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025).
  • dealing with poor solubility of pyrazole derivatives during synthesis. (2025). BenchChem.
  • (PDF) Influence of Hydrophobic and Hydrophilic Chain Length of C i E j Surfactants on the Solubilization of Active Pharmaceutical Ingredients. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • HPLC Troubleshooting Guide. (n.d.). Restek.
  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2025).
  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (n.d.).
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024).
  • Ethyl 1-methyl-3-(trifluoromethyl)
  • Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. (2026). PubMed.
  • Technical Support Center: HPLC Analysis of Pyrazolinone Deriv
  • Ethyl 3-(trifluoromethyl)
  • Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxyl
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Phenomenex.
  • Crystal structure of ethyl 3-(trifluoromethyl)
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.

Sources

Preventing degradation of pyrazole compounds during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis can be fraught with challenges leading to degradation and low yields.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments. Our approach is grounded in explaining the "why" behind experimental choices, ensuring you can not only solve immediate problems but also build a robust understanding for future syntheses.

Part 1: Troubleshooting Guide - Common Issues in Pyrazole Synthesis

This section addresses the most common challenges encountered during the synthesis of pyrazole compounds, offering explanations for their root causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Pyrazole Product

One of the most frequent frustrations in pyrazole synthesis is a low or non-existent yield of the target compound. This can often be traced back to several factors, from reactant instability to unfavorable reaction conditions.

Question: My pyrazole synthesis has a very low yield. What are the likely causes and how can I troubleshoot this?

Answer: A low yield in pyrazole synthesis can stem from multiple sources. A systematic approach to troubleshooting is crucial.[4] Here are the primary areas to investigate:

  • Side Product Formation: In many pyrazole syntheses, such as the Knorr synthesis, the formation of side products can significantly diminish the yield of the desired product.[4] For instance, intermediates like hydroxylpyrazolidine or di-addition products can be formed.

    • Troubleshooting:

      • Control Stoichiometry: Carefully manage the stoichiometry of your reactants. An excess of one reactant can favor the formation of side reactions.[4]

      • Modify Reaction Conditions: The choice of solvent and temperature can heavily influence the reaction pathway. Experimenting with different solvents may help minimize the formation of side products.[4]

  • Product Degradation: The synthesized pyrazole itself may be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • Milder Conditions: If you suspect your product is degrading, try running the reaction at a lower temperature or using a milder catalyst.[4]

      • Careful Workup: Ensure your workup procedure is not the culprit. For example, if your pyrazole is sensitive to strong acids, neutralize the reaction mixture carefully.[4]

  • Poor Regioselectivity: A common issue, especially in methods like the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers that can be difficult to separate, leading to a lower isolated yield of the desired isomer.[4][5]

    • Troubleshooting:

      • Solvent Choice: The use of fluorinated alcohols has been shown to dramatically improve regioselectivity.[5]

      • Catalyst Selection: Employing a Lewis acid catalyst, such as BF3, can help direct the reaction towards the desired regioisomer.[5]

Below is a workflow to guide your troubleshooting process for low yields:

G start Low Yield of Pyrazole check_side_products Analyze crude mixture for side products (TLC, LC-MS, NMR) start->check_side_products side_products_present Side products detected? check_side_products->side_products_present control_stoichiometry Adjust reactant stoichiometry side_products_present->control_stoichiometry Yes check_degradation Suspect product degradation? side_products_present->check_degradation No modify_conditions Modify reaction conditions (solvent, temperature) control_stoichiometry->modify_conditions modify_conditions->check_degradation degradation_present Degradation likely? check_degradation->degradation_present milder_conditions Use milder reaction/workup conditions degradation_present->milder_conditions Yes check_regioisomers Formation of regioisomers? degradation_present->check_regioisomers No milder_conditions->check_regioisomers regioisomers_present Regioisomers detected? check_regioisomers->regioisomers_present optimize_regioselectivity Optimize for regioselectivity (solvent, catalyst) regioisomers_present->optimize_regioselectivity Yes purification_loss Investigate purification losses regioisomers_present->purification_loss No optimize_regioselectivity->purification_loss optimize_purification Optimize purification protocol purification_loss->optimize_purification end Improved Yield optimize_purification->end

Troubleshooting workflow for low pyrazole synthesis yields.
Issue 2: Reaction Mixture Turns Dark or Forms a Tar

A dark-colored reaction mixture or the formation of tar is a strong indicator of decomposition or unwanted side reactions.

Question: My reaction mixture is turning dark brown/black and forming a tar-like substance. What is happening and how can I prevent it?

Answer: The formation of dark colors and tars in pyrazole synthesis is often a sign of decomposition of starting materials or intermediates, or the occurrence of polymerization side reactions.[5] Here's a breakdown of the likely causes and solutions:

  • Decomposition of Hydrazine: Phenylhydrazine, in particular, is prone to decomposition, which can lead to colored impurities.[5]

    • Troubleshooting:

      • Use High-Purity Hydrazine: It is highly recommended to use freshly distilled or high-purity hydrazine to minimize impurities.[5]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can help mitigate the decomposition of sensitive reagents.[5]

  • Side Reactions: At elevated temperatures, unwanted side reactions can lead to the formation of polymeric or tarry materials.[5]

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material has been consumed to prevent the formation of degradation products.[5]

  • Air Oxidation: Some intermediates or the final pyrazole products can be sensitive to air oxidation, leading to colored byproducts.

    • Troubleshooting:

      • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can effectively prevent air oxidation.[5]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure pyrazole can be challenging due to the presence of regioisomers, unreacted starting materials, or byproducts with similar physical properties to the desired product.

Question: I am struggling to purify my pyrazole compound. What are the best strategies for purification?

Answer: Purification of pyrazole compounds requires a tailored approach based on the specific properties of your compound and the impurities present. Here are some effective strategies:

  • Separating Regioisomers: If your synthesis has produced a mixture of regioisomers, their separation can be challenging.

    • Troubleshooting:

      • Column Chromatography: This is the most common method for separating isomers. Careful selection of the mobile phase is critical.

      • Fractional Crystallization: If the regioisomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective purification method.[5]

  • Removal of Hydrazine Byproducts: Unreacted hydrazine and its salts are common impurities.

    • Troubleshooting:

      • Acid-Base Extraction: An acid-base extraction is a simple and effective way to remove basic impurities like hydrazine. Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[5]

  • Product is an Oil or Low-Melting Solid: Some pyrazoles are not crystalline at room temperature, making purification by recrystallization difficult.

    • Troubleshooting:

      • Trituration: Try triturating the oil with a non-polar solvent like hexane to induce solidification.[5]

      • Column Chromatography: If the product remains an oil, purification by column chromatography is often necessary. For basic pyrazole compounds that may interact strongly with silica gel, deactivating the silica with triethylamine can prevent product loss.[5][6] Alternatively, reverse-phase (C-18) chromatography can be employed.[5]

  • Recrystallization Issues: Finding a suitable solvent system for recrystallization can be a process of trial and error.

    • Troubleshooting:

      • Solvent Screening: Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[5][6]

      • Forcing Crystallization: A common technique is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "bad" solvent dropwise until turbidity is observed, then allowing it to cool slowly.[5]

Part 2: FAQs - Protecting Groups and Specific Degradation Pathways

This section provides answers to frequently asked questions regarding the protection of the pyrazole ring and specific degradation mechanisms.

Q1: What is the most common cause of degradation in pyrazole synthesis?

A1: A common degradation pathway for the pyrazole ring is ring-opening, which can be initiated by a strong base.[5][7] This process involves the deprotonation at the C3 position, which can lead to the cleavage of the pyrazole ring.[5][7] Another frequent issue is the formation of hard-to-separate regioisomers when using unsymmetrical starting materials.[5]

G pyrazole Pyrazole Ring deprotonation Deprotonation at C3 pyrazole->deprotonation leads to strong_base Strong Base (e.g., NaH, LDA) strong_base->pyrazole acts on ring_opening Ring Opening deprotonation->ring_opening degradation_products Degradation Products ring_opening->degradation_products

Degradation of Pyrazole via Ring Opening.

Q2: How can I protect the NH group of the pyrazole ring during synthesis?

A2: Protecting the NH group of the pyrazole ring is often necessary to prevent unwanted side reactions or to direct the regioselectivity of subsequent functionalization. The choice of protecting group depends on the stability of your molecule to the protection and deprotection conditions.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for the pyrazole NH.[8] It is stable under basic conditions and can be cleaved with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8]

  • Tetrahydropyranyl (THP) Group: The THP group is another effective protecting group for the pyrazole NH. A key advantage is the green (solvent- and catalyst-free) protection method, followed by a high-yield lithiation/alkylation/deprotection sequence in the same pot.[9]

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc (Boc)₂O, base (e.g., triethylamine), CH₂Cl₂[8]Acid (e.g., TFA, HCl)[8]Stable to base, hydrogenolysis
THP Dihydropyran (DHP), neat (solvent-free)[9]Acid (e.g., HCl in MeOH)Stable to base, organometallics

Q3: My cross-coupling reaction on a pyrazole substrate is not working well. What should I consider?

A3: Cross-coupling reactions, such as Suzuki-Miyaura, are powerful tools for functionalizing pyrazoles.[10][11] However, their success can be sensitive to several factors.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For example, in Suzuki-Miyaura couplings, Pd(OAc)₂ with a ligand like Xantphos can be an effective system.[10]

  • Base and Solvent: The base and solvent system can significantly impact the reaction outcome. Common bases include K₂CO₃ and Cs₂CO₃, and solvents like 1,4-dioxane or DMF are often used.[10]

  • Reaction Temperature: Microwave irradiation can sometimes improve yields and reduce reaction times.[10]

  • Protecting Groups: If the cross-coupling is attempted on an NH-unsubstituted pyrazole, side reactions at the nitrogen can occur. Protecting the NH group is often advisable.

Part 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Boc-Protection of a Pyrazole

This protocol describes the protection of the pyrazole NH group using di-tert-butyl dicarbonate ((Boc)₂O).[8]

  • Setup: In a fume hood, suspend the pyrazole (1.0 eq) in dichloromethane (DCM) in a dry round-bottom flask equipped with a magnetic stir bar.

  • Reagent Preparation: In a separate vial, prepare a solution of (Boc)₂O (1.05 eq) in a small amount of DCM.

  • Addition: Slowly add the (Boc)₂O solution to the stirred pyrazole suspension at room temperature.

  • Base Addition: Add triethylamine (1.05 eq) to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected pyrazole.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a Boc-Protected Pyrazole

This protocol outlines the removal of the Boc protecting group using acidic conditions.[8]

  • Setup: Dissolve the Boc-protected pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M), to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC.

  • Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if needed.

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
  • Selective Boc-Protection and Bromination of Pyrazoles. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.).
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem. (n.d.).
  • Optimization of Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). PMC - NIH.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... (n.d.). ResearchGate.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Overall reaction of the pyrazole ring formation. (n.d.). ResearchGate.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications.
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.

Sources

Technical Support Center: Scale-up Synthesis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges that may arise during the scale-up of this important synthetic intermediate. The information presented here is a synthesis of established chemical principles and field-tested experience to ensure scientific integrity and successful experimental outcomes.

I. Synthetic Overview & Core Challenges

The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving the cyclocondensation of a β-ketoester with ethylhydrazine to form the pyrazole core, followed by bromination. While seemingly straightforward on a lab scale, scaling up this process introduces significant challenges related to regioselectivity, reaction control, and purification.

General Synthetic Workflow

Synthetic Workflow A β-Ketoester + Ethylhydrazine B Cyclocondensation A->B C Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate B->C E Bromination C->E D Brominating Agent (e.g., NBS, Br2) D->E F This compound E->F G Purification (Crystallization/Chromatography) F->G H Final Product G->H

Caption: General workflow for the synthesis of the target molecule.

II. Troubleshooting Guide: Common Scale-up Issues

This section addresses specific problems you may encounter during the scale-up synthesis in a question-and-answer format, providing insights into the root causes and actionable solutions.

Cyclocondensation Stage

Q1: Upon scale-up, I'm observing a significant drop in yield during the cyclocondensation step and the formation of a regioisomeric impurity. What's happening and how can I fix it?

A1: This is a classic problem of regioselectivity in unsymmetrical pyrazole synthesis. The reaction of a β-ketoester with a substituted hydrazine like ethylhydrazine can lead to two regioisomers. On a small scale, subtle temperature or concentration gradients may favor one isomer, but these conditions are difficult to replicate in larger reactors.

  • Causality: The formation of regioisomers is governed by the relative reactivity of the two carbonyl groups of the β-ketoester towards the two different nitrogen atoms of ethylhydrazine.[1] Inadequate mixing and poor temperature control on a larger scale can lead to localized "hot spots" or areas of high reactant concentration, which can alter the kinetic and thermodynamic control of the reaction, favoring the formation of the undesired isomer.[2]

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Add the ethylhydrazine solution dropwise to the β-ketoester solution at a controlled temperature. This maintains a low concentration of the hydrazine and can improve selectivity.

    • Temperature Management: Ensure your reactor has adequate cooling capacity to dissipate the heat generated during the reaction, which is often exothermic.[3] Maintain a consistent internal temperature throughout the addition and reaction period.

    • Solvent Choice: The polarity of the solvent can influence the regioselectivity. If you are using a non-polar solvent, consider switching to a more polar one like ethanol or acetic acid, which can help to direct the reaction towards the desired isomer.

    • Catalyst Optimization: The use of an acid catalyst, such as acetic acid, is common in Knorr pyrazole synthesis to facilitate the initial condensation.[4] On a larger scale, the amount of catalyst may need to be re-optimized to ensure consistent results.

Q2: The reaction mixture becomes very thick and difficult to stir as the reaction progresses. What are my options?

A2: This is often due to product precipitation or the formation of viscous intermediates. Inadequate stirring can lead to poor heat transfer and incomplete reaction.

  • Causality: As the product forms, it may have limited solubility in the reaction solvent at the reaction temperature, leading to precipitation.

  • Troubleshooting Steps:

    • Increase Solvent Volume: While this may not be ideal from a process efficiency standpoint, increasing the solvent volume can help to keep the product in solution.

    • Solvent Screening: Investigate alternative solvents in which the product has higher solubility at the reaction temperature.

    • Mechanical Agitation: Ensure your reactor is equipped with an overhead stirrer that can handle viscous mixtures. The type of stirrer blade can also make a significant difference.

Bromination Stage

Q3: My bromination reaction is sluggish and gives a mixture of mono-, di-brominated, and unreacted starting material. How can I improve the selectivity?

A3: Achieving selective mono-bromination at the 4-position of the pyrazole ring is a common challenge. The pyrazole ring is activated towards electrophilic substitution, and over-bromination is a frequent side reaction.

  • Causality: The reactivity of the brominating agent and the reaction conditions play a crucial role. Molecular bromine (Br₂) is highly reactive and can lead to over-bromination.[5] The electron-donating groups on the pyrazole ring (ethyl and methyl) further activate it for electrophilic attack.[6]

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine. NBS often provides better control and selectivity for mono-bromination.

    • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will lead to di-bromination. A good starting point is 1.05-1.1 equivalents of NBS.

    • Reaction Temperature: Perform the bromination at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

    • Solvent Effects: The reaction can be sensitive to the solvent. Acetonitrile or dichloromethane are often good choices for bromination with NBS.

Q4: After the bromination workup, I'm left with a dark, oily crude product that is difficult to purify. What is causing this and how can I improve the product quality?

A4: The formation of a dark, oily product often indicates the presence of impurities from side reactions or decomposition.

  • Causality: Residual bromine or acidic byproducts from the reaction can cause degradation of the desired product. The workup procedure is critical in removing these impurities. Sometimes, the product itself may be an oil if not completely pure.[7]

  • Troubleshooting Steps:

    • Quenching: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the color of the reaction mixture is discharged.

    • Aqueous Workup: Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any acidic byproducts. Follow this with a brine wash to remove excess water.

    • Purification Strategy:

      • Crystallization: If the product is a solid, recrystallization is often the most effective method for purification on a large scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.

      • Column Chromatography: While less ideal for very large scales, silica gel chromatography can be used to purify oily products. A gradient elution with hexanes and ethyl acetate is a good starting point.

      • Sublimation: For some pyrazole derivatives, sublimation under vacuum can be a highly effective purification technique for removing non-volatile impurities.[7]

General Scale-up Considerations

Q5: I'm concerned about the safety of handling large quantities of bromine. What are the key safety precautions?

A5: Bromine is highly toxic, corrosive, and a strong oxidizing agent.[8][9] Handling it on a large scale requires stringent safety protocols.

  • Key Safety Measures:

    • Ventilation: Always handle bromine in a well-ventilated fume hood.[10]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (do not use disposable latex gloves), safety goggles, a face shield, and a lab coat.[9][10]

    • Spill Kit: Have a bromine spill kit readily available. This should include a neutralizing agent like sodium thiosulfate solution.[10]

    • Material Compatibility: Ensure all equipment used to handle bromine is made of compatible materials like glass or PVDF. Bromine is highly corrosive to most metals.[11][12]

    • Emergency Preparedness: Have an emergency plan in place and ensure all personnel are trained on the hazards of bromine and the appropriate emergency procedures.[11]

III. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

A1: The purity of the β-ketoester and ethylhydrazine is crucial. Impurities in the β-ketoester can lead to side reactions, while the presence of water in the ethylhydrazine can affect the reaction rate and yield. It is recommended to use freshly distilled or high-purity starting materials.

Q2: How can I effectively monitor the progress of these reactions on a large scale?

A2: For large-scale reactions, taking representative samples for analysis can be challenging.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative data on reaction conversion and the formation of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile byproducts and confirm the structure of the desired product.

Q3: What are the common stability issues with the final product, this compound?

A3: Pyrazole esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would cleave the methyl ester to the corresponding carboxylic acid.[13][14] The bromo-substituent is generally stable under neutral conditions. The product should be stored in a cool, dry place, away from strong acids and bases.

Q4: Can the carboxylic acid be formed as a byproduct, and if so, how can it be removed?

A4: Yes, hydrolysis of the methyl ester can lead to the formation of 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.[15] This can occur during the workup if the conditions are too basic or if the product is exposed to moisture for extended periods. This acidic impurity can often be removed by washing the organic solution of the product with a dilute solution of sodium bicarbonate.

Q5: Are there any potential issues with decarboxylation?

A5: While less common for pyrazole-5-carboxylates under these conditions, decarboxylation of related pyrazole carboxylic acids can occur at elevated temperatures, sometimes facilitated by acids or bases.[16][17][18][19] It is important to avoid excessive heat during purification steps like distillation.

IV. Experimental Protocols

Protocol 1: Scale-up Synthesis of Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This protocol describes the cyclocondensation reaction for a representative scale.

Materials:

  • Methyl acetoacetate (1.0 eq)

  • Ethylhydrazine oxalate (1.05 eq)

  • Sodium ethoxide solution (21% in ethanol, 2.1 eq)

  • Ethanol

  • Acetic Acid

  • Water

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of sodium ethoxide in ethanol in a reactor equipped with an overhead stirrer and temperature probe, add ethylhydrazine oxalate portion-wise, maintaining the internal temperature below 30 °C.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Cool the mixture to 0-5 °C and add methyl acetoacetate dropwise over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 10-15 °C and neutralize with glacial acetic acid to a pH of 6-7.

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Dilute the residue with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Scale-up Bromination

This protocol details the bromination of the pyrazole ester.

Materials:

  • Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (from Protocol 1) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude pyrazole ester in acetonitrile in a reactor equipped with an overhead stirrer and temperature probe.

  • Cool the solution to 0-5 °C.

  • Add NBS portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution until the orange/yellow color dissipates.

  • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Dilute the residue with ethyl acetate and water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

V. Data Summary

ParameterCyclocondensationBromination
Key Reagents Methyl acetoacetate, Ethylhydrazine oxalate, Sodium ethoxideN-Bromosuccinimide
Solvent EthanolAcetonitrile
Temperature 0 °C to Room Temp.0-5 °C
Typical Yield 75-85%80-90%
Key Impurities Regioisomer of the pyrazoleDi-brominated pyrazole

VI. References

  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025, September 10). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, August 5). PubMed. Retrieved January 15, 2026, from [Link]

  • BROMINE FOR SYNTHESIS MSDS. (2019, April 9). Loba Chemie. Retrieved January 15, 2026, from [Link]

  • Bromination safety. (2024, June 7). YouTube. Retrieved January 15, 2026, from [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved January 15, 2026, from [Link]

  • Standard Operating Procedure: Bromine. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009, October 1). PubMed. Retrieved January 15, 2026, from [Link]

  • Boulton, B. E., & Coller, B. A. W. (1971). KINETICS, STOICHEIOMETRY, AND MECHANISM IN THE BROMINATION OF AROMATIC HETEROCYCLES. Australian Journal of Chemistry, 24(7), 1413-1423. Retrieved January 15, 2026, from [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College. Retrieved January 15, 2026, from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). International Journal of ChemTech Research, 9(5), 44-50. Retrieved January 15, 2026, from [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014, March 6). Google Patents. Retrieved January 15, 2026, from

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013, August 28). European Patent Office. Retrieved January 15, 2026, from [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). Canadian Science Publishing. Retrieved January 15, 2026, from [Link]

  • Regioselectivity of pyrazole bromination. (2022, June 4). Reddit. Retrieved January 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]

  • The Bromination of Pyrazabole. (n.d.). DTIC. Retrieved January 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • How to get solid 4-Br pyrazolate from oily liquid? (2017, November 15). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6). Mini-Reviews in Medicinal Chemistry, 25(1), 1-20. Retrieved January 15, 2026, from [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved January 15, 2026, from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022, April 4). IJCRT.org. Retrieved January 15, 2026, from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Synlett, 2013(10), 1279-1283. Retrieved January 15, 2026, from [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (n.d.). Journal of Heterocyclic Chemistry, 53(4), 1153-1157. Retrieved January 15, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents. Retrieved January 15, 2026, from

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

Sources

Stability issues of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its utility is derived from the versatile reaction handles present on the pyrazole core: a reactive bromo group, an ester moiety for derivatization, and substituted positions that dictate its physicochemical properties. However, this same structural complexity introduces potential stability issues in solution that can impact experimental reproducibility, yield, and purity.

This technical support guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the stability challenges associated with this molecule. We will delve into the chemical principles behind its potential degradation, provide actionable protocols to mitigate these issues, and offer a systematic approach to identifying degradation products.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The two most significant points of instability are the methyl ester at the C5 position and the bromo-substituent at the C4 position.

  • Ester Hydrolysis: The methyl carboxylate group is susceptible to hydrolysis, particularly under basic (alkaline) or, to a lesser extent, acidic conditions. This reaction converts the ester into its corresponding carboxylic acid, 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Studies on similar pyrazole ester derivatives have shown they can degrade rapidly in aqueous buffers with a pH of 8.[2][3]

  • Debromination: The carbon-bromine bond can be labile under certain conditions. Exposure to strong reducing agents, certain metal catalysts, or prolonged exposure to high-energy light (photolysis) can lead to the cleavage of this bond, resulting in the debrominated analog, Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. While the pyrazole ring itself is generally aromatic and stable, bromo-substituted aromatics can undergo degradation.[4][5]

Q2: What are the recommended storage conditions for the solid compound and prepared solutions?

To ensure maximum shelf-life and prevent unforeseen degradation, adhere to the following storage protocols:

  • Solid Compound: Store in a tightly sealed container in a dark, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

  • Solutions: Solutions are inherently less stable than the solid material. For short-term storage (less than 24 hours), keep solutions refrigerated (2-8°C) and protected from light.[6] For long-term storage, it is highly advisable to store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Always use high-purity, dry aprotic solvents for long-term storage whenever possible.

Q3: Which solvents should I use or avoid for my experiments?

The choice of solvent is critical and depends on the experimental requirements.

  • Recommended Solvents (for stability): For reactions or analyses where the compound's integrity is paramount, prioritize the use of dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO). These solvents do not participate in hydrolysis.

  • Solvents to Use with Caution: Protic solvents like methanol, ethanol, and water can act as nucleophiles and contribute to ester hydrolysis over time, especially if acidic or basic contaminants are present.[7] When using aqueous buffers, maintain a pH as close to neutral (6.5-7.5) as possible and use them immediately after preparation.

  • Solvents to Avoid for Storage: Avoid storing the compound in aqueous buffers or protic solvents for extended periods, even when frozen, as hydrolysis can still occur slowly.

Q4: How can I quickly assess if my compound has degraded?

The most reliable method is analytical chromatography.

  • Thin-Layer Chromatography (TLC): A quick check can be performed using TLC. The hydrolyzed carboxylic acid product is significantly more polar than the parent ester and will have a much lower Rf value. The appearance of a new, more polar spot is a strong indicator of hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis will show a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks. The hydrolyzed product will typically have a shorter retention time on a reverse-phase column (e.g., C18) due to its increased polarity.[8]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical path to a solution.

Issue 1: An unexpected new peak appears in my HPLC/LC-MS analysis.

This is the most common sign of degradation. The identity of the new peak provides clues to the degradation pathway.

  • Possible Cause A: Ester Hydrolysis

    • Diagnosis: The most likely degradation product is the carboxylic acid formed from hydrolysis. In an LC-MS analysis, this product will have a molecular weight that is 14.02 Da less than the parent compound (loss of CH₂; specifically, replacement of -OCH₃ [31.02 Da] with -OH [17.00 Da]). The hydrolyzed product will also be more polar, leading to an earlier retention time on a standard C18 reverse-phase column.

    • Solution & Confirmation:

      • Check pH: If using an aqueous buffer, verify its pH. A pH > 7.5 strongly suggests base-catalyzed hydrolysis.

      • Run a Control: Intentionally subject a small sample of the parent compound to a mild basic solution (e.g., pH 9 buffer or a trace of ammonium hydroxide) for a short period. Analyze this "forced degradation" sample by HPLC. If the retention time of the new peak in your experiment matches the peak generated in the basic control, you have confirmed hydrolysis.

      • Mitigation: For future experiments, prepare aqueous solutions immediately before use and ensure the pH is maintained at or below 7. If the experimental design allows, switch to an aprotic solvent.

  • Possible Cause B: Debromination

    • Diagnosis: This degradation pathway involves the replacement of the bromine atom with a hydrogen atom. In an LC-MS analysis, this product will have a molecular weight that is 78.92 Da less than the parent compound (loss of ⁷⁹Br, gain of ¹H). This is a significant mass change and should be easily identifiable.

    • Solution & Confirmation:

      • Review Experimental Conditions: Assess if the reaction was exposed to light for prolonged periods, or if any reducing agents or certain metal catalysts (e.g., Palladium) were present, even in trace amounts.

      • Mitigation: Protect your experiment from direct light by using amber vials or covering the reaction vessel with aluminum foil.[6] Ensure all reagents and catalysts are compatible and will not induce debromination.

Issue 2: The concentration of my stock solution is decreasing over time.
  • Possible Cause: Slow Degradation During Storage

    • Diagnosis: Even under recommended storage conditions, very slow degradation can occur, especially in solution. This is often due to trace amounts of water in the solvent or repeated freeze-thaw cycles introducing atmospheric moisture.

    • Solution & Mitigation:

      • Use High-Purity Solvents: Always use anhydrous grade solvents for preparing stock solutions intended for storage.

      • Aliquot Solutions: Prepare single-use aliquots of your stock solution to avoid contaminating the entire stock during repeated use.

      • Re-qualify Old Solutions: If a solution has been stored for an extended period (e.g., >1 month), re-verify its concentration and purity by HPLC against a freshly prepared standard before use.

Issue 3: My solution has developed a yellow or brown tint.
  • Possible Cause: Oxidation or Minor Degradation Pathways

    • Diagnosis: Discoloration often points to the formation of minor, often colored, degradation products, potentially from oxidation. Pyrazoline derivatives, a related class of compounds, are known to form brownish products upon oxidation.[6]

    • Solution & Mitigation:

      • Use an Inert Atmosphere: When preparing and handling solutions, especially for long-term experiments, consider sparging your solvent with an inert gas (argon or nitrogen) and maintaining the reaction or storage vessel under an inert headspace.

      • Use High-Purity Solvents: Peroxides in older solvents (like THF or ether) can initiate oxidative degradation. Use freshly opened bottles of high-purity solvents.

Part 3: Key Experimental Protocols

Protocol 1: Recommended Procedure for Solution Preparation

This protocol is designed to minimize the risk of degradation from the outset.

  • Select Solvent: Choose a high-purity, anhydrous aprotic solvent (e.g., DMSO, ACN, DCM) whenever the experimental workflow allows.

  • Weigh Compound: Accurately weigh the solid this compound in a clean, dry vial.

  • Add Solvent: Using a calibrated pipette, add the appropriate volume of solvent to the vial to achieve the target concentration.

  • Dissolve: Vortex or sonicate the vial gently until the solid is completely dissolved. Avoid excessive heating.

  • Protect from Light: Immediately wrap the vial in aluminum foil or use an amber vial.

  • Storage: If not for immediate use, flush the vial with argon or nitrogen, seal tightly, and store at ≤ -20°C.

Protocol 2: Proactive Stability Assessment via Forced Degradation Study

A forced degradation study is the definitive way to understand your molecule's stability limits and proactively identify potential degradation products.[9][10] This is crucial for developing a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat at 60°C (in a neutral solution).

    • Photolytic Stress: Expose to direct UV light (e.g., in a photostability chamber).

    • Control: Keep one aliquot at room temperature, protected from light.

  • Incubate: Place the vials under their respective conditions.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 6, 12, and 24 hours). For the base hydrolysis, which may be rapid, shorter time points (e.g., 0, 15, 30, 60 minutes) are recommended.[2] Neutralize the acid and base samples before analysis.

  • Analyze: Analyze all samples by a suitable RP-HPLC-UV/MS method.[11]

  • Evaluate:

    • Compare the chromatograms from the stressed samples to the control.

    • Identify the major degradation products formed under each condition.

    • Use the MS data to determine the mass of the degradation products and propose their structures.

    • The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[12]

Part 4: Data Interpretation and Visualization

Summary of Potential Degradation Products

The table below summarizes the key degradation products to look for in your analysis.

Degradation Product NameStructureMolecular Weight Change (from Parent)Likely CauseAnalytical Signature (RP-HPLC)
Parent Compound This compoundN/AN/AMain peak at reference retention time
Hydrolysis Product 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid-14.02 DaAcidic or (primarily) basic conditionsShorter retention time (more polar)
Debromination Product Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate-78.92 DaPhotolysis, reduction, some metal catalystsLonger retention time (less polar)
Visualized Degradation Pathways

G parent Methyl 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate (Parent Compound) hydrolysis 4-bromo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylic acid (Hydrolysis Product) MW Change: -14.02 Da parent->hydrolysis H₂O / OH⁻ (Base) or H₃O⁺ (Acid) debromination Methyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate (Debromination Product) MW Change: -78.92 Da parent->debromination Light (hν) or Reducing Agent

Caption: Primary degradation pathways for the target compound.

Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peak Observed in HPLC/LC-MS check_ms Analyze Mass Spectrum of the New Peak start->check_ms mass_hydrolysis Mass change ≈ -14 Da? check_ms->mass_hydrolysis Compare to Parent MW mass_debrom Mass change ≈ -79 Da? mass_hydrolysis->mass_debrom No confirm_hydrolysis Confirmed: Ester Hydrolysis mass_hydrolysis->confirm_hydrolysis Yes confirm_debrom Confirmed: Debromination mass_debrom->confirm_debrom Yes unknown Unknown Degradant: Requires further structural elucidation mass_debrom->unknown No action_hydrolysis Action: - Check solution pH - Use aprotic solvents - Prepare fresh solutions confirm_hydrolysis->action_hydrolysis action_debrom Action: - Protect from light - Check for incompatible  reagents (reducers, catalysts) confirm_debrom->action_debrom

Caption: Systematic workflow for identifying unknown degradation products.

References

  • Jarończyk, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. Available at: [Link]

  • Nitsche, C., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5773-5777. Available at: [Link]

  • Fathalla, W., et al. (2016). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Structural Chemistry, 27, 1483-1493. Available at: [Link]

  • Nitsche, C., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]

  • Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Available at: [Link]

  • Pereira, M. M., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Trofimov, B. A., et al. (2017). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 22(11), 1842. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(8). Available at: [Link]

  • Jarończyk, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • Plamondon, L., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 91(6), 1438-1446. Available at: [Link]

  • Wang, Z., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science, 53(2), 380-384. Available at: [Link]

  • Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • Dar, A. M., & Mir, M. A. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Parnes, U., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1448. Available at: [Link]

  • Bhatt, T., & Sivakumar, T. (2019). Forced degradation studies of Brexpiprazole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • International Journal of ChemTech and Pharmaceutical Analysis. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Al-Hourani, B. J. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Parnes, U., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available at: [Link]

  • Shestopalov, M. A., & Shestopalova, N. B. (2017). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]

  • de Oliveira, C. B., et al. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Available at: [Link]

  • Huang, D., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 149, 457-463. Available at: [Link]

  • Imeni, S., et al. (2024). Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Meher, M. K. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. Available at: [Link]

  • Cîrcu, V., et al. (2018). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2018(3), M1009. Available at: [Link]

  • Wang, Y., et al. (2024). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. PubMed. Available at: [Link]

  • An-Najah Journals. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. Available at: [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its versatile nature, arising from its unique physicochemical properties, allows for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This guide provides an in-depth comparative analysis of analogs of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a representative member of this promising class of compounds. We will delve into the structure-activity relationships (SAR) that govern their performance, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Core Scaffold: Understanding the Therapeutic Potential of Pyrazoles

The therapeutic versatility of the pyrazole ring stems from its ability to engage in various non-covalent interactions with biological targets. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein active sites. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its five-membered structure provides a rigid framework for the precise spatial orientation of substituents.

The subject of our analysis, this compound, possesses several key features that can be systematically modified to modulate its biological activity:

  • N1-substitution (Ethyl group): The substituent at this position can influence the molecule's lipophilicity, metabolic stability, and interaction with the target protein.

  • C3-substitution (Methyl group): This position is often crucial for establishing key binding interactions and can significantly impact potency and selectivity.

  • C4-substitution (Bromo group): Halogen atoms at this position can modulate the electronic properties of the ring and form halogen bonds, a type of non-covalent interaction of growing importance in drug design.

  • C5-substitution (Methyl carboxylate group): This group can be modified to a carboxamide or other bioisosteres to fine-tune activity and pharmacokinetic properties.[1]

This guide will explore how variations at these positions impact the anticancer, anti-inflammatory, and kinase inhibitory activities of this class of compounds.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key enzymes that drive cancer cell growth and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.

Structure-Activity Relationship (SAR) Insights

Our analysis of the literature reveals several key trends in the SAR of pyrazole analogs as anticancer agents:

  • N1-Aryl Substitution: The presence of an aryl group at the N1 position is often associated with potent antiproliferative activity. For instance, 1,5-diarylpyrazole derivatives have been shown to be effective tubulin polymerization inhibitors.[4]

  • C3-Carboxamide Moiety: Conversion of the C5-carboxylate to a C3-carboxamide can significantly enhance anticancer activity. This modification allows for additional hydrogen bonding interactions with the target protein.[1]

  • C4-Halogenation: Halogen substitution at the C4 position, such as with bromine or chlorine, has been shown to improve the potency of some pyrazole-based anticancer agents.[4]

  • C5-Aryl Substitution: Similar to the N1 position, aryl substitution at the C5 position can contribute to potent anticancer effects. The nature and substitution pattern of this aryl ring are critical for activity.

Comparative Performance of Pyrazole Analogs in Anticancer Assays

The following table summarizes the in vitro anticancer activity of selected pyrazole analogs from various studies. While a direct comparison is challenging due to differing experimental conditions and cell lines, these data provide valuable insights into the relative potency of different substitution patterns.

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentC5-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 PhenylMethylHp-MethoxyphenylHCT-1163.94[5]
Analog 2 PhenylMethylHp-ChlorophenylHCT-1162.41[5]
Analog 3 2,4-DichlorophenylPhenylHThiazolylA549>100[4]
Analog 4 4-ChlorophenylPhenylHAcylhydrazoneA5491.5[4]
Analog 5 PhenylCF3Hp-TolylMCF-70.45[6]
Analog 6 Phenylp-TolylH5-Chloro-2-hydroxyphenylMCF-71.31[6]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT-116, A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The pyrazole analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and the cells are treated with the compound dilutions. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the treatment medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Pyrazole Analogs A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro anticancer screening using the MTT assay.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling pathways controlling proliferation, survival, and angiogenesis. The structural flexibility of the pyrazole scaffold allows for the design of potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) for Kinase Inhibition

The development of pyrazole-based kinase inhibitors has revealed key structural features that govern their potency and selectivity:

  • Hinge-Binding Motifs: The N1 and N2 atoms of the pyrazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for many ATP-competitive inhibitors.

  • Gatekeeper Pocket Interactions: Substituents on the pyrazole ring can be designed to interact with the "gatekeeper" residue, a critical determinant of kinase selectivity.

  • Solvent-Exposed Regions: Modifications to the pyrazole scaffold can extend into the solvent-exposed region of the active site, providing opportunities to improve potency and modulate physicochemical properties.

Comparative Performance of Pyrazole Analogs as Kinase Inhibitors

The following table presents the kinase inhibitory activity of various pyrazole analogs against different kinase targets.

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentKinase TargetIC50 (nM)Reference
Analog 7 PhenylAmidePhenylAurora-A110[7]
Analog 8 PhenylAmidePhenylAurora-B150[7]
Analog 9 4-FluorophenylPyrimidinePhenylFGFR146[8]
Analog 10 4-FluorophenylPyrimidinePhenylFGFR241[8]
Analog 11 PhenylNiacinamidePhenylV600E-B-RAF330[9]
Analog 12 PhenylBenzimidazolePhenylChk217.9[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase, a specific peptide substrate, ATP, and necessary cofactors (e.g., MgCl2).

  • Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.

  • Reaction Initiation: In a suitable microplate format (e.g., 96-well or 384-well), add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

    • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Antibody-Based Detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary detection system (e.g., fluorescence, luminescence, or absorbance).

    • Coupled Enzyme Assay: Using a series of enzymes to couple the production of ADP (a product of the kinase reaction) to a detectable signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare Kinase Reaction Mix B Add Pyrazole Analog Dilutions A->B C Initiate Reaction with ATP B->C D Incubate C->D E Detect Phosphorylation D->E F Calculate IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Certain pyrazole derivatives are well-known for their anti-inflammatory properties, most notably the selective COX-2 inhibitor celecoxib. The anti-inflammatory effects of these compounds are often mediated by the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Structure-Activity Relationship for Anti-inflammatory Pyrazoles

The design of anti-inflammatory pyrazoles has led to the identification of key structural features that confer potent and selective COX-2 inhibition:

  • 1,5-Diaryl Substitution: The presence of aryl groups at the N1 and C5 positions is a common feature of many potent and selective COX-2 inhibitors.

  • C3-Trifluoromethyl Group: A trifluoromethyl group at the C3 position is a hallmark of celecoxib and is crucial for its COX-2 selectivity.

  • p-Sulfonamido Phenyl Group: The p-sulfonamidophenyl group at the N1 position of celecoxib is essential for its high affinity and selectivity for the COX-2 enzyme.

Comparative Performance of Pyrazole Analogs in Anti-inflammatory Assays

The following table summarizes the COX-2 inhibitory activity of selected pyrazole analogs.

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentCOX-2 IC50 (µM)Reference
Analog 13 p-SulfonamidophenylCF3p-Tolyl0.04[4]
Analog 14 PhenylPhenylp-Chlorophenyl0.781[4]
Analog 15 PhenylPhenylp-Bromophenyl0.781[4]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of pyrazole analogs against COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.

Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions, including the reaction buffer, arachidonic acid (substrate), and the respective COX-1 or COX-2 enzyme.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate, followed by the addition of the COX enzyme. Incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Prostaglandin Measurement: The assay measures the amount of prostaglandin F2α produced by the COX enzyme, typically through a competitive EIA format.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

G cluster_sar Structure-Activity Relationship Logic Start Core Pyrazole Scaffold Mod1 Modify N1-Substituent Start->Mod1 Mod2 Modify C3-Substituent Start->Mod2 Mod3 Modify C4-Substituent Start->Mod3 Mod4 Modify C5-Substituent Start->Mod4 Activity Biological Activity (Anticancer, Kinase Inhibition, Anti-inflammatory) Mod1->Activity Mod2->Activity Mod3->Activity Mod4->Activity SAR Structure-Activity Relationship Activity->SAR

Caption: Logical relationship in structure-activity relationship studies.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals the remarkable versatility of the pyrazole scaffold in medicinal chemistry. By systematically modifying the substituents at the N1, C3, C4, and C5 positions, researchers can fine-tune the biological activity of these compounds, leading to the development of potent and selective anticancer, anti-inflammatory, and kinase-inhibiting agents.

The structure-activity relationships discussed in this guide, supported by experimental data and detailed protocols, provide a roadmap for the rational design of novel pyrazole-based therapeutics. Future research in this area should focus on:

  • Exploring Novel Substitution Patterns: The synthesis and evaluation of pyrazole analogs with diverse and novel substituents will continue to expand the chemical space and may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Multi-Targeted Drug Design: The development of pyrazole derivatives that can simultaneously inhibit multiple targets involved in a disease process holds great promise for overcoming drug resistance and improving therapeutic outcomes.

  • Advanced In Vitro and In Vivo Models: The use of more sophisticated preclinical models, such as 3D cell cultures, patient-derived xenografts, and genetically engineered mouse models, will provide more accurate predictions of clinical efficacy.

By leveraging the insights presented in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of pyrazole-based medicines to address unmet medical needs.

References

  • Kamal, A., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 11(45), 28183-28198.
  • Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(9), 875.
  • Patel, R., et al. (2022). In vitro anticancer screening of synthesized compounds.
  • Ghorab, M. M., et al. (2021). In vitro growth inhibitory activity of pyrazoles and reference compounds.
  • Jassas, R. S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349.
  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1947-1953.
  • Wang, Y., et al. (2021). The structure-activity relationship demonstrated that the carboxamide...
  • Ohta, S., et al. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1776-1787.
  • Okasha, R. M., et al. (2020). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells.
  • Reddy, T. S., et al. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1599.
  • Bantscheff, M., et al. (2007). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays.
  • Kankala, S., et al. (2022).
  • Ohta, S., et al. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. PubMed.
  • Sardar, S., et al. (2012). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one.
  • Le, T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34491-34507.
  • Lee, K., et al. (2010). 1, 9-Pyrazoloanthrones downregulate HIF-1α and sensitize cancer cells to cetuximab-mediated anti-EGFR therapy. PLoS ONE, 5(12), e15823.
  • Kankala, S., et al. (2022).
  • Singh, P., & Kumar, A. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(16), 4983.
  • Kumar, A., et al. (2018). Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase...
  • Wang, Y., et al. (2013). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 18(11), 13646-13660.
  • Liu, K., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353.
  • Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Lee, K., et al. (2011). Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Organic Chemistry: An Indian Journal, 18(1), 1-15.
  • Al-Jbouri, A. A. A. (2024). Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. Advanced Journal of Chemistry, Section A, 7(3), 248-259.
  • Chen, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116795.
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Kumar, R., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. International Journal of Chemical Sciences, 15(4), 211.

Sources

A Comparative Guide to HPLC-UV and LC-MS for the Purity Analysis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity analysis of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole derivative often encountered as a key intermediate in pharmaceutical synthesis. We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to guide researchers and drug development professionals in selecting the optimal analytical strategy for their specific needs.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Regulatory bodies mandate rigorous characterization of impurities, as even trace amounts can possess undesirable toxicological properties.[1][2] The subject molecule, with its halogenated pyrazole core, presents a typical analytical challenge where robust and specific methods are required to separate and identify structurally similar process-related impurities and potential degradants.

Part 1: The Workhorse Method - Reversed-Phase HPLC with UV Detection

For routine quality control and quantitative purity assessment, RP-HPLC-UV is the industry standard. Its robustness, cost-effectiveness, and high precision make it ideal for determining the percentage purity of the main compound and quantifying known impurities.[3]

Rationale for Method Design

The selection of chromatographic conditions is paramount for achieving adequate separation.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and effectiveness in retaining moderately non-polar compounds like our target molecule through hydrophobic interactions. The end-capped silica provides a neutral surface, minimizing undesirable interactions.

  • Mobile Phase: A combination of water and acetonitrile is used. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many compounds. An acidic modifier, 0.1% formic acid, is incorporated into the aqueous phase. This serves a crucial purpose: to protonate any residual silanol groups on the stationary phase and to ensure the analyte is in a consistent, single ionic form, which results in sharper, more symmetrical peaks.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed. This is superior to an isocratic (constant composition) method for impurity profiling, as it allows for the effective elution of a wide range of compounds with varying polarities, from early-eluting polar impurities to late-eluting non-polar ones, within a reasonable timeframe.[1]

  • UV Detection: Detection is set at 254 nm, a common wavelength for aromatic and heterocyclic compounds, ensuring good sensitivity for the pyrazole core.

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic Acid (ACS grade or higher)

    • This compound reference standard and test sample.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %B
      0.0 40
      15.0 90
      18.0 90
      18.1 40

      | 22.0 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Illustrative Data and Interpretation

The primary output is a chromatogram showing peaks corresponding to the main compound and its impurities. Purity is typically assessed by the area percent method, assuming all compounds have a similar response factor at the chosen wavelength.

Table 1: Hypothetical HPLC-UV Purity Analysis Results

Peak IDRetention Time (min)Peak AreaArea %Resolution (Rs)
Impurity A6.815,3000.12-
Impurity B8.122,8000.183.1
Main Compound 9.5 12,612,500 99.50 3.5
Impurity C11.220,4000.164.2
Impurity D12.55,1000.042.9

Interpretation: The method successfully separates the main compound from four potential impurities. The resolution values (Rs > 2) indicate a good baseline separation between all adjacent peaks, which is critical for accurate quantification.[4] The purity is calculated to be 99.50% based on peak area. However, HPLC-UV alone cannot identify Impurities A, B, C, and D; they are simply quantified relative to the total detected components.

Part 2: The Investigator Method - Liquid Chromatography-Mass Spectrometry (LC-MS)

When the identity of impurities is unknown, LC-MS is the definitive tool. It couples the powerful separation of HPLC with the mass-resolving capability of mass spectrometry, providing molecular weight information that is crucial for structural elucidation.[5]

Rationale for Method Design

The LC method developed for UV detection can often be directly transferred to an LC-MS system, provided the mobile phase is compatible.

  • LC Conditions: The same C18 column and gradient are used. Formic acid is an excellent choice as a mobile phase modifier for LC-MS because it is volatile and aids in the ionization process. Non-volatile buffers, such as phosphate, must be avoided as they will contaminate the MS ion source.

  • Ionization Source: Electrospray Ionization (ESI) is the preferred technique for polar to moderately polar analytes. For the target molecule, which contains nitrogen atoms, positive ion mode ESI ([M+H]⁺) is highly effective as the pyrazole nitrogens are readily protonated.

  • Mass Analyzer: A single quadrupole mass spectrometer is sufficient for determining the molecular weight of impurities. For more complex structural analysis, high-resolution mass spectrometry (HRMS) systems like Time-of-Flight (TOF) or Orbitrap would be used to obtain accurate mass data, enabling the determination of elemental compositions.

Experimental Protocol: LC-MS
  • Instrumentation: An integrated LC-MS system, comprising an HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Identical to the HPLC-UV method described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Range: m/z 100 - 800

    • Capillary Voltage: 3.5 kV

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

  • Sample Preparation: Same as the HPLC-UV method.

Illustrative Data and Interpretation

LC-MS provides two correlated data sets: the total ion chromatogram (TIC), which is analogous to the UV chromatogram, and the mass spectrum for each eluting peak.

Table 2: Hypothetical LC-MS Impurity Identification

RT (min)Experimental m/z [M+H]⁺Proposed FormulaProposed Identity
6.8205.0C₅H₅BrN₂O₂Impurity A (Des-ethyl, N-H)
8.1235.0C₇H₁₁N₂O₂Impurity B (De-bromo, +H)
9.5 249.0/251.0 C₈H₁₁BrN₂O₂ Main Compound
11.2249.0/251.0C₈H₁₁BrN₂O₂Impurity C (Regioisomer)
12.5265.0/267.0C₈H₁₁BrN₂O₃Impurity D (N-Oxide)

Interpretation: The mass spectrometer provides critical data.

  • Main Compound: The peak at 9.5 min shows a pair of ions at m/z 249.0 and 251.0. This is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio), confirming the identity of the main peak. The expected [M+H]⁺ for C₈H₁₁BrN₂O₂ is 249.00.

  • Impurity Identification:

    • Impurity A (m/z 205.0): This mass corresponds to the loss of an ethyl group (28 Da) and the addition of a proton, suggesting a potential starting material or side-product.

    • Impurity B (m/z 235.0): This mass suggests the replacement of the bromine atom (79/81 Da) with a hydrogen atom (1 Da).

    • Impurity C (m/z 249.0/251.0): This impurity has the same mass as the parent compound but a different retention time, strongly indicating it is a regioisomer, a common byproduct in pyrazole synthesis.[5]

    • Impurity D (m/z 265.0/267.0): This mass is 16 Da higher than the main compound, a classic sign of oxidation (e.g., formation of an N-oxide).

Part 3: Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between these two powerful techniques depends entirely on the analytical goal.

FeatureHPLC-UVLC-MS
Primary Application Quantitative analysis, routine QC, purity assayQualitative analysis, impurity identification, structural elucidation
Information Provided Retention time, quantitative data (Area %)Retention time, quantitative data, molecular weight, isotopic patterns
Specificity Relies solely on chromatographic separationHigh; distinguishes co-eluting peaks with different masses
Sensitivity Good, but analyte-dependentGenerally higher, especially in Selected Ion Monitoring (SIM) mode
Cost Lower initial investment and running costsHigher initial investment and maintenance costs
Complexity & Robustness Simpler operation, generally more robust for routine useMore complex, sensitive to matrix effects and contamination
Regulatory Standing Well-established for release testing and stability studiesEssential for impurity profiling during development and for unknown identification

Workflow Visualizations

The following diagrams illustrate the operational flow for each technique.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Diluent inj Autosampler Injection prep->inj sep C18 Column Separation inj->sep det UV/PDA Detector sep->det analysis Generate Chromatogram (Absorbance vs. Time) det->analysis quant Calculate Area % Purity analysis->quant

Caption: High-level workflow for purity analysis using HPLC-UV.

LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis prep Dissolve Sample in Diluent inj Autosampler Injection prep->inj sep C18 Column Separation inj->sep ion ESI Source (Ionization) sep->ion ms Mass Analyzer (m/z Separation) ion->ms analysis Generate TIC & Mass Spectra ms->analysis id Identify Impurity Structures analysis->id

Sources

A Comparative Guide to the Synthesis of Substituted Pyrazole-5-carboxylates: An Evaluation of Modern and Classical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrazole-5-carboxylates are a cornerstone of modern medicinal chemistry and drug development. Their prevalence in a wide array of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors, underscores the critical importance of efficient and versatile synthetic routes to this privileged scaffold. This guide provides an in-depth comparison of classical and contemporary methods for the synthesis of these valuable compounds, offering researchers the insights needed to select the optimal strategy for their specific research and development goals. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a comparative analysis of their performance based on experimental data.

The Classical Approach: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in the late 19th century, remains a widely used and reliable method for the preparation of pyrazoles.[1][2] The reaction involves the condensation of a β-ketoester with a hydrazine, followed by cyclization and dehydration to form the pyrazole ring.[1][2][3]

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the ester carbonyl, followed by the elimination of water and alcohol to yield the aromatic pyrazole ring.[1] The use of a catalytic amount of acid can accelerate the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[2]

G reagents β-Ketoester + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack pyrazole Substituted Pyrazole-5-carboxylate cyclization->pyrazole Dehydration

Figure 1: Simplified workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a standard procedure for the Knorr synthesis.[4][5]

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.10 g, 5 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.25 mL, 5 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Multicomponent Reactions (MCRs): A Strategy for Efficiency

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool in modern organic synthesis.[6][7][8] For the synthesis of pyrazole-5-carboxylates, MCRs offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[6][8]

Mechanism of a Representative Multicomponent Synthesis

A common MCR approach to pyrazoles involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. The mechanism typically begins with a Knoevenagel condensation between the aldehyde and the β-ketoester to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the hydrazine to the unsaturated system and subsequent intramolecular cyclization and dehydration to afford the pyrazole product.[9] The use of a catalyst, such as an acid or a base, can facilitate the different steps of the reaction cascade.[8]

G reactants Aldehyde + β-Ketoester + Hydrazine knoevenagel Knoevenagel Condensation reactants->knoevenagel michael Michael Addition knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization pyrazole Substituted Pyrazole-5-carboxylate cyclization->pyrazole

Figure 2: A generalized workflow for a three-component pyrazole synthesis.

Experimental Protocol: One-Pot Synthesis of Ethyl 6-amino-4-(4-methoxyphenyl)-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is an example of a multicomponent reaction leading to a fused pyrazole system.[10]

Materials:

  • 1,3-dimethyl-1H-pyrazol-5-amine

  • Ethyl cyanoacetate

  • 4-Methoxybenzaldehyde

  • Ammonium acetate

  • Triethylamine (TEA)

  • Water

Procedure:

  • In a reaction vessel, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), 4-methoxybenzaldehyde (1 mmol), ammonium acetate (1 mmol), and TEA (0.5 mmol).

  • Add water as the solvent.

  • Heat the reaction mixture at 40°C for 20 minutes under microwave irradiation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the solid with water and dry to obtain the desired product.

[3+2] Cycloaddition Reactions: A Regioselective Approach

1,3-Dipolar cycloaddition reactions are a powerful class of pericyclic reactions that allow for the construction of five-membered heterocyclic rings with high regioselectivity and stereoselectivity.[11][12][13] In the context of pyrazole synthesis, the reaction between a 1,3-dipole, such as a diazo compound or a nitrile imine, and a dipolarophile, typically an alkyne or an alkene, provides a direct route to the pyrazole core.[11][13]

Mechanism of 1,3-Dipolar Cycloaddition

The reaction of ethyl diazoacetate (a 1,3-dipole) with an alkyne (a dipolarophile) proceeds via a concerted [3+2] cycloaddition mechanism to form an unstable 3H-pyrazole intermediate. This intermediate then undergoes a 1,5-sigmatropic shift to afford the stable, aromatic pyrazole product.[11] The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the dipole and the dipolarophile.

G reactants 1,3-Dipole (e.g., Ethyl Diazoacetate) + Alkyne cycloaddition [3+2] Cycloaddition reactants->cycloaddition intermediate 3H-Pyrazole Intermediate cycloaddition->intermediate rearrangement 1,5-Sigmatropic Shift intermediate->rearrangement pyrazole Substituted Pyrazole-5-carboxylate rearrangement->pyrazole

Figure 3: General mechanism of pyrazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate via in situ Generated Ethyl Diazoacetate

This protocol describes a sustainable approach using an aqueous micellar environment.[11][14]

Materials:

  • Ethyl glycinate hydrochloride

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Diethyl acetylenedicarboxylate

  • TPGS-750-M (surfactant)

  • Sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • In a reaction flask, prepare a 1.5% wt solution of TPGS-750-M in water (7 mL).

  • To this solution, add ethyl glycinate hydrochloride (1.5 mmol) and sodium nitrite (1.5 mmol).

  • Cool the mixture to 0°C and add sulfuric acid (0.04 mmol).

  • Stir the mixture at room temperature for 30 minutes to generate ethyl diazoacetate in situ.

  • Add sodium carbonate (0.04 mmol) followed by diethyl acetylenedicarboxylate (1 mmol).

  • Stir the reaction at room temperature for 20 hours.

  • After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to yield diethyl 1H-pyrazole-3,5-dicarboxylate.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, often higher yields, and improved product purity.[15][16][17] The application of microwave irradiation to the synthesis of pyrazole-5-carboxylates can significantly enhance the efficiency of classical and modern synthetic methods.[15][18][19]

The Rationale Behind Microwave Acceleration

Microwave heating is a result of the interaction of the electromagnetic field with polar molecules in the reaction mixture. This direct and efficient energy transfer leads to rapid and uniform heating, which can accelerate reaction rates and often enables reactions to be carried out at lower bulk temperatures than with conventional heating.[17] This can be particularly advantageous for MCRs and cycloaddition reactions.

Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

This protocol provides a comparison between conventional and microwave-assisted synthesis.[17][18]

Materials:

  • Aryl hydrazine

  • β-ketoester

  • Ethanol

  • Glacial acetic acid

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the aryl hydrazine (1 mmol) and β-ketoester (1 mmol) in ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[18]

  • After the reaction is complete, cool the vessel to a safe temperature.

  • Remove the solvent under reduced pressure and purify the crude product as necessary.

Comparative Analysis of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesTypical YieldsTypical Reaction Times
Knorr Synthesis Well-established, reliable, readily available starting materials.[1][2]Can require harsh conditions, may lead to regioisomeric mixtures with unsymmetrical β-dicarbonyls.[17]60-90%[5][18]2-4 hours (conventional)[4][18]
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid generation of diversity.[6][8]Optimization can be complex, sometimes requires specific catalysts.[8]80-95%[10][20]15-30 minutes (microwave)[10][21]
[3+2] Cycloaddition High regioselectivity, access to diverse substitution patterns.[11][13]Some 1,3-dipoles can be unstable or hazardous to handle.[11]70-90%[1][11]16-24 hours (conventional)[1][11]
Microwave-Assisted Synthesis Drastically reduced reaction times, often higher yields, improved purity.[15][16][17]Requires specialized equipment.90-98%[18][19]2-20 minutes[15][18]

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate method for the synthesis of substituted pyrazole-5-carboxylates depends on a variety of factors, including the desired substitution pattern, the scale of the reaction, the available equipment, and the overall synthetic goals.

  • The Knorr synthesis remains a valuable tool for straightforward syntheses where the starting materials are readily available.

  • Multicomponent reactions are ideal for the rapid generation of compound libraries for high-throughput screening and lead discovery, offering efficiency and structural diversity.

  • [3+2] cycloaddition reactions provide a highly regioselective route to specific pyrazole isomers that may be difficult to access through other methods.

  • Microwave-assisted synthesis offers a significant acceleration of all these methods and is the preferred approach for rapid reaction optimization and high-throughput synthesis.

By understanding the strengths and limitations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the substituted pyrazole-5-carboxylate scaffolds that are vital for the advancement of drug discovery and development.

References

  • Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (2022). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, e202200632. [Link]

  • (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Taylor & Francis Online. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • (2022). Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. Springer. [Link]

  • Chaudhari, D., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. Wiley Online Library. [Link]

  • (n.d.). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. Research Square. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrazole derivatives. [Link]

  • Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. [Link]

  • Chate, A. V., & Mali, S. S. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.).
  • (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]

  • (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][11][13]triazines. NIH. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • MDPI. (2016). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]

  • Scilit. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • Google Patents. (n.d.).
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. [Link]

  • de Oliveira, C. S. A., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. [Link]

  • ResearchGate. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Halogenated Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its metabolic stability and versatile chemical nature allow it to serve as a foundational structure for inhibitors targeting a wide array of enzymes and receptors, including kinases, monoamine oxidases (MAO), and various proteases.[1][3][4] A key strategy in the optimization of these pyrazole-based compounds is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a powerful tool used by medicinal chemists to fine-tune a molecule's biological activity, selectivity, and pharmacokinetic profile.[3][5]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of halogenated pyrazole inhibitors. We will explore how the strategic placement and choice of halogen substituents influence inhibitor potency and selectivity against different biological targets, supported by experimental data and detailed evaluation protocols.

The Strategic Role of Halogenation in Inhibitor Design

The modification of a lead compound by introducing halogens is a well-established strategy in drug discovery. More than 40% of drugs in clinical trials or approved by the FDA are halogenated.[3] The unique properties of halogens allow them to modulate a molecule's characteristics in several ways:

  • Size and Lipophilicity: As one moves down the halogen group from fluorine to iodine, the atomic radius and lipophilicity increase. This can enhance van der Waals interactions within a hydrophobic binding pocket and improve membrane permeability, but excessive lipophilicity can also lead to off-target effects or poor solubility.[5]

  • Electronic Effects: The high electronegativity of halogens, particularly fluorine, can alter the charge distribution of the pyrazole ring and adjacent functional groups. This can influence pKa, hydrogen bonding capability, and metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

  • Halogen Bonding: This is a specific, non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis base, such as a carbonyl oxygen or a nitrogen atom on a protein backbone. This directional interaction can provide a significant boost to binding affinity and selectivity.

The following diagram illustrates the logical relationship between halogen properties and their resulting impact on inhibitor characteristics.

SAR_Logic cluster_properties Halogen Properties cluster_effects Molecular Effects cluster_outcomes Inhibitor Performance Prop Size Lipophilicity Electronegativity Polarizability Effect Modulation of: - Steric Fit - Hydrophobic Interactions - Dipole Moments - Halogen Bonding - Metabolic Stability Prop->Effect influences Outcome Impact on: - Binding Affinity (Potency) - Target Selectivity - Pharmacokinetics (ADME) - Reduced Off-Target Effects Effect->Outcome determines

Caption: Logical flow from halogen properties to inhibitor performance.

Comparative Analysis: SAR Across Different Target Classes

The impact of halogenation is highly context-dependent, varying significantly with the specific protein target and the position of the substitution on the pyrazole scaffold.

Case Study 1: Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for neurodegenerative disorders. A study on halogenated pyrazolines revealed a clear and potent SAR trend.[3][6] Halogen substitutions on a phenyl ring at the 5-position of the pyrazoline core demonstrated a direct correlation between the halogen's properties and inhibitory potency against human MAO-B.[3][6]

Table 1: Comparison of Halogenated Pyrazolines as MAO-B Inhibitors

Compound ID Halogen at para-position MAO-B IC₅₀ (µM) MAO-A IC₅₀ (µM) Selectivity Index (SI) for MAO-B
EH1 -H (None) > 10 > 10 -
EH8 -Br 0.142 4.31 > 30.3
EH6 -Cl 0.089 > 5 > 55.8
EH7 -F 0.063 8.38 133.0

Data synthesized from Chaurasiya et al., 2021.[3][6]

The experimental data clearly shows that potency against MAO-B increases in the order: H < Br < Cl < F .[3][6] The fluorine-substituted compound EH7 was the most potent and selective inhibitor. This strong effect is attributed to the high electronegativity of the fluorine atom, which can enhance stabilizing interactions within the enzyme's active site.[3] This case study exemplifies how a small, highly electronegative halogen can drastically improve biological activity.

Case Study 2: Cannabinoid Receptor 1 (CB1) Antagonists

For CB1 receptor antagonists, a different SAR pattern emerges, highlighting the importance of both the type of halogen and its specific location on the scaffold. Research on pyrazole derivatives identified key structural requirements for potent and selective CB1 antagonism.[7]

  • Position 1: A 2,4-dichlorophenyl group was found to be optimal.

  • Position 5: A para-substituted phenyl ring was crucial, with larger halogens showing increased potency. The most potent compound in the series featured a p-iodophenyl group.[7]

This demonstrates a scenario where larger, more polarizable halogens like chlorine and iodine contribute more effectively to binding, likely through a combination of hydrophobic interactions and halogen bonding within the CB1 receptor's binding pocket. The iodinated nature of the lead compound also offers the potential for use as a SPECT imaging agent.[7]

Case Study 3: Protoporphyrinogen Oxidase (PPO) Inhibitors

In the field of agrochemicals, halogenated pyrazoles have been developed as potent herbicides that inhibit the PPO enzyme.[8] In this context, halogen-substituted pyrazoles were investigated as bioisosteric replacements for uracil-based PPO inhibitors.[8][9] This strategy led to the discovery of novel pyrazole-based lead structures with excellent herbicidal activity, even against weeds that have developed resistance to other PPO inhibitors.[8] This highlights the utility of halogenated pyrazoles in overcoming drug resistance by presenting a different binding motif to the target enzyme.

Experimental Protocols for Inhibitor Evaluation

To establish a robust SAR, a systematic approach combining biochemical and cell-based assays is essential. The protocols must be designed to yield reliable, reproducible data that can validate the inhibitor's mechanism and potency.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Synthesis Synthesis of Halogenated Pyrazole Analogs Biochem In Vitro Biochemical Assay (Determine IC₅₀, Kᵢ, MoA) Synthesis->Biochem Cellular Cell-Based Potency Assay (Confirm Cellular Activity & Toxicity) Biochem->Cellular Validate hits Selectivity Selectivity Profiling (Screen against related targets) Cellular->Selectivity ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Selectivity->ADME Lead_Opt Lead Optimization (SAR-guided redesign) ADME->Lead_Opt Lead_Opt->Synthesis Iterate

Caption: General workflow for the evaluation of novel inhibitors.

Protocol 1: In Vitro Enzyme Inhibition Assay for IC₅₀ Determination

This protocol provides a framework for measuring the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀), a key measure of potency.[10]

Causality: The choice of substrate concentration is critical. Assays are often run at a substrate concentration equal to or below its Michaelis-Menten constant (Kₘ).[11] This ensures that the assay is sensitive to competitive inhibitors, which compete directly with the substrate for the active site.[11][12]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer. The buffer should be optimized for pH and ionic strength to ensure enzyme stability and activity.

    • Prepare a stock solution of the enzyme's specific substrate.

  • Assay Plate Setup:

    • Using a 96- or 384-well microplate, perform serial dilutions of the inhibitor stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Include solvent-only (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the diluted inhibitor solutions to the wells.

    • Add the enzyme solution to each well (except the no-enzyme control).

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme and reach equilibrium.

  • Initiation of Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection:

    • Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader. The reaction should be monitored in the linear range.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Potency and Cytotoxicity Assay

Biochemical assays are essential, but they do not guarantee success in a biological system.[13] Cell-based assays are critical for confirming that an inhibitor can cross the cell membrane, engage its target in the complex cellular environment, and exert its effect without causing general cytotoxicity.[14][15][16]

Causality: Running a cytotoxicity assay in parallel is a self-validating mechanism. It ensures that the observed inhibition of a cellular process (e.g., proliferation) is due to the specific targeting of the enzyme or pathway of interest, and not simply because the compound is killing the cells.[14]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing a target kinase) in appropriate media and conditions until it reaches the exponential growth phase.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated pyrazole inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO-containing medium).

  • Incubation:

    • Incubate the plates for a period relevant to the cell cycle (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Viability/Potency Measurement:

    • Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based luminescence assay like CellTiter-Glo®) to each well.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Measure the signal (absorbance or luminescence) using a microplate reader. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) value by non-linear regression.

By comparing data from both biochemical and cellular assays, researchers can build a comprehensive understanding of an inhibitor's SAR and identify promising candidates for further development.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. National Institutes of Health.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. PubMed Central.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. National Institutes of Health.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. National Institutes of Health.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. ResearchGate.
  • The potency of cell-based assays to predict response to TNF inhibitor therapy. PubMed.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed.
  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • "Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents". BULLETIN FOR TECHNOLOGY AND HISTORY.
  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences.
  • Cell-Based Potency Assays. BioAgilytix Labs.
  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. PubMed.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. National Institutes of Health.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC - NIH. National Institutes of Health.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink.
  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.
  • Effect of Enzyme Inhibition on Enzymatic Reaction. Creative Enzymes.
  • Halogenation of the pyrazole scaffold. ResearchGate.
  • Structure Activity Relationships. Drug-Design.org.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.

Sources

Halogen Wars: A Comparative Efficacy Analysis of Brominated and Chlorinated Pyrazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic functionalization of the pyrazole ring is a key approach in the rational design of novel, more potent drug candidates. Among the various modifications, halogenation has proven to be a particularly effective strategy to enhance the pharmacological profile of these analogs. This guide provides an in-depth, comparative analysis of the efficacy of brominated versus chlorinated pyrazole analogs, supported by experimental data and detailed protocols to aid researchers in their drug development endeavors.

The choice between bromine and chlorine as a substituent can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. While often considered isosteric, the subtle differences in their atomic radii, electronegativity, and ability to form halogen bonds can lead to profound variations in biological efficacy. This guide will explore these nuances, offering a clear comparison to inform lead optimization strategies.

I. The Chemical Blueprint: Synthesis of Halogenated Pyrazole Analogs

The synthesis of halogenated pyrazoles can be achieved through various established synthetic routes. A common and versatile method involves the cyclocondensation of a halogenated 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of the halogen atom at a specific position on the pyrazole core.

Representative Synthesis of a Chlorinated Pyrazole Analog:

A well-established route to synthesize chlorinated pyrazole analogs involves the reaction of a chlorinated chalcone with a hydrazine derivative. For instance, the synthesis of novel pyrazole derivatives with antimicrobial activity has been reported starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]

Representative Synthesis of a Brominated Pyrazole Analog:

Similarly, brominated pyrazoles can be synthesized. For example, the reaction of chalcones with p-sulfamylphenylhydrazine can lead to the formation of pyrazole derivatives which can then be further modified. The introduction of a bromine substituent on one of the aryl rings of the chalcone precursor allows for the synthesis of the corresponding brominated pyrazole analog.[4]

II. Head-to-Head Battle: Comparative Efficacy Data

The true measure of a drug candidate's potential lies in its biological efficacy. Structure-activity relationship (SAR) studies often reveal that the nature of the halogen substituent is a critical determinant of activity. While comprehensive head-to-head comparisons are not always available in the literature, existing studies provide valuable insights.

A study on the antimicrobial activity of novel substituted pyrazoles provides a direct comparison between chloro and bromo derivatives.[4] The minimum inhibitory concentration (MIC) values were determined against various microbial strains, offering a quantitative measure of their efficacy.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Pyrazole Analogs [4]

Compound IDSubstituent (X)Staphylococcus aureusCandida albicans
1a -H>100>100
1b -Cl12.525
1c -Br12.525
2a -H50100
2b -Cl6.2512.5
2c -Br6.2512.5

The data clearly indicates that the presence of either a chloro or bromo substituent significantly enhances the antimicrobial activity compared to the unsubstituted analog. In this particular study, both halogenated analogs exhibited comparable and potent activity against the tested strains, suggesting that for this scaffold and biological target, both bromine and chlorine are favorable substitutions. The authors noted that the presence of lipophilic chloro and bromo substituents increases the antimicrobial activity.[4]

III. Unveiling the Mechanism: In Vitro Cytotoxicity Assessment

To further characterize the biological activity of these halogenated pyrazole analogs, particularly for anticancer applications, in vitro cytotoxicity assays are indispensable. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxic potential.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps to evaluate the cytotoxicity of brominated and chlorinated pyrazole analogs against a cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Brominated and Chlorinated Pyrazole Analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the brominated and chlorinated pyrazole analogs in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow for Efficacy Comparison

The following diagram illustrates the logical workflow for comparing the efficacy of brominated and chlorinated pyrazole analogs.

Efficacy_Comparison_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Synthesis_Br Synthesis of Brominated Pyrazole Primary_Screening Primary Screening (e.g., Antimicrobial Assay) Synthesis_Br->Primary_Screening Synthesis_Cl Synthesis of Chlorinated Pyrazole Synthesis_Cl->Primary_Screening Secondary_Screening Secondary Screening (e.g., In Vitro Cytotoxicity Assay) Primary_Screening->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Efficacy_Comparison Comparative Efficacy (Brominated vs. Chlorinated) SAR_Analysis->Efficacy_Comparison Lead_Optimization Lead Optimization Efficacy_Comparison->Lead_Optimization

Caption: Workflow for comparing brominated and chlorinated pyrazole analogs.

IV. Signaling Pathways and Molecular Interactions

The enhanced efficacy of halogenated pyrazoles can often be attributed to their improved interaction with the target protein. Halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, can play a crucial role in ligand-receptor binding. The larger and more polarizable bromine atom is generally a stronger halogen bond donor than chlorine, which could lead to tighter binding and increased potency.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a pyrazole analog, leading to apoptosis in a cancer cell.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Apoptosis Apoptosis Kinase_Cascade->Apoptosis Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Cell_Proliferation->Apoptosis Pyrazole_Analog Halogenated Pyrazole Analog Pyrazole_Analog->Kinase_Cascade Inhibition

Caption: Hypothetical signaling pathway inhibited by a pyrazole analog.

V. Conclusion and Future Directions

The comparative analysis of brominated and chlorinated pyrazole analogs reveals that both substitutions can significantly enhance biological efficacy. The choice between bromine and chlorine is context-dependent, relying on the specific biological target and the desired pharmacokinetic properties. While in some cases their potencies are comparable, the distinct physicochemical properties of each halogen offer medicinal chemists a valuable tool for fine-tuning the activity of pyrazole-based drug candidates.

Future research should focus on more direct, head-to-head comparative studies of brominated and chlorinated pyrazole analogs against a wider range of biological targets. Elucidating the precise molecular interactions through co-crystallography and computational modeling will provide a deeper understanding of the role of halogenation in modulating efficacy and will undoubtedly pave the way for the development of the next generation of pyrazole-based therapeutics.

References

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 18(7), 7872–7886. [Link]

  • National Institute of Standards and Technology. (n.d.). TOXICITY SCREENING OF HALOGENATED ALIPHATICS USING A NOVEL IN VITRO VOLATILE CHEMICAL EXPOSURE SYSTEM. [Link]

  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12096–12111. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health. [Link]

  • El-Metwaly, A. M. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Wang, F., Li, C., & Zhang, D. (2015). In Vitro and In Vivo Studies of Non-Platinum-Based Halogenated Compounds as Potent Antitumor Agents for Natural Targeted Chemotherapy of Cancers. EBioMedicine, 2(6), 546–555. [Link]

  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). [Link]

  • Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]

  • Esteves, C. I. A., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. National Institutes of Health. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • El-Sayed, M. A., et al. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 46(9), 3987–3996. [Link]

Sources

A Senior Application Scientist's Guide to Validating In Vitro Assay Results for Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven framework for validating in vitro assay results of novel pyrazole compounds. The objective is to move beyond rote protocol execution and instill a deep understanding of the "why" behind each experimental choice, ensuring the generation of robust, reliable, and translatable data.

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, frequently appearing in potent kinase inhibitors and other targeted therapies. However, its very versatility necessitates a rigorous and multi-faceted validation strategy to confidently separate true on-target activity from the myriad of potential artifacts. This guide is structured to mirror a logical drug discovery cascade, from initial hit identification to lead optimization, emphasizing scientific integrity at every stage.

Section 1: The Foundation - Primary Assay Validation and Hit Confirmation

The initial high-throughput screen (HTS) is where the journey begins, but it is also the most susceptible to false positives. A hit, no matter how potent in the primary assay, is merely a suggestion until proven otherwise. Our validation strategy must be designed to systematically dismantle uncertainty.

The Indispensability of Counter-Screening

A primary HTS hit is often the result of a desirable interaction with the target of interest. However, it can also be an artifact of the assay technology itself.[1][2][3] Counter-screens are therefore not optional; they are a fundamental component of hit validation.[1][2][3][4]

Causality Behind the Choice: The goal is to identify and discard compounds that interfere with the assay's detection method.[1] For example, in a luminescence-based assay, a compound might directly inhibit the luciferase enzyme, creating the illusion of target engagement.[1]

Experimental Workflow: Technology Counter-Screen

Sources

Cross-reactivity studies of pyrazole-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Reactivity of Pyrazole-Based Enzyme Inhibitors

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2][3] Its versatile structure allows for tailored interactions with a wide array of biological targets, leading to potent therapeutic agents for conditions ranging from cancer to inflammation.[4][5][6] However, this same versatility presents a critical challenge: ensuring target selectivity. Off-target interactions can lead to diminished efficacy, unexpected side effects, and potential toxicity, making cross-reactivity assessment a non-negotiable step in the drug development pipeline.

This guide provides a framework for researchers, scientists, and drug development professionals to understand, evaluate, and compare the cross-reactivity profiles of pyrazole-based enzyme inhibitors. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights and robust, self-validating protocols.

Part 1: The Landscape of Pyrazole Inhibitor Selectivity

The pyrazole core can be functionalized to target diverse enzyme families. The nature and position of substituents on the pyrazole ring are key determinants of both potency and selectivity.[7] Understanding these structure-activity relationships (SAR) is crucial for rational inhibitor design.

Key Target Class 1: Protein Kinases

Protein kinases are one of the most common targets for pyrazole-based inhibitors, particularly in oncology.[1][4] The ATP-binding pocket of kinases, where these inhibitors often compete, shares structural similarities across the kinome, creating a high potential for cross-reactivity.

For instance, some pyrazole derivatives show broad inhibitory activity. Compound 8, a dual inhibitor of Aurora A/B kinases, was found to inhibit over 20 other kinases by more than 80% when tested at a 1 µM concentration, highlighting a lack of selectivity.[1] In contrast, other designs achieve remarkable specificity. Ruxolitinib is a potent inhibitor of JAK1 and JAK2 (IC50 values ~3 nM) but is significantly less active against JAK3 (IC50 ~430 nM), demonstrating high selectivity within the same enzyme family.[8] Ilginatinib shows even greater selectivity for JAK2 over other JAK family members.[8]

Table 1: Comparative Selectivity Profiles of Pyrazole-Based Kinase Inhibitors

CompoundPrimary Target(s)Primary Target IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Selectivity Insight
Ruxolitinib JAK1, JAK2~3JAK3~430Highly selective within the JAK family.[8]
Ilginatinib JAK20.72JAK1, JAK3, Tyk233, 39, 22Demonstrates a 46-fold selectivity for JAK2 over JAK1.[8]
Barasertib (AZD1152) Aurora B---A highly selective Aurora B kinase inhibitor.[1][8]
Compound 8 Aurora A/B35 / 7522 other kinases-Poorly selective, inhibiting a broad range of kinases.[1]
Compound 28 CDK12/139 / 5.8CDK7880Demonstrates high selectivity for CDK12/13 over CDK7.[1]
Key Target Class 2: Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of many pyrazole compounds stem from their inhibition of COX enzymes.[3] The primary challenge in this class is achieving selectivity for COX-2 (induced during inflammation) over COX-1 (constitutively expressed and involved in gastrointestinal protection). Non-selective inhibition can lead to the gastrointestinal side effects associated with traditional NSAIDs.[9]

Celecoxib is a classic example of a selective COX-2 inhibitor built around a pyrazole core.[5] The development of pyrazole-pyridazine hybrids has also yielded compounds with high selectivity indices, demonstrating potent inhibition of COX-2 with minimal activity against COX-1.[5]

Table 2: Comparative Selectivity of Pyrazole-Based COX Inhibitors

Compound ClassExample CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
Standard NSAID Celecoxib--Known to be highly selective for COX-2.[5]
Pyrazolone-pyridazine hybrid Compound 5a> 1001.50> 66.7
Aminopyrazole-pyridazine hybrid Compound 6a> 1001.15> 86.9

Part 2: A Practical Workflow for Assessing Cross-Reactivity

A robust assessment of inhibitor selectivity requires a multi-step, hierarchical approach that moves from broad, high-throughput screening to detailed validation in a cellular context. This workflow ensures that resources are focused on the most promising and selective candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Outcome A Step 1: Broad Panel Screening (e.g., KinomeScan, CEREP) B Step 2: IC50 Determination (Primary Target vs. Key Off-Targets) A->B Identify potential off-targets C Step 3: Cellular Target Engagement (e.g., CETSA, NanoBRET) B->C Validate hits in a physiological context D Step 4: Functional & Phenotypic Assays (Downstream signaling, cell viability) C->D Confirm on- and off-target effects E Comprehensive Selectivity Profile (On-target potency, off-target liabilities) D->E

Caption: A hierarchical workflow for assessing inhibitor cross-reactivity.

Step 1: Broad Panel Screening (In Vitro)

The first step is to understand the inhibitor's promiscuity across a large, unbiased panel of enzymes. For kinase inhibitors, this typically involves screening against hundreds of kinases (a "kinome scan").

Causality: Why start so broad? The structural similarity among enzyme active sites, especially within large families like kinases, makes it impossible to predict all potential off-targets from the primary target's structure alone. A broad screen is a hypothesis-generating experiment that provides an unbiased map of the inhibitor's potential interaction landscape. This prevents "target myopia," where researchers focus only on the intended target and miss critical off-target effects.

Experimental Protocol: Representative Kinase Panel Screen

  • Compound Preparation: Prepare a high-concentration stock solution of the pyrazole inhibitor (e.g., 10 mM in 100% DMSO).

  • Assay Concentration: The compound is typically tested at a single, high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting even weak interactions.[1]

  • Assay Platform: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) that employs binding assays (like KINOMEscan™) or enzymatic activity assays. Binding assays are often preferred for initial screening as they are independent of ATP concentration.

  • Execution: The inhibitor is incubated with a large panel of kinases (e.g., >400). The platform measures the percent inhibition for each kinase relative to a vehicle control (DMSO).

  • Data Analysis & Hit Identification:

    • Primary Hit: Confirm strong inhibition (>90%) of the intended target.

    • Off-Target Hits: Identify any other kinases inhibited above a defined threshold (e.g., >50% or >75% inhibition). These are your potential off-targets.

    • Control: A known multi-kinase inhibitor (e.g., Staurosporine) should be run as a positive control to validate the assay run.

Step 2: Cellular Target Engagement

Confirming that an inhibitor binds its target inside a living cell is a critical validation step. The cellular environment, with its high ATP concentrations and molecular crowding, can significantly alter an inhibitor's potency and selectivity compared to an isolated in vitro system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Causality: Why is CETSA necessary? It directly measures target engagement. A compound might inhibit an isolated enzyme but fail to engage the same target in a cell due to poor permeability, high protein binding, or rapid efflux. CETSA provides evidence that the drug reaches its target at a sufficient concentration to bind and stabilize it.

CETSA_Principle cluster_0 Without Inhibitor cluster_1 With Inhibitor node1 Target Protein Native node2 Heat Denatured node1:p1->node2:p2 Unfolds at Tm node3 Target Protein + Inhibitor Stabilized Complex node4 Heat Remains Folded node3:p3->node4:p4 Unfolds at Higher Temp (ΔTm) caption Principle of CETSA: Ligand binding stabilizes the target protein against thermal denaturation.

Caption: Principle of CETSA: Ligand binding stabilizes the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Grow cells expressing the target protein to ~80% confluency.

  • Compound Treatment: Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles or sonication).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Quantification: Collect the supernatant and quantify the amount of the soluble target protein using an antibody-based method like Western Blot or ELISA.

  • Data Analysis:

    • Melt Curve: For each inhibitor concentration, plot the percentage of soluble target protein against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

    • Thermal Shift (ΔTm): A successful target engagement will result in a rightward shift of the melt curve in the presence of the inhibitor. The difference in Tm between the treated and vehicle control samples is the ΔTm.

    • Isothermal Dose-Response: Plot the amount of soluble protein at a single, discriminating temperature against the inhibitor concentration to determine the EC50 for target engagement.

    • Self-Validation: A non-binding protein (e.g., GAPDH) should be probed on the same blots as a negative control; its melt curve should not shift upon inhibitor treatment.

Part 3: Learning from the Field - A Case Study Perspective

Consider the development of inhibitors for the Janus Kinase (JAK) family, which is implicated in inflammatory diseases and myeloproliferative neoplasms.

JAK_STAT_Pathway cluster_jak cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK1 JAK1 receptor->JAK1 activates JAK2 JAK2 receptor->JAK2 activates JAK3 JAK3 receptor->JAK3 activates TYK2 TYK2 receptor->TYK2 activates STAT STAT JAK1->STAT phosphorylates JAK2->STAT phosphorylates JAK3->STAT phosphorylates TYK2->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes nucleus Nucleus STAT_dimer->nucleus translocates to gene_exp Gene Expression nucleus->gene_exp inhibitor Pyrazole Inhibitor inhibitor->JAK1 Broader Inhibition (e.g., Ruxolitinib) inhibitor->JAK2 Selective Inhibition (e.g., Ilginatinib) inhibitor->JAK2 Broader Inhibition (e.g., Ruxolitinib)

Caption: Simplified JAK-STAT pathway showing potential points of selective vs. broader inhibition.

  • A Selective Inhibitor: Ilginatinib was designed for high selectivity toward JAK2.[8] A cross-reactivity study for this compound would show a large potency window between JAK2 and other kinases like JAK1, JAK3, and TYK2. This is crucial if isoform-specific inhibition is needed to avoid side effects associated with inhibiting other JAKs (e.g., immunosuppression from JAK3 inhibition).

  • A Less Selective Inhibitor: Ruxolitinib inhibits both JAK1 and JAK2 with similar potency.[8] While less selective within the JAK family than Ilginatinib, this broader profile is therapeutically effective for conditions where inhibiting both isoforms is beneficial. However, its cross-reactivity profile must be carefully characterized to understand its full biological impact.

These examples underscore that "selectivity" is relative. The goal is not always to find a perfectly specific inhibitor, but to develop one with a well-understood and therapeutically advantageous selectivity profile.

Conclusion

The pyrazole scaffold will undoubtedly continue to be a source of novel and potent enzyme inhibitors. For drug development professionals, a deep and early understanding of a compound's cross-reactivity profile is paramount. By employing a systematic and multi-faceted approach—combining broad in vitro panels with robust cellular validation techniques—researchers can make informed decisions, prioritize the most promising candidates, and ultimately design safer and more effective medicines. The protocols and frameworks provided in this guide serve as a starting point for establishing a self-validating system of inquiry, ensuring scientific integrity and accelerating the path from discovery to clinical application.

References

  • Al-Ostoot, F.H., Al-Tamimi, A.-M.M., Al-Maharik, N., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4966. Available from: [Link]

  • Lee, J., Kim, D., Lee, J., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372-376. Available from: [Link]

  • Lv, K., Wang, Y., Li, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5485. Available from: [Link]

  • Faria, J.V., Leal, A.S., Pimentel, A.S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 631427. Available from: [Link]

  • Gaber, Z.B., Pop, O., Crisan, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10834. Available from: [Link]

  • Anonymous. (n.d.). Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents. Preprints.org. Available from: [Link]

  • Ho, J.S.L., Steiner, B., Wetzl, D.K., et al. (2022). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 61(32), e202204550. Available from: [Link]

  • Al-Ostoot, F.H., Al-Tamimi, A.-M.M., Al-Maharik, N., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Faria, J.V., Leal, A.S., Pimentel, A.S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]

  • El-Sayed, N.F., El-Bendary, E.R., El-Ashry, M.A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(41), 28935-28955. Available from: [Link]

  • Li, Y., Zhang, Y., Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1056. Available from: [Link]

  • Celik, G.E., Karakaya, G., & Kalyoncu, A.F. (2009). Are drug provocation tests still necessary to test the safety of COX-2 inhibitors in patients with cross-reactive NSAID hypersensitivity? Allergologia et Immunopathologia, 37(3), 124-128. Available from: [Link]

  • Kim, M.S., Lee, Y., Jo, Y.H., et al. (2025). Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Allergy and Asthma in Primary Care. Available from: [Link]

  • Kany, D., Malek, N., & Dick, B. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 239. Available from: [Link]

  • El-Sayed, M.A.-M. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(1), 241. Available from: [Link]

  • Anonymous. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available from: [Link]

  • Tanimori, H., & Nishiyama, H. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(18), 6667. Available from: [Link]

  • Kim, M.S., Lee, Y., Jo, Y.H., et al. (2025). (PDF) Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). The designed pyrazole-based target compounds. ResearchGate. Available from: [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Current Topics in Medicinal Chemistry, 6(11), 1135-1157. Available from: [Link]

  • Worm, M., & Vieth, W. (2020). NSAID hypersensitivity – recommendations for diagnostic work up and patient management. Allergo Journal International, 29(2), 41-50. Available from: [Link]

  • Celik, G.E., Karakaya, G., & Kalyoncu, A.F. (2009). Are drug provocation tests still necessary to test the safety of COX-2 inhibitors in patients with cross-reactive NSAID hypersensitivity? Official Journal of the Spanish Society of Clinical Immunology, Allergology and Pediatric Asthma. Available from: [Link]

Sources

Benchmarking Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a favored core for the design of targeted therapeutics, particularly protein kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, the development of novel kinase inhibitors remains a high-priority area in drug discovery.

This guide introduces Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate , a novel pyrazole derivative with potential as a kinase inhibitor. Given the vast landscape of kinase targets and the established efficacy of numerous pyrazole-containing drugs, a systematic evaluation of this new chemical entity is essential to ascertain its therapeutic potential.[3]

The objective of this guide is to provide a comprehensive framework for benchmarking the inhibitory activity of this compound. We will focus on three key kinases that are frequently targeted by pyrazole-based inhibitors and are implicated in cancer progression: Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-Kinase (PI3K).[5][6][7] By comparing its performance against well-characterized, clinically relevant inhibitors, we aim to elucidate its potency and potential selectivity profile.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical rationale and detailed, field-proven experimental protocols necessary to conduct a rigorous comparative analysis.

Rationale for Target and Benchmark Selection

The selection of CDK2, VEGFR-2, and PI3K as initial targets is based on the established precedent of pyrazole scaffolds showing inhibitory activity against these kinases.[5][6][7]

  • CDK2: A key regulator of the cell cycle, CDK2 is a well-established target in oncology.[8] Several pyrazole-based compounds have demonstrated potent CDK2 inhibition.[5][8]

  • VEGFR-2: This receptor tyrosine kinase is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][6] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[9][10]

  • PI3K: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making PI3K a prime therapeutic target.[7][11] A number of pyrazole and indazole-containing molecules have been investigated as PI3K inhibitors.[7]

To provide a robust comparison, we have selected the following well-established and commercially available inhibitors as benchmarks:

Target KinaseBenchmark InhibitorRationale for Selection
CDK2 Roscovitine A well-characterized, selective, and competitive inhibitor of CDK2, often used as a standard in research.[12]
AZD5438 A potent inhibitor of CDK1, CDK2, and CDK9, representing a multi-CDK targeting agent.[13]
VEGFR-2 Sorafenib A multi-kinase inhibitor approved for clinical use that targets VEGFR-2, PDGFR, and Raf kinases.[14]
Axitinib A potent and selective inhibitor of VEGFRs 1, 2, and 3, also approved for clinical use.[10][15]
PI3Kα Alpelisib (BYL719) An FDA-approved, isoform-selective inhibitor of the p110α subunit of PI3K.[16][17]
Copanlisib (BAY 80-6946) An FDA-approved pan-class I PI3K inhibitor with predominant activity against PI3Kα and PI3Kδ isoforms.[16][18]

Experimental Design and Protocols

The core of this benchmarking study is a quantitative in vitro kinase inhibition assay. The ADP-Glo™ Kinase Assay is selected for its high sensitivity, robustness, and broad applicability across different kinase families.[19][20][21] This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[19]

General Experimental Workflow

The workflow for the kinase inhibition assay is standardized across all targets to ensure comparability of the data.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase Buffer - ATP Solution - Substrate Solution add_compounds Add Compounds/Controls to 96-well Plate prep_compounds Prepare Compound Dilutions: - Test Compound - Benchmark Inhibitors prep_compounds->add_compounds prep_enzyme Prepare Diluted Kinase add_enzyme Add Kinase to Wells (except 'no enzyme' blank) prep_enzyme->add_enzyme add_compounds->add_enzyme start_reaction Initiate Reaction: Add ATP/Substrate Mix add_enzyme->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop add_detection Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate at RT add_detection->incubate_detect read_luminescence Read Luminescence (Plate Reader) incubate_detect->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival mTOR->Angiogenesis Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Promotes

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound. By systematically benchmarking its inhibitory activity against CDK2, VEGFR-2, and PI3Kα using a standardized assay and comparing it to established inhibitors, researchers can generate high-quality, reproducible data.

The resulting potency and selectivity profile will be instrumental in guiding future research. A potent and selective inhibitor could be advanced into further preclinical studies, including cell-based assays to confirm on-target activity and subsequent in vivo efficacy models. A multi-targeted profile might be desirable for certain cancer types where hitting multiple nodes in a signaling network is beneficial. The data generated following this guide will provide the critical foundation for these next steps in the drug discovery and development process.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved from [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2022). RSC Publishing. Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2022). NIH. Retrieved from [Link]

  • A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. (2024). PubMed. Retrieved from [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). PubMed. Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]

  • CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). SignalChem. Retrieved from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • A Comprehensive Review on Phosphatidylinositol-3-Kinase (PI3K) and its Inhibitors Bearing Pyrazole or Indazole Core for Cancer Therapy. (2024). ResearchGate. Retrieved from [Link]

  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. (2024). NIH. Retrieved from [Link]

  • Measuring cyclin-dependent kinase activity. (2012). PubMed. Retrieved from [Link]

  • Discovery of Potent and Selective PI3Kγ Inhibitors. (2013). Journal of Medicinal Chemistry. Retrieved from [Link]

  • CDK2/CyclinA2 Kinase Enzyme System Application Note. (n.d.). Promega Italia. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Springer. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). MDPI. Retrieved from [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. (2023). Drugs.com. Retrieved from [Link]

  • Discovery of CDK2 inhibitors. (n.d.). Acellera. Retrieved from [Link]

  • PI3K Inhibitors: A Series of Unfortunate Events. (2023). ASH Clinical News. Retrieved from [Link]

  • PI3K inhibitors feature. (2024). The Institute of Cancer Research. Retrieved from [Link]

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Indigo Biosciences. Retrieved from [Link]

  • CDK2 inhibitors. (n.d.). BioWorld. Retrieved from [Link]

  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. (2024). PR Newswire. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.

Chemical Profile and Hazard Identification

This compound is a heterocyclic organic compound containing bromine. Such halogenated organic compounds require careful management due to their potential for environmental persistence and the formation of hazardous byproducts if not disposed of correctly. The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system.[1][2]

A thorough risk assessment begins with understanding its specific hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation.[1]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation.[1]
Acute toxicity (oral)4H302: Harmful if swallowed.[2][3]

Understanding these classifications is the first step in implementing appropriate safety controls and disposal procedures.[4]

Core Principles of Disposal

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[5][6] The core principle is that this chemical must be treated as hazardous waste and disposed of through a licensed environmental management company. Never dispose of this chemical down the drain or in regular solid waste.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. Based on the hazard profile, the following are mandatory:

  • Eye Protection: Wear chemical safety goggles.[7] If there is a splash risk, a face shield should also be used.

  • Hand Protection: Use nitrile rubber gloves with a minimum layer thickness of 0.11 mm. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.

  • Body Protection: A standard laboratory coat is required.[7]

  • Respiratory Protection: All handling of waste, especially if it involves solids that can create dust or solutions that can create aerosols, should be done in a certified chemical fume hood to minimize inhalation exposure.[8]

Step-by-Step Waste Disposal Protocol

Step 1: Waste Identification and Segregation

  • Characterize the Waste: The waste may be the pure (neat) compound, contaminated lab materials (e.g., pipette tips, gloves, weighing paper), or solutions containing the compound.

  • Segregate at the Source: This is a critical step.

    • Solid Waste: Collect any solid residue of the compound and any contaminated disposable labware (e.g., weighing boats, contaminated wipes) in a designated, robust, sealable container.

    • Liquid Waste: If the compound is in a solvent, it must be collected in a dedicated, compatible, and clearly labeled hazardous waste container. Do not mix this waste with other solvent streams unless you have confirmed compatibility. Brominated compounds are often segregated into a halogenated waste stream.

    • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[9]

Step 2: Containerization and Labeling

  • Choose the Right Container: Use containers that are chemically resistant and will not leak. For liquid waste, ensure there is adequate headspace (about 10-15% of the container volume) to allow for vapor expansion.

  • Label Correctly: All waste containers must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • An accurate estimation of the concentration and total quantity.

    • The date the waste was first added to the container.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: On-site Storage

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are securely sealed when not in use.[1]

  • Store in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[10]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Your EHS office will handle the final disposal through a licensed hazardous waste disposal facility. These facilities typically use high-temperature incineration for halogenated organic compounds to ensure complete destruction and prevent the release of harmful substances into the environment.

The entire process, from generation to final disposal, is tracked to ensure compliance with federal and state regulations.[5][6][11]

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain and absorb the spill with an inert material like sand, earth, or vermiculite.[1]

    • Collect the absorbed material into a labeled container for hazardous waste disposal.[1]

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][10] Remove contaminated clothing. If irritation persists, seek medical attention.[1][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper segregation and disposal of waste related to this compound.

DisposalWorkflow cluster_classification Step 1: Waste Classification cluster_containers Step 2: Segregation & Containerization cluster_final Step 3: Labeling & Storage Start Waste Generated (Contains this compound) IsSolid Is the waste solid or lab debris (gloves, wipes)? Start->IsSolid IsLiquid Is the waste a liquid (e.g., in solvent)? Start->IsLiquid IsSharp Is the waste a contaminated sharp? Start->IsSharp SolidContainer Solid Halogenated Waste Container IsSolid->SolidContainer Yes LiquidContainer Liquid Halogenated Waste Container IsLiquid->LiquidContainer Yes SharpsContainer Approved Sharps Container IsSharp->SharpsContainer Yes Label Label Container: - Full Chemical Name - Hazards (Irritant, Toxic) - Date SolidContainer->Label LiquidContainer->Label SharpsContainer->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup & Final Disposal Store->EHS

Caption: Waste Segregation and Disposal Workflow.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical wastes are managed in a way that protects our community and the planet.

References

  • U.S. Environmental Protection Agency. (2017, November 14). EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • EHSLeaders. (2021, March 24). RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties. Retrieved from [Link]

  • Chemical Supplier. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • American Chemical Society. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

This document provides essential safety protocols and operational guidance for the handling of this compound. As a halogenated heterocyclic compound, its unique reactivity profile necessitates a stringent and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond basic safety data sheets to ensure a self-validating system of laboratory safety.

Hazard Identification and Core Risk Assessment

This compound is classified with specific hazard warnings that dictate the necessary handling precautions. The primary risks associated with this compound involve direct contact and inhalation.[1]

GHS Hazard Profile Summary

Hazard StatementClassificationImplication for Researchers
H315 Causes skin irritationDirect contact can lead to redness, inflammation, or dermatitis.
H319 Causes serious eye irritationVapors, mists, or direct contact can cause significant eye damage.[1]
H335 May cause respiratory irritationInhalation of vapors or aerosols can irritate the nose, throat, and lungs.[1]
H302 (Assumed) Harmful if swallowedWhile not universally listed for this specific ester, related pyrazoles carry this warning; it should be adopted as a precautionary measure.[2][3][4]

Causality of Hazards: The pyrazole ring, combined with a bromine substituent, makes the molecule reactive. The ester functional group can also undergo hydrolysis. Upon thermal decomposition, this compound may release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr).[5] Understanding these properties is fundamental to appreciating the necessity of the engineering controls and personal protective equipment (PPE) outlined below.

Multi-Layered Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory. The selection of PPE is not merely a checklist but a dynamic response to the specific experimental procedure being performed.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound—including weighing, transfers, and solution preparation—must be conducted within a certified chemical fume hood.[6][7] This is the most critical safety measure, as it contains vapors and potential aerosols at the source, providing the primary barrier against respiratory exposure.[8]

Personal Protective Apparel

The following table outlines the required PPE based on the nature of the task.

Task / Potential ExposureEye & Face ProtectionHand ProtectionBody & Respiratory Protection
Low-Exposure Activities (e.g., handling sealed containers, weighing solids in a ventilated balance enclosure)Tightly fitting chemical splash goggles (conforming to ANSI Z87.1 or EN 166 standards).[7]Single pair of nitrile gloves (minimum 4 mil thickness). Inspect for integrity before each use.[9]Flame-resistant laboratory coat, long pants, and closed-toe shoes.
High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol generation)Chemical splash goggles and a full-face shield.Double-gloving with nitrile gloves is required.[10][11] For extended operations, consult manufacturer-specific chemical resistance charts.[12][13]Chemical-resistant apron over a flame-resistant lab coat. Respiratory protection (see below) may be required if engineering controls fail or during emergencies.[14][15]

Expert Rationale:

  • Eye Protection: Standard safety glasses are insufficient as they do not protect against chemical splashes from the sides or top. Chemical splash goggles provide a necessary seal around the eyes.[7]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental splashes.[9] However, no glove material is completely impervious. For tasks involving significant contact, it is crucial to understand the concept of "breakthrough time." If a splash occurs, gloves should be removed and replaced immediately.[9]

  • Respiratory Protection: This is a secondary line of defense. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7] This is typically necessary only during large spills or a failure of the primary engineering controls. A NIOSH-approved respirator with organic vapor cartridges would be appropriate.[16]

Operational Plan: From Receipt to Disposal

A self-validating safety protocol covers the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol: Preparing a 100 mM Solution
  • Preparation: Don all required PPE for high-exposure activities (goggles, face shield, double nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Weighing: Tare a suitable container on a balance located within the fume hood or in a ventilated balance enclosure. Carefully transfer the solid compound to the container, avoiding the generation of dust.

  • Solubilization: Add the desired solvent to the container slowly to avoid splashing. Cap and mix until the solid is fully dissolved.

  • Storage: Ensure the primary container is tightly sealed, clearly labeled with the chemical name, concentration, date, and hazard warnings. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[6][7]

  • Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent. Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container. Wash hands thoroughly with soap and water.[1][2]

Emergency Response Plan

Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.[7][15]

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes, using a safety shower if the area is large.[14][17] Seek medical attention if irritation persists.[5]
Eye Contact Flush eyes immediately with tepid, gently flowing water for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[5][6] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[6][7] Seek immediate medical attention.
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. [4][6] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Minor Spill (in fume hood) Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][14] Collect the material into a suitable, labeled container for hazardous waste disposal.[1][6]
Major Spill (outside fume hood) Evacuate the immediate area and alert nearby personnel.[1] If safe to do so, prevent the spill from entering drains.[1][6] Contact your institution's emergency response team.

Disposal Plan

Proper disposal is a crucial final step to ensure safety and environmental compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[5]

  • Containment: Collect all waste in a designated, clearly labeled, and sealed container.[1][6] Do not mix with other waste streams unless compatibility is confirmed.

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.[6] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.

Visualization of the Safety Workflow

The following diagram illustrates the logical flow of operations when handling this compound, reinforcing the procedural nature of laboratory safety.

G A Risk Assessment (H315, H319, H335) B Primary Control: Work in Fume Hood A->B C Select & Don PPE (Goggles, Face Shield, Double Gloves, Lab Coat) B->C D Handling Procedure (Weighing, Transfer, Solubilization) C->D E Waste Collection (Segregate Hazardous Waste) D->E F Decontamination (Work Area, Glassware) D->F H Emergency Response (Spill / Exposure) D->H G Proper Storage or Disposal (Contact EHS) E->G F->G

Caption: Logical workflow for handling the target compound.

References

  • CymitQuimica. (2023, July 5).
  • ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Cole-Parmer. Material Safety Data Sheet - Ethyl 3-(tert-butyl)
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile.
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • Thermo Fisher Scientific. (2025, December 22).
  • Fisher Scientific Company. (2025, December 20).
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2019, March 28). SAFETY DATA SHEET - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
  • Biosynth. (2021, May 18). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Biosynth. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • BenchChem. (2025). Personal protective equipment for handling 1-Isopropylpyrazole.
  • BenchChem. (2025). Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole.
  • University of Minnesota. (2017).
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • Medicom. Chemical Resistance Reference Chart.
  • University of California, Berkeley EHS. Chemical Resistance of Gloves.pdf.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2744334, 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link].

  • Environmental Health and Safety, The University of Texas
  • Centers for Disease Control and Prevention. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
  • U.S. Department of Energy. (2016). Temporary Emergency Exposure Limits for Chemicals: Method and Practice.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • Caciari, T., et al. (2020). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review. International Journal of Environmental Research and Public Health.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.